molecular formula C10H12BF3O4 B580874 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid CAS No. 1256346-01-6

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B580874
CAS No.: 1256346-01-6
M. Wt: 264.007
InChI Key: ZOSBEBVLVCKJTI-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12BF3O4 and its molecular weight is 264.007. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O4/c1-6(2)17-8-3-7(11(15)16)4-9(5-8)18-10(12,13)14/h3-6,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSBEBVLVCKJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(F)(F)F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681640
Record name {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-01-6
Record name {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Abstract

Substituted phenylboronic acids are foundational building blocks in modern organic chemistry, most notably for their role as coupling partners in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. The unique electronic properties imparted by fluoroalkyl substituents, such as the trifluoromethoxy (-OCF3) group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide presents a comprehensive, field-proven methodology for the , a valuable intermediate for drug discovery programs. We will delve into a robust, multi-step synthetic pathway, providing detailed experimental protocols, mechanistic insights, and critical safety considerations. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Value of Fluorinated Phenylboronic Acids

The strategic incorporation of fluorine and fluorinated motifs into organic molecules has become a pivotal strategy in drug design. The trifluoromethoxy group, in particular, is often considered a "super-iodine" due to its similar size but vastly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups and enhance molecular stability by shielding against metabolic degradation. When combined with an isopropoxy group, the resulting substitution pattern on a phenylboronic acid creates a versatile scaffold for exploring structure-activity relationships (SAR) in novel chemical entities.

This guide proposes a reliable and scalable synthetic route to this compound, starting from commercially available precursors. The chosen pathway prioritizes selectivity, yield, and operational safety, addressing the common challenges associated with multi-step aromatic synthesis.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a pathway originating from a readily available di-substituted aromatic compound. The boronic acid functionality is most reliably introduced in the final step from an aryl halide precursor. The trifluoromethoxy and isopropoxy groups can be installed sequentially onto a common aromatic core. Our proposed synthesis begins with 1-bromo-3,5-difluorobenzene as a cost-effective and versatile starting material.

G cluster_main Proposed Synthetic Pathway A This compound (Target) B 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene A->B Boronation C 3-Bromo-5-(trifluoromethoxy)phenol B->C Williamson Ether Synthesis H 3-Bromo-5-fluorophenol C->H Trifluoromethoxylation D 1-Bromo-3,5-bis(trifluoromethoxy)benzene E 1,3-Dibromo-5-(trifluoromethoxy)benzene F 3,5-Dibromophenol G 1-Bromo-3,5-difluorobenzene (Starting Material) H->G Nucleophilic Aromatic Substitution (Hydroxylation)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-fluorophenol

The initial step involves a regioselective nucleophilic aromatic substitution (SNAr) of a fluoride with a hydroxide. The strong electron-withdrawing effects of the remaining fluorine and bromine atoms activate the ring towards nucleophilic attack.

  • Reagents and Materials:

    • 1-Bromo-3,5-difluorobenzene

    • Potassium hydroxide (KOH)

    • tert-Butanol

    • Water

    • Hydrochloric acid (HCl), 2M

    • Diethyl ether

    • Magnesium sulfate (MgSO4)

  • Protocol:

    • To a solution of potassium hydroxide (1.2 equivalents) in a mixture of water and tert-butanol (1:4 v/v), add 1-bromo-3,5-difluorobenzene (1.0 equivalent).

    • Heat the reaction mixture to reflux (approximately 90-95 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

    • After cooling to room temperature, carefully acidify the mixture with 2M HCl to a pH of ~2.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 3-bromo-5-fluorophenol as a solid.

Step 2: Synthesis of 3-Bromo-5-(trifluoromethoxy)phenol

This step introduces the key trifluoromethoxy group. A common method involves the generation of a trifluoromethoxide anion from a suitable precursor, which then displaces the fluoride in a continuation of the SNAr mechanism.

  • Reagents and Materials:

    • 3-Bromo-5-fluorophenol

    • Trifluoromethyltrimethylsilane (TMSCF3)

    • Potassium fluoride (KF)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

  • Protocol:

    • In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve 3-bromo-5-fluorophenol (1.0 equivalent) and potassium fluoride (1.5 equivalents) in anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trifluoromethyltrimethylsilane (1.3 equivalents) dropwise over 30 minutes. Caution: TMSCF3 is volatile and toxic. Handle in a well-ventilated fume hood.

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude material by column chromatography to afford 3-bromo-5-(trifluoromethoxy)phenol.

Step 3: Synthesis of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

A standard Williamson ether synthesis is employed to install the isopropoxy group.

  • Reagents and Materials:

    • 3-Bromo-5-(trifluoromethoxy)phenol

    • 2-Bromopropane

    • Potassium carbonate (K2CO3), anhydrous

    • Acetone, anhydrous

  • Protocol:

    • To a solution of 3-bromo-5-(trifluoromethoxy)phenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).

    • Add 2-bromopropane (1.5 equivalents) and heat the mixture to reflux.

    • Stir vigorously for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction, filter off the solids, and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which is often pure enough for the next step. Further purification can be done by column chromatography if necessary.

Step 4: Synthesis of this compound

The final step involves a lithium-halogen exchange followed by trapping with a borate ester. This reaction is highly sensitive to moisture and requires strictly anhydrous conditions.

  • Reagents and Materials:

    • 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes

    • Triisopropyl borate

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (HCl), 1M

    • Hexanes

  • Protocol:

    • In a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

    • In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool to -78 °C.

    • Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Cool the reaction in an ice bath and quench by the slow addition of 1M HCl. Stir vigorously for 1-2 hours to hydrolyze the borate ester.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

    • The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to yield the final product.

Characterization Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (CDCl₃, δ)Expected ¹⁹F NMR (CDCl₃, δ)
3-Bromo-5-fluorophenolC₆H₄BrFO191.007.00-6.50 (m, 3H), 5.00 (s, 1H)-110 to -112
3-Bromo-5-(trifluoromethoxy)phenolC₇H₄BrF₃O₂273.017.10-6.70 (m, 3H), 5.50 (s, 1H)-58 to -60
1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzeneC₁₀H₁₀BrF₃O₂315.097.00-6.80 (m, 3H), 4.60 (sept, 1H), 1.35 (d, 6H)-58 to -60
This compoundC₁₀H₁₂BBrF₃O₄279.017.50-7.20 (m, 3H), 4.65 (sept, 1H), 1.38 (d, 6H)-58 to -60

Safety and Handling

  • n-Butyllithium (n-BuLi): Pyrophoric and highly reactive with water. Must be handled under an inert atmosphere using syringe/cannula techniques. Always wear fire-retardant lab coat and safety glasses.

  • Trifluoromethyltrimethylsilane (TMSCF3): Volatile and toxic. All manipulations should be performed in a certified chemical fume hood.

  • Cryogenic Conditions: The use of a dry ice/acetone bath (-78 °C) requires insulated gloves and proper handling to avoid cold burns.

  • General Precautions: All steps should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

References

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]

  • Ye, Y., & Sanford, M. S. (2012). Merging Halogen-Bonding and C-H Bond Functionalization for Aryl Trifluoromethoxylation. Journal of the American Chemical Society, 134(22), 9434–9439. Available at: [Link]

  • Li, W., Nelson, D. J., & Nolan, S. P. (2013). Suzuki–Miyaura Coupling of Aryl Chlorides with Boronic Acids. Organometallics, 32(6), 1468–1471. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A general reference for the fundamental reactions described). Available at: [Link]

physicochemical properties of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Introduction: Beyond the Structure

In the landscape of modern synthetic chemistry and drug discovery, fluorinated organic molecules have become indispensable tools. The strategic introduction of fluorine-containing functional groups can profoundly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. This compound is a prime example of a highly functionalized building block designed for this purpose. It belongs to the versatile class of phenylboronic acids, which are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]

This guide provides an in-depth analysis of the core . We will move beyond a simple data sheet to explore the causality behind its properties, offering field-proven insights into its characterization and application. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent to effectively integrate it into their synthetic and drug development workflows.

Core Compound Identification and Properties

A precise identification is the foundation of all subsequent scientific investigation. The fundamental identifiers and properties of this compound are summarized below.

ParameterValueSource
Chemical Name This compound[3]
CAS Number 1256346-01-6[3]
Molecular Formula C₁₀H₁₂BF₃O₄[3][4]
Molecular Weight 264.01 g/mol [3][4]
Appearance Typically a white to off-white solid/powder[5]

Chemical Structure and Physicochemical Characteristics

The arrangement of functional groups on the phenyl ring dictates the molecule's electronic nature, reactivity, and physical properties.

chemical_structure cluster_ring c1 c2 c1->c2 c6 B B(OH)₂ c1->B c3 c2->c3 c5 c4 c3->c4 O_iso O c3->O_iso c4->c5 c5->c6 O_tfm O c5->O_tfm c6->c1 iso CH(CH₃)₂ O_iso->iso CF3 CF₃ O_tfm->CF3

Caption: Chemical Structure of this compound.

Detailed Physicochemical Data

The properties below are critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyValue / ObservationRationale and Scientific Context
Melting Point Not definitively published; requires experimental determination. Similar compounds like 3-(Trifluoromethoxy)phenylboronic acid melt at 89°C.[6]Phenylboronic acids are crystalline solids. The melting point is a key indicator of purity. Thermal analysis (DSC) is the standard method for its determination.
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, Diethyl Ether, THF) and poorly soluble in non-polar solvents (e.g., Hexanes).[7]The boronic acid moiety can engage in hydrogen bonding, conferring solubility in polar solvents. The phenyl ring and organic substituents provide lipophilic character.
pKa Not experimentally published. Estimated to be lower than phenylboronic acid (pKa ≈ 8.8)[7].The Lewis acidity of the boron atom is modulated by the ring substituents. The -OCF₃ group is strongly electron-withdrawing, which increases acidity (lowers pKa).[8] The isopropoxy group is electron-donating, which slightly counteracts this effect. The net result is an expected increase in acidity compared to the parent PhB(OH)₂.[9]
Thermal Stability Stable under standard storage conditions. Dehydrates upon heating to form a trimeric boroxine anhydride.[1][7]This is a characteristic reaction of boronic acids. The formation of boroxine is reversible upon addition of water. It's crucial to use anhydrous conditions if the monomeric acid is required for a reaction.

Spectroscopic Characterization: A Predictive Analysis

While specific spectra for this exact molecule are not publicly available, its structure allows for a robust prediction of its spectroscopic signatures. This theoretical analysis is crucial for quality control and reaction monitoring.

  • ¹H NMR: The proton NMR spectrum will be the most informative for routine characterization. We expect distinct signals for the aromatic protons, the isopropoxy methine proton (a septet), and the isopropoxy methyl protons (a doublet). The two hydroxyl protons on the boron atom may appear as a broad singlet, which can exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will show distinct resonances for each of the 10 carbon atoms, including the aromatic carbons, and the carbons of the isopropoxy group. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: This experiment is essential for confirming the trifluoromethoxy group. It should show a single sharp peak, as all three fluorine atoms are chemically equivalent.

  • ¹¹B NMR: Boron NMR will show a broad signal characteristic of a trigonal planar boronic acid. The chemical shift provides direct evidence of the boron environment.

Experimental Protocols for Verification

To ensure trustworthiness, every protocol must be a self-validating system. The following are standard, robust methodologies for characterizing this class of compound.

Protocol 1: Determination of Acidity (pKa) by Potentiometric Titration

This method directly measures the compound's acidity in solution, a critical parameter for understanding its reactivity.[10]

Methodology:

  • Preparation: Accurately weigh ~0.1 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of a constant ionic strength aqueous solution (e.g., 0.1 M KCl).

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Titrate the solution with a standardized solution of a strong base (e.g., 0.05 M NaOH), adding small, precise aliquots.

  • Data Acquisition: Record the pH value after the addition of each aliquot, ensuring the reading has stabilized.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For a more accurate determination, use computational methods to analyze the titration curve.

Protocol 2: Comprehensive Characterization Workflow

This workflow outlines the logical sequence of experiments to confirm the identity, purity, and key properties of the compound.

workflow cluster_start Start: Material Acquisition cluster_id Identity Confirmation cluster_purity Purity & Properties cluster_end Final Validation start Obtain Sample of This compound nmr ¹H, ¹³C, ¹⁹F, ¹¹B NMR (Confirms Structure) start->nmr ms Mass Spectrometry (Confirms Molecular Weight) nmr->ms hplc HPLC-UV (Assesses Purity) ms->hplc dsc DSC Analysis (Determines Melting Point) hplc->dsc pka Potentiometric Titration (Determines pKa) dsc->pka end Validated Reagent for Research & Development pka->end

Caption: A logical workflow for the comprehensive characterization of the title compound.

Applications in Research and Drug Development

The unique combination of substituents makes this boronic acid a valuable building block.

  • Medicinal Chemistry: The trifluoromethoxy group is often used as a bioisostere for other functional groups to enhance metabolic stability and membrane permeability of drug candidates.[11] The isopropoxy group can modulate lipophilicity and provide a vector for further functionalization. This reagent is ideal for introducing a complex, property-modulating phenyl group into a target molecule.

  • Organic Synthesis: As a boronic acid, its primary application is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl halides.[2] This reaction is one of the most robust and widely used methods for constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials.

  • pH-Responsive Systems: Boronic acids can form reversible covalent bonds with diols. This property is being exploited to create intelligent drug delivery systems that release their payload in response to changes in pH, such as the acidic microenvironment of tumors.[12][13]

Safety and Handling

Based on safety data for analogous phenylboronic acids, the following precautions should be observed:

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][14]

  • Handling: Use only in a well-ventilated area or outdoors.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid breathing dust.

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed to prevent moisture absorption and potential dehydration to the boroxine.[6]

Conclusion

This compound is more than just a catalog chemical; it is a sophisticated molecular tool. Its physicochemical properties are a direct consequence of the interplay between its boronic acid function and the electronically distinct isopropoxy and trifluoromethoxy substituents. A thorough understanding and experimental validation of its identity, purity, and reactivity, as outlined in this guide, are paramount for leveraging its full potential in the synthesis of novel therapeutics and advanced materials.

References

  • Pharmaffiliates. This compound. [Link]

  • Wyrzykowski, D., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules. [Link]

  • Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. RSC Advances. [Link]

  • Wyrzykowski, D., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Wyrzykowski, D., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

  • Liu, W., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. RSC Advances. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • AOBChem. 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid. [Link]

  • Chem-Impex. 3-(Trifluoromethoxy)phenylboronic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. [Link]

  • Li, Z., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Pharmaceutics. [Link]

  • Dutta, B., et al. (2021). Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells. Materials Science and Engineering: C. [Link]

Sources

An In-depth Technical Guide to 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid, a specialized building block in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support its application in research and development, particularly within the pharmaceutical and materials science sectors.

Core Compound Identification

The precise identification of a chemical entity is fundamental for reproducible and safe experimentation. This compound is a distinct molecule with the following key identifiers:

IdentifierValue
CAS Number 1256346-01-6[1][2][3][4][5]
Molecular Formula C₁₀H₁₂BF₃O₄[3]
Molecular Weight 264.01 g/mol [3]
IUPAC Name (3-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
SMILES CC(C)OC1=CC(B(O)O)=CC(OC(F)(F)F)=C1
InChI InChI=1S/C10H12BF3O4/c1-6(2)18-8-4-7(11(15)16)5-9(17-8)19-10(12,13)14/h4-6,15-16H,1-2H3
InChIKey Not readily available

Note: While the IUPAC name, SMILES, and InChI are programmatically generated based on the known structure, they provide a standardized representation of the molecule.

Physicochemical Properties and Handling

Understanding the physical and chemical characteristics of a reagent is paramount for experimental design and safety.

Table of Physicochemical Properties:

PropertyValueSource
Appearance Solid[6]
Purity Typically ≥98%[6]
Storage Store at 2-8°C in a dry, well-ventilated place.[2]

A comprehensive experimental determination of properties such as melting point and solubility for this specific compound is not widely published. Researchers should handle it as a typical boronic acid, which is generally a crystalline solid.

Safety and Handling Precautions:

A dedicated Safety Data Sheet (SDS) for this compound (CAS 1256346-01-6) outlines the following key safety protocols[1][2]:

  • Hazard Identification : May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye, and face protection.

  • Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.

The Synthetic Utility: A Focus on Cross-Coupling Reactions

Phenylboronic acids are indispensable reagents in organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The unique substitution pattern of 3-isopropoxy and 5-(trifluoromethoxy) groups on this particular boronic acid offers distinct advantages in the synthesis of complex molecules.

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets[7]. The isopropoxy group, a bulky ether, can also influence the steric and electronic properties of the molecule, providing a handle for fine-tuning molecular architecture.

This compound is a valuable building block for introducing the 3-isopropoxy-5-(trifluoromethoxy)phenyl moiety into a target molecule. This is particularly relevant in the development of novel pharmaceuticals and advanced materials[8][9].

Logical Workflow for Synthetic Application

The primary application of this boronic acid is as a nucleophilic partner in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

G cluster_0 Reagent Selection cluster_1 Reaction Setup BoronicAcid This compound Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction Partner Electrophilic Partner (Aryl/Vinyl Halide or Triflate) Partner->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction Solvent Solvent System (e.g., Toluene/Water) Solvent->Reaction Product Coupled Product Reaction->Product Purification Workup & Purification Product->Purification FinalProduct Isolated Target Molecule Purification->FinalProduct

Caption: Logical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize an unsymmetrical biaryl compound via the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., 2 M aqueous sodium carbonate solution) (2.0 equivalents)

  • Solvent (e.g., Toluene or a mixture of THF/water)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add the aryl halide and this compound.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Solvent and Base Addition: Add the solvent (e.g., toluene) followed by the aqueous base (e.g., 2 M Na₂CO₃ solution).

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental Workflow Diagram

G Setup 1. Reaction Setup (Flask, Reagents) Inert 2. Inert Atmosphere (N₂ or Ar Purge) Setup->Inert AddSolvents 3. Add Solvents & Base Inert->AddSolvents AddCatalyst 4. Add Pd Catalyst AddSolvents->AddCatalyst React 5. Heat & React (Monitor by TLC/LC-MS) AddCatalyst->React Workup 6. Aqueous Workup & Extraction React->Workup Purify 7. Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by the trifluoromethoxy and isopropoxy substituents, make it a valuable tool for medicinal chemists and materials scientists seeking to modulate the properties of their target compounds. While detailed physicochemical data for this specific reagent is limited, its utility in established synthetic methodologies like the Suzuki-Miyaura cross-coupling is clear. Adherence to standard laboratory safety practices for boronic acids is essential for its handling and application.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Retrieved from [Link]

  • P&G Professional. (2024). Safety Data Sheet. Retrieved from [Link]

  • Serafin, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

  • Serafin, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Serafin, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 934. [Link]

  • Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(118), 97813-97816. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

Sources

1H NMR and 13C NMR spectra of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Molecules such as this compound represent a class of highly functionalized building blocks crucial for creating complex therapeutic agents. The unique combination of a boronic acid, an isopropoxy group, and a trifluoromethoxy substituent on a phenyl ring presents a distinct challenge and opportunity for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. This guide offers a detailed, expert-driven analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple recitation of data to explain the causal relationships between the molecular structure and the resulting spectral features, providing researchers with a self-validating framework for interpreting these complex spectra.

Molecular Architecture and Predicted Spectral Features

A thorough analysis begins with an examination of the molecule's structure to anticipate the NMR signals. The 1,3,5-substitution pattern, combined with the electronic effects of the isopropoxy (-OCH(CH₃)₂), trifluoromethoxy (-OCF₃), and boronic acid (-B(OH)₂) groups, dictates the chemical environment of each proton and carbon atom.

Caption: Labeled structure of this compound.

Expected ¹H Signals:

  • Aromatic Protons: Three distinct signals for H2, H4, and H6.

  • Isopropoxy Protons: One methine (CH) septet and one six-proton doublet for the two equivalent methyl (CH₃) groups.

  • Boronic Acid Protons: A broad singlet for the two -OH protons, which is expected to disappear upon D₂O exchange.

Expected ¹³C Signals:

  • Aromatic Carbons: Six signals, with the carbon attached to boron (C1) being potentially unobservable or significantly broadened.[1]

  • Trifluoromethoxy Carbon: A characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[2]

  • Isopropoxy Carbons: One methine (CH) signal and one methyl (CH₃) signal.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is built upon a robust and well-reasoned experimental protocol. The following workflow is designed to ensure high-quality, reproducible spectra.

1. Sample Preparation:

  • Solvent Selection: Acetone-d₆ is chosen as the solvent due to the excellent solubility of many phenylboronic acids, which is critical for obtaining a high signal-to-noise ratio in ¹³C NMR experiments.[2]

  • Procedure: Dissolve approximately 10-15 mg of this compound in 0.6 mL of acetone-d₆. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrumentation: Data should be acquired on a 500 MHz (or higher) spectrometer equipped with a broadband probe.

  • Tuning and Matching: The probe must be tuned to the frequencies of ¹H and ¹³C and matched to the impedance of the instrument to maximize sensitivity.

  • Locking and Shimming: The deuterium signal from acetone-d₆ is used to lock the magnetic field frequency. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.

3. Data Acquisition:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans, depending on the concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition prep1 Weigh Compound (10-15 mg) prep2 Dissolve in Acetone-d₆ (0.6 mL) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 setup1 Tune & Match Probe (¹H & ¹³C) prep3->setup1 setup2 Lock on Solvent setup1->setup2 setup3 Shim B₀ Field setup2->setup3 acq1 Acquire ¹H Spectrum setup3->acq1 acq2 Acquire ¹³C Spectrum setup3->acq2 acq_group

Caption: Standardized workflow for acquiring high-quality NMR spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values are all critical pieces of the structural puzzle.

Table 1: Representative ¹H NMR Data for this compound (in Acetone-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 7.5br s2HB(OH)₂
~7.40t (narrow)1HH4
~7.25t (narrow)1HH6
~7.15t (narrow)1HH2
~4.75septet (sept)1H-OCH(CH₃)₂
~1.35doublet (d)6H-OCH(CH₃)₂

Expert Interpretation:

  • Boronic Acid Protons (δ ~8.0-7.5): The hydroxyl protons of the boronic acid typically appear as a broad singlet due to chemical exchange and quadrupolar coupling with the boron nucleus. This signal will readily exchange with D₂O, providing definitive confirmation of its assignment.

  • Aromatic Protons (δ ~7.40-7.15): The three aromatic protons appear as distinct, closely spaced signals. Due to the meta-relationship between them, the coupling constants are small (⁴JHH), often resulting in narrow triplets or multiplets rather than clean singlets. Their specific chemical shifts are a composite of the electron-donating effect of the isopropoxy group and the electron-withdrawing effects of the trifluoromethoxy and boronic acid groups.

  • Isopropoxy Protons (δ ~4.75 and ~1.35): This is a classic and unambiguous pattern. The methine proton (-OCH -) is split by the six adjacent, equivalent methyl protons into a septet. In turn, the six methyl protons (-CH ) are split by the single methine proton into a doublet. The integration ratio of 1:6 is a key validation point. The downfield shift of the methine proton is characteristic of its attachment to an electronegative oxygen atom.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The presence of fluorine introduces characteristic C-F coupling, which is a powerful diagnostic tool.

Table 2: Representative ¹³C NMR Data for this compound (in Acetone-d₆)

Chemical Shift (δ, ppm)Multiplicity (vs. F)Assignment
~159.0sC3 (C-O, isopropoxy)
~150.0q (³JCF ≈ 1.9 Hz)C5 (C-O, trifluoromethoxy)
~121.5q (¹JCF ≈ 255 Hz)-OC F₃
~118.0sC4
~115.5sC6
~112.0sC2
~71.0s-C H(CH₃)₂
~22.0s-CH(C H₃)₂
Not Detected-C1 (C-B)

Expert Interpretation:

  • The Unobserved Carbon (C1): It is a hallmark of boronic acid NMR that the carbon directly attached to the boron atom is often broadened to the point of being undetectable.[1] This is due to "quadrupolar relaxation," a phenomenon caused by the non-spherical nuclear charge distribution of the boron isotopes (¹⁰B and ¹¹B). This absence is, paradoxically, a strong piece of evidence for the presence of the C-B bond.

  • The Trifluoromethoxy Signature (C5 and -OCF₃): The most characteristic signals in the spectrum are those associated with the -OCF₃ group. The carbon of the -CF₃ group itself appears as a sharp quartet around δ 121.5 ppm with a very large one-bond coupling constant (¹JCF) of approximately 255 Hz.[2][3] Furthermore, the aromatic carbon to which this group is attached (C5) also shows a small quartet splitting due to a three-bond coupling (³JCF). These two signals provide unequivocal proof of the trifluoromethoxy group's presence and location.

  • Carbons Attached to Oxygen (C3 and C5): The aromatic carbons directly bonded to the electronegative oxygen atoms of the ether linkages are significantly deshielded, causing them to appear far downfield (~159.0 and ~150.0 ppm).

  • Isopropoxy Carbons (δ ~71.0 and ~22.0): The methine and methyl carbons of the isopropoxy group are found in their typical aliphatic regions, providing confirmation of this substituent. Advanced 2D NMR techniques, such as HSQC, would show direct correlation between these carbon signals and their corresponding proton signals discussed earlier.[2]

Conclusion: A Unified Spectroscopic Picture

The ¹H and ¹³C NMR spectra of this compound provide a cohesive and self-consistent structural proof. The characteristic septet/doublet pattern of the isopropoxy group, the unique quartet signals from the trifluoromethoxy moiety, the specific pattern of the aromatic region, and the notable absence of the C-B carbon signal all converge to confirm the assigned structure. This guide demonstrates that a deep understanding of fundamental NMR principles, coupled with knowledge of substituent effects and nuclear properties, allows researchers to confidently characterize complex molecules that are vital to the advancement of science and medicine.

References

  • Supplementary Material for "Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide on the Stability, Storage, and Handling of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid is an increasingly important building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science research. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds.[1][2] The unique substitution pattern of an electron-donating isopropoxy group and a strongly electron-withdrawing trifluoromethoxy group imparts specific electronic properties that influence its reactivity and stability. This guide provides a comprehensive overview of the critical aspects of stability, proper storage, and safe handling of this reagent to ensure its integrity and successful application in research and development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate use.

PropertyValueSource
CAS Number 1256346-01-6[3]
Molecular Formula C₁₀H₁₂BF₃O₄[3][4]
Molecular Weight 264.01 g/mol [3][4]
Appearance White to light yellow crystalline powder[1]
Storage Temperature 2-8°C[3][4]

The trifluoromethoxy group is known to enhance the solubility of the compound in organic solvents and can contribute to its stability under various reaction conditions.[1]

Core Principles of Boronic Acid Stability

Arylboronic acids, while generally stable solids, are susceptible to several degradation pathways. Understanding these pathways is paramount to preserving the reagent's quality and ensuring reproducible experimental outcomes. The stability of this compound is primarily influenced by three factors: dehydration, oxidation, and hydrolysis.

Dehydration and Boroxine Formation

One of the most common transformations for boronic acids is the loss of water to form a cyclic trimeric anhydride known as a boroxine.[5] This is a reversible equilibrium process that is often promoted by heat or storage in a non-anhydrous environment.

G cluster_0 Dehydration/Hydration Equilibrium Boronic_Acid 3 x this compound Boroxine Trimeric Boroxine Anhydride Boronic_Acid->Boroxine -3 H₂O (Heat/Vacuum) Boroxine->Boronic_Acid +3 H₂O (Moisture) Water 3 x H₂O

The presence of boroxine in a sample of this compound can lead to inconsistencies in stoichiometry, as the molecular weight of the boroxine is different from that of the free acid. While boroxines are often competent in Suzuki-Miyaura reactions, their presence can affect reaction kinetics and yield.

Oxidative Degradation

The carbon-boron bond in arylboronic acids is susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or certain transition metal catalysts under specific conditions.[6][7] This process, often referred to as deboronation or protodeboronation, results in the formation of the corresponding phenol, in this case, 3-isopropoxy-5-(trifluoromethoxy)phenol.

The mechanism is thought to involve the generation of organic radicals through oxidation by atmospheric oxygen.[5] The electron density at the boron atom plays a crucial role in the rate of oxidation. Electron-withdrawing groups on the aromatic ring can diminish the electron density on the boron, thereby enhancing oxidative stability.[7] In the case of this compound, the strong electron-withdrawing nature of the trifluoromethoxy group likely contributes to a greater resistance to oxidation compared to unsubstituted phenylboronic acid.

G Aryl_Boronic_Acid This compound Phenol 3-Isopropoxy-5-(trifluoromethoxy)phenol Aryl_Boronic_Acid->Phenol Oxidative Deboronation Boric_Acid B(OH)₃ Aryl_Boronic_Acid->Boric_Acid Oxidant [O] (e.g., O₂, ROS) Oxidant->Phenol

Hydrolytic Instability of Boronic Esters

While the boronic acid itself is relatively stable to hydrolysis, its esters, which are common intermediates in synthesis, can be sensitive to water.[8][9] The reversible formation of boronate esters with diols is a key feature of boronic acid chemistry, but their stability is pH-dependent and influenced by steric and electronic factors.[5][10] This is particularly relevant if the boronic acid is used in multi-step syntheses where it might be converted to a boronate ester (e.g., a pinacol ester) for purification or subsequent reactions.

Recommended Storage Protocols

To mitigate the degradation pathways discussed above, stringent storage conditions are necessary. The primary goals are to protect the compound from moisture, oxygen, and elevated temperatures.

ParameterRecommendationRationale
Temperature 2-8°CSlows down the rate of potential decomposition reactions and the dehydration to boroxine.[3][4]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and boroxine formation.[11]
Container Tightly sealed, opaque containerPrevents ingress of moisture and air. Opaque containers protect from light, which can potentially catalyze oxidative processes.
Location Dry, well-ventilated areaEnsures a low-humidity environment and prevents accumulation of any potential vapors.[11][12]

Self-Validating System for Storage:

  • Inert Gas Blanket: Always backfill the container with an inert gas after each use.

  • Desiccation: Store the primary container within a secondary container, such as a desiccator, containing a suitable desiccant (e.g., silica gel). This provides an additional barrier against moisture.

  • Small Aliquots: For frequently used batches, consider aliquoting the material into smaller vials under an inert atmosphere. This minimizes the exposure of the bulk material to the laboratory environment.

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls
  • Chemical Fume Hood: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors in the work area.[12]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tight-sealing safety goggles or a face shield to protect against splashes or airborne particles.[11][14]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contamination is suspected.

  • Body Protection: A lab coat should be worn at all times. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates is required.

Step-by-Step Weighing and Dispensing Protocol
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a container of the boronic acid in a desiccator for at least 30 minutes to allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If available, perform all manipulations within a glovebox. If not, create a localized inert atmosphere. Place the weighing vessel on the balance and tare. Briefly purge the primary container with a gentle stream of argon or nitrogen before opening.

  • Dispensing: Using a clean, dry spatula, quickly transfer the desired amount of the solid to the weighing vessel. Avoid creating dust.

  • Sealing: Immediately and securely seal the primary container, purge with inert gas again, and wrap the cap with paraffin film for extra protection.

  • Cleanup: Carefully clean any spills using a method that does not generate dust (e.g., a damp cloth with an appropriate solvent). Dispose of all contaminated materials as hazardous waste. Wash hands thoroughly after handling.[15]

Experimental Protocol for Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications, its stability can be assessed empirically. The following protocol outlines a method to evaluate the formation of the boroxine anhydride using ¹H NMR spectroscopy.

Objective: To quantify the ratio of boronic acid to its boroxine anhydride in a given sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the B-OH protons are typically observable.

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ value of the protons of interest to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for the boronic acid and the boroxine. The B-OH proton of the boronic acid will typically appear as a broad singlet. In the boroxine, this signal will be absent.

    • The aromatic and aliphatic protons of the boronic acid and the boroxine will likely have slightly different chemical shifts. Integrate a well-resolved aromatic proton signal for both species.

    • Calculate the molar ratio of boronic acid to boroxine.

Interpretation:

  • A freshly opened, high-quality sample should show a high preponderance of the boronic acid form.

  • An increased proportion of the boroxine may indicate improper storage or handling, or an aged sample.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. By understanding the intrinsic degradation pathways of dehydration and oxidation, researchers can implement robust storage and handling protocols. Adherence to storage at 2-8°C under an inert, dry atmosphere, coupled with meticulous handling in a controlled environment, will ensure the integrity of this reagent. The principles and protocols outlined in this guide provide a framework for maximizing experimental success and ensuring the safety of laboratory personnel.

References

  • Vertex AI Search.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Chem-Impex. 3-(Trifluoromethoxy)phenylboronic acid.
  • ChemScene. 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid.
  • Carl ROTH.
  • Fluorochem.
  • TCI Chemicals.
  • Sigma-Aldrich.
  • Wikipedia. Boronic acid.
  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. (2021-03-02)
  • PMC - PubMed Central.
  • TCI Chemicals. 3,5-Bis(trifluoromethyl)phenylboronic Acid 73852-19-4.
  • PubMed - NIH. Boronic acid with high oxidative stability and utility in biological contexts. (2021-03-09)
  • TCI Chemicals.
  • ChemRxiv.
  • Chemical Entities of Biological Interest (ChEBI). This compound.
  • European Journal of Organic Chemistry.
  • Wikipedia. Phenylboronic acid.
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.
  • ResearchGate.
  • MDPI.
  • PMC - NIH. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.
  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • ACS Publications. Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. (2026-01-08)

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Technical Guide on the Safe Handling and Risk Assessment of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive safety and handling guide for 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid, a specialized reagent likely utilized in synthetic organic chemistry, particularly in cross-coupling reactions. As specific safety data for this exact molecule is not extensively published, this guide synthesizes information from Safety Data Sheets (SDS) of structurally analogous compounds, including various substituted phenylboronic acids, and analyzes the potential hazards contributed by its distinct functional groups: the arylboronic acid core, the isopropoxy substituent, and the trifluoromethoxy substituent. This guide is intended for researchers, chemists, and drug development professionals to establish safe laboratory practices and mitigate potential risks.

Compound Profile and Integrated Hazard Analysis

This compound is a multifunctional chemical building block. Its utility in modern synthetic chemistry, particularly as a coupling partner in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, is predicated on the reactivity of the boronic acid moiety.[1] However, the combination of the arylboronic acid core with isopropoxy and trifluoromethoxy groups necessitates a multi-faceted approach to hazard assessment.

A definitive GHS classification for this specific compound is not available. By extrapolating from analogous structures such as 3-methoxy-5-(trifluoromethyl)phenylboronic acid and 3-(trifluoromethoxy)phenylboronic acid, a potential hazard profile can be constructed.[2][3]

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][4]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[2][3][5]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2][3][5]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[3][5][6]

Deconstruction of Functional Group Hazards

The overall risk profile is a composite of the hazards associated with each component of the molecule.

ComponentAssociated HazardsRationale & References
Arylboronic Acid Core Irritant (skin, eyes, respiratory tract), Harmful if swallowed, potential weak mutagenicity, Hygroscopic, Air-sensitive.The primary hazards of simple and substituted phenylboronic acids are well-documented.[2][7] Some studies have found arylboronic acids to be weakly mutagenic in microbial assays.[8] Instability arises from tendencies toward oxidation and protodeboronation.[9]
Isopropoxy Group Potential for irritation. Contributes to flammability of related volatile compounds.While integrated into a larger solid molecule, related small molecules like 2-isopropoxyethanol are known irritants and flammable liquids.[10] This suggests caution, although the immediate flammability risk of the solid acid is low.
Trifluoromethoxy Group High thermal stability; releases toxic Hydrogen Fluoride (HF) upon decomposition (e.g., in a fire).The C-F bonds are exceptionally strong, rendering the group metabolically stable and generally inert under standard conditions.[11][12] The primary risk is the release of highly toxic and corrosive gases during thermal decomposition.[3][13]
Hazard Identification Workflow

The logical process for assessing the hazards of a novel or sparsely documented chemical involves analyzing its core structure and the additive effects of its functional groups.

A Start: Assess Novel Compound This compound B Analyze Core Structure: Arylboronic Acid A->B C Analyze Substituent 1: Isopropoxy Group A->C D Analyze Substituent 2: Trifluoromethoxy Group A->D E Core Hazards: - Irritation (Skin, Eye, Resp.) - Acute Oral Toxicity - Instability (Oxidation, Hydrolysis) B->E F Substituent 1 Hazards: - Potential Irritant Contribution C->F G Substituent 2 Hazards: - Thermal Decomposition to HF D->G H Synthesize Full Hazard Profile E->H F->H G->H I Final Assessment: - Irritant & Acutely Toxic - Handle in Ventilated Area - Avoid Heat/Flames - Store Cold, Dry, Inert H->I

Caption: Workflow for composite hazard assessment of the target molecule.

Risk Management and Experimental Protocols

Effective risk management hinges on robust engineering controls, appropriate personal protective equipment (PPE), and strictly followed handling protocols designed to minimize exposure and preserve chemical integrity.

Exposure Controls and Personal Protection
  • Engineering Controls : All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][14] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7][15]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tight-sealing safety goggles or a face shield.[5]

    • Hand Protection : Use nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of after handling the material. Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[5]

    • Skin and Body Protection : Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.[7]

Detailed Protocol for Safe Handling and Storage

This protocol is designed to mitigate the risks of exposure and chemical degradation.

  • Preparation : Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.

  • PPE Donning : Put on all required PPE as specified in Section 2.1.

  • Weighing : If weighing the solid, perform the task in the fume hood on a draft shield to minimize dust dispersal. Use a dedicated spatula.

  • Dissolution : If preparing a solution, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling : After use, tightly seal the container, wiping the exterior if necessary. Clean the work area thoroughly.

  • Hygiene : Wash hands and any potentially exposed skin with soap and water immediately after the procedure and before leaving the laboratory. Do not eat, drink, or smoke in the handling area.[10]

  • Storage : Store the compound in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and keep refrigerated (2-8°C).[7][16] This is crucial to prevent the common decomposition pathways of boronic acids.[9]

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage A Verify Fume Hood Functionality B Don Full PPE: - Goggles - Lab Coat - Gloves A->B C Weigh Solid Compound B->C D Perform Chemical Reaction C->D E Tightly Seal Container D->E F Clean Work Surface E->F G Store Refrigerated (2-8°C) Under Inert Atmosphere F->G H Wash Hands Thoroughly G->H

Caption: Step-by-step workflow for the safe handling of the solid reagent.

Chemical Stability and Reactivity
  • Conditions to Avoid : Avoid exposure to moist air or water, as boronic acids are hygroscopic and can undergo hydrolysis.[7] Keep away from excess heat, open flames, and strong oxidizing agents.[2][7]

  • Major Decomposition Pathways : Arylboronic acids are susceptible to several decomposition pathways that can reduce their purity and reactivity over time.[9]

    • Oxidation : Reaction with atmospheric oxygen can convert the boronic acid to the corresponding phenol.

    • Protodeboronation : In the presence of water, acid, or base, the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom.

    • Trimerization : Three molecules of the boronic acid can dehydrate to form a stable cyclic trimer known as a boroxine. This is a common impurity in commercial boronic acids.[17]

A Arylboronic Acid (Ar-B(OH)₂) B Oxidation (+ [O]) A->B C Protodeboronation (+ H₂O/H⁺) A->C D Trimerization (- 3 H₂O) A->D E Phenol (Ar-OH) B->E F Arene (Ar-H) C->F G Boroxine ((ArBO)₃) D->G

Caption: Primary decomposition pathways for arylboronic acids.

Emergency Response Procedures

Prompt and correct action during an emergency is critical to minimizing harm.

  • First-Aid Measures :

    • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2][5]

    • In Case of Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2][5]

    • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[2][5]

    • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

  • Fire-Fighting Measures :

    • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

    • Specific Hazards : Thermal decomposition can be hazardous. Combustion will produce carbon oxides (CO, CO₂), boron oxides, and highly toxic hydrogen fluoride (HF) gas.[3] Firefighters must wear self-contained breathing apparatus (SCBA).[5]

  • Accidental Release Measures :

    • Evacuate personnel to a safe area. Ensure adequate ventilation.[5]

    • Wear full PPE, including respiratory protection if dust is generated.

    • Carefully sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.[5][7]

    • Do not let the product enter drains.[5]

Toxicological and Ecological Considerations

  • Toxicological Profile : To the best of our knowledge, the specific chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5] The toxicological assessment is based on its structural class. The primary concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[2][3] While arylboronic acids have been noted for potential weak mutagenicity, this requires further investigation for specific compounds.[8]

  • Ecological Information : Data on the environmental impact is not available. As a standard precaution for laboratory chemicals, the substance should not be released into the environment.[7] All waste material and contaminated packaging should be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]

References

  • NJ.gov. "ISOPROPOXYETHANOL HAZARD SUMMARY". Available at: [Link]

  • Reddit. "Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?". Available at: [Link]

  • Angene Chemical. "3-(Trifluoromethyl)Phenylboronic Acid - Safety Data Sheet". Available at: [Link]

  • Fisher Scientific. "3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97% - SAFETY DATA SHEET". Available at: [Link]

  • ACS Publications. "The Dark Side of Fluorine". Available at: [Link]

  • Angene Chemical. "2-(Trifluoromethyl)-3-ethoxydodecafluorohexane - Safety Data Sheet". Available at: [Link]

  • American Chemical Society. "Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs". Available at: [Link]

  • International Labour Organization. "ICSC 0577 - TRIFLUOROMETHANE". Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals". Available at: [Link]

  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". Available at: [Link]

  • Wikipedia. "Boronic acid". Available at: [Link]

  • Carl Roth. "Safety Data Sheet: Phenylboronic acid". Available at: [Link]

Sources

An In-depth Technical Guide to 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and pharmacological properties of organic molecules. Among the vast array of fluorinated building blocks, phenylboronic acids bearing trifluoromethoxy and isopropoxy substituents have garnered significant attention. This guide provides a comprehensive technical overview of a particularly valuable reagent: 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid .

This document will delve into the commercial availability, key suppliers, and critical technical data for this compound. Furthermore, it will explore its applications in drug discovery, supported by an understanding of its underlying chemical principles. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively source and utilize this versatile chemical intermediate.

I. Compound Profile and Commercial Availability

Chemical Identity:

  • Name: this compound

  • CAS Number: 1256346-01-6[1]

  • Molecular Formula: C₁₀H₁₂BF₃O₄

  • Molecular Weight: 264.01 g/mol [2]

  • Structure:

    Caption: Chemical structure of this compound.

Commercial Suppliers:

The accessibility of specialized chemical reagents is paramount for seamless research and development. This compound is available from a number of reputable chemical suppliers. The following table summarizes key suppliers and their offerings. It is important to note that purity levels and available quantities can vary. Researchers should always request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.

SupplierPurityAvailable QuantitiesAdditional Notes
Pharmaffiliates Not specifiedInquire for detailsProvides the CAS number 1256346-01-6 for this specific compound.[1]
ChemScene ≥98%Custom synthesis and commercial production availableOffers a range of services including process optimization and peptide custom services.[2]
AOBChem Not specified250mg, 500mg, 1g, 5gAlso supplies the related compound 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid.[3]
Arctom 97%100mgLists the related isomer [2-isopropoxy-5-(trifluoromethoxy)phenyl]boronic acid with CAS No:1333313-17-9.[4]
CymitQuimica 98%250mg, 1g, 5g, 25gDistributes products from Fluorochem.[5]

Disclaimer: This is not an exhaustive list, and availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

II. Synthesis and Mechanistic Considerations

While end-users will typically purchase this reagent, understanding its synthesis provides valuable insight into potential impurities and handling considerations. The synthesis of arylboronic acids is a well-established field in organic chemistry.

General Synthetic Approach:

A common and effective method for the synthesis of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6]

G A Aryl Halide (e.g., 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene) C Grignard Reagent A->C + Mg B Magnesium (Mg) E Boronic Ester Intermediate C->E + Trialkyl Borate D Trialkyl Borate (e.g., Trimethyl borate) G This compound E->G + H3O+ F Acidic Hydrolysis (e.g., HCl)

Caption: Generalized workflow for the synthesis of arylboronic acids.

Key Experimental Considerations:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the reaction.

  • Temperature Control: The formation of the Grignard reagent is an exothermic reaction and may require initial heating to initiate, followed by cooling to maintain a controlled reaction rate. The subsequent reaction with the trialkyl borate is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Purity of Starting Materials: The purity of the starting aryl halide is crucial as impurities can lead to the formation of undesired byproducts.

The presence of both an isopropoxy and a trifluoromethoxy group on the phenyl ring introduces specific electronic effects that can influence the reactivity of the molecule. The trifluoromethoxy group is strongly electron-withdrawing, which can impact the reactivity and selectivity in subsequent coupling reactions.[7]

III. Applications in Drug Discovery and Development

Phenylboronic acids are indispensable tools in modern drug discovery, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.

The Role in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of a boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions A This compound E Coupled Product (Biaryl or Aryl-alkene) A->E B Aryl/Vinyl Halide or Triflate B->E C Palladium Catalyst (e.g., Pd(PPh3)4) D Base (e.g., Na2CO3, K3PO4)

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

The unique substitution pattern of this compound makes it a valuable building block for introducing this specific structural motif into target molecules. The trifluoromethoxy group, in particular, is often incorporated into drug candidates to enhance properties such as:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation.

  • Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electronic properties of the trifluoromethoxy group can influence the binding of a drug molecule to its biological target.

Phenylboronic Acids in Targeted Cancer Therapy:

Recent research has highlighted the potential of phenylboronic acid derivatives in targeted cancer therapy.[8] Phenylboronic acid and its derivatives have the ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells.[8] This interaction can be exploited for the targeted delivery of therapeutic agents to tumor sites. The unique electronic properties imparted by the trifluoromethoxy and isopropoxy groups could potentially modulate this binding affinity and selectivity.

Furthermore, phenylboronic acid-based compounds have been investigated for their ability to form functional materials for imaging and tumor therapy.[9] These materials can be designed to respond to the specific microenvironment of a tumor, leading to the controlled release of a drug.[9]

IV. Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Avoid inhalation of dust and contact with skin and eyes.[10]

  • In case of contact, rinse the affected area thoroughly with water.

Storage Recommendations:

  • Store the compound in a tightly sealed container in a cool, dry place.[11]

  • Some suppliers recommend refrigeration (2-8°C).[2]

  • Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines, their trimeric anhydrides.[6] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Hazard Information:

While a specific safety data sheet (SDS) for this compound was not found, related phenylboronic acid derivatives are generally classified with the following hazards:

  • Harmful if swallowed. [10]

  • Causes skin irritation. [11]

  • Causes serious eye irritation. [11]

  • May cause respiratory irritation.

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.[10][11][12]

V. Conclusion

This compound is a valuable and commercially available building block for researchers in drug discovery and materials science. Its unique substitution pattern offers a strategic means to introduce both isopropoxy and trifluoromethoxy groups into target molecules, thereby enabling the fine-tuning of their physicochemical and biological properties. A thorough understanding of its commercial sources, synthetic background, and applications, coupled with strict adherence to safety protocols, will empower scientists to effectively leverage this versatile reagent in their research endeavors.

VI. References

  • AOBChem. 3-Fluoro-4-isopropoxy-5-(trifluoromethylphenyl)boronic acid. Available at: [Link]

  • Arctom. [2-isopropoxy-5-(trifluoromethoxy)phenyl]boronic acid. Available at: [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • AOBChem. 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid. Available at: [Link]

  • NIH. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Available at: [Link]

  • SciSpace. Phenylboronic acid-derived nanovectors for gene/ drug delivery by targeting cell surface glycans. Available at: [Link]

  • NIH. Phenylboronic acid in targeted cancer therapy and diagnosis. Available at: [Link]

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literature review on trifluoromethoxy-substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trifluoromethoxy-Substituted Phenylboronic Acids

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF₃) group offers a unique constellation of properties that can profoundly influence molecular behavior. When appended to a phenylboronic acid scaffold, a workhorse of cross-coupling chemistry, the resulting trifluoromethoxy-substituted phenylboronic acids become powerful building blocks for innovation. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and strategic applications of these reagents, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind their enhanced performance, provide detailed experimental protocols, and present a forward-looking perspective on their role in creating next-generation molecules.

The Strategic Advantage: Why the Trifluoromethoxy Group?

Phenylboronic acids are renowned for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] The true power of trifluoromethoxy-substituted phenylboronic acids, however, lies in the unique properties imparted by the -OCF₃ substituent.[3] This group is far more than a simple bioisostere for a methoxy or hydroxyl group; it is a strategic tool for fine-tuning molecular characteristics.[3]

The trifluoromethoxy group's influence stems from a unique interplay of electronic and physical properties:

  • Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule (Hansch π constant ≈ 1.04).[4] This is critical in drug design, as it often correlates with improved cell membrane permeability and oral bioavailability.[3][5][6]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[6] The presence of three C-F bonds in the -OCF₃ group confers exceptional resistance to metabolic degradation by enzymes, which can prolong a drug's half-life in vivo.[3][5]

  • Electronic Modulation: The -OCF₃ group exerts a powerful electron-withdrawing effect through induction (-I effect) due to the high electronegativity of the fluorine atoms.[7] This is tempered by a weak resonance-donating effect (+R effect) from the oxygen atom's lone pairs.[3][7] This distinct electronic signature allows for precise modulation of a molecule's reactivity and its interactions with biological targets.[6]

These attributes make trifluoromethoxy-substituted compounds highly sought-after in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][8][9]

Physicochemical Properties: A Deeper Dive

A comprehensive understanding of the physicochemical properties of trifluoromethoxy-substituted phenylboronic acids is essential for their effective application. The position of the -OCF₃ group (ortho, meta, or para) on the phenyl ring has a profound and predictable impact on the molecule's acidity and conformation.[7][10]

Acidity (pKa)

As Lewis acids, the acidity of phenylboronic acids is a key determinant of their reactivity and stability.[7] The introduction of the electron-withdrawing -OCF₃ group generally increases acidity compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[7][11] However, the positional isomerism is critical.

  • Meta and Para Isomers: The meta and para isomers are significantly more acidic than the parent phenylboronic acid.[7][11] Their pKa values are roughly one unit lower, a direct consequence of the substituent's strong inductive electron-withdrawing effect, which stabilizes the resulting boronate anion.[7][11]

  • Ortho Isomer: In contrast, the ortho isomer is considerably less acidic than even the unsubstituted phenylboronic acid.[7][10][11][12] This is attributed to two main factors: steric hindrance from the bulky -OCF₃ group near the reaction center, and the formation of a stabilizing intramolecular hydrogen bond between the boronic acid's hydroxyl group and the oxygen or fluorine atoms of the trifluoromethoxy group.[7][11][12]

CompoundSubstituent PositionpKa (Potentiometric)Rationale
Phenylboronic AcidUnsubstituted8.8[7]Baseline
Ortho-(OCF₃)phenylboronic acid Ortho9.48[7]Weaker acid; Steric hindrance & Intramolecular H-bond[7][11]
Meta-(OCF₃)phenylboronic acid Meta7.82[7]Stronger acid; Dominant inductive effect (-I)[7]
Para-(OCF₃)phenylboronic acid Para7.74[7]Strongest acid; Combined inductive (-I) and resonance (-R) effects[7]
Structural Characteristics

X-ray crystallography studies reveal that in the solid state, these molecules typically form hydrogen-bonded dimers, a common structural motif for boronic acids.[7][12] The ortho isomer is distinguished by the presence of an intramolecular hydrogen bond, which contributes to its higher rotational energy barrier and conformational stability compared to the meta and para isomers.[7][11]

Caption: Physicochemical impact of the -OCF₃ group.

Synthesis of Trifluoromethoxy-Substituted Phenylboronic Acids

While the syntheses of all three isomers have been reported, a common and reliable method involves a lithium-halogen exchange or Grignard formation from a corresponding trifluoromethoxy-substituted aryl halide, followed by reaction with a borate ester and subsequent acidic hydrolysis.[7][13][14][15]

Synthesis_Workflow Start Trifluoromethoxy-substituted Aryl Halide (Ar-Br) Step1 Step 1: Metal-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) Start->Step1 Intermediate Aryllithium Intermediate (Ar-Li) Step1->Intermediate Step2 Step 2: Borylation (e.g., B(O-iPr)₃) Intermediate->Step2 Ester Boronate Ester Ar-B(O-iPr)₂ Step2->Ester Step3 Step 3: Acidic Hydrolysis (e.g., aq. HCl) Ester->Step3 Product Final Product: Ar-B(OH)₂ Step3->Product

Caption: General synthesis workflow for phenylboronic acids.

Detailed Experimental Protocol: Synthesis of 3-(Trifluoromethoxy)phenylboronic acid

This protocol is a representative example based on established organometallic procedures.[13][14][15]

Materials:

  • 1-Bromo-3-(trifluoromethoxy)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Triisopropyl borate [B(O-iPr)₃]

  • 2 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the freshly prepared aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ≈ 1-2). Stir vigorously for 1-2 hours at room temperature.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) or by column chromatography to yield the final white crystalline product.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of trifluoromethoxy-substituted phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, where they serve as robust partners for introducing the trifluoromethoxyphenyl moiety into complex molecules.[8][9] This reaction is fundamental to modern drug discovery and materials science for building biaryl and heteroaryl structures.[2][9]

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiAryl R¹-Pd(II)L₂-R² Transmetal->DiAryl RedElim Reductive Elimination DiAryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R¹-R²) RedElim->Product RX Aryl Halide (R¹-X) RX->OxAdd Boronic Boronic Acid (R²-B(OH)₂) + Base Boronic->Transmetal

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Trifluoromethoxy-substituted phenylboronic acid (e.g., 4-(trifluoromethoxy)phenylboronic acid) (1.2 eq)

  • Aryl bromide or iodide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide, the trifluoromethoxy-substituted phenylboronic acid, the base, and the palladium catalyst.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Medicinal Chemistry and Beyond

The unique properties of the -OCF₃ group translate directly into tangible benefits in applied sciences.

  • Drug Discovery: The primary driver for the use of these reagents is to enhance the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[3] By increasing metabolic stability and lipophilicity, chemists can often improve a compound's pharmacokinetic profile, leading to more effective and longer-lasting therapeutics.[5][6]

  • Diagnostics: An intriguing application has been identified for ortho-(trifluoromethoxy)phenylboronic acid. It exhibits an uncommon selectivity for binding D-glucose more strongly than D-fructose, a property that could be leveraged in the development of new sensors for diabetes diagnostics.[4][7][11]

  • Agrochemicals: Similar to pharmaceuticals, the metabolic stability and modified electronic properties imparted by the -OCF₃ group are beneficial in designing more potent and persistent pesticides and herbicides.[9]

  • Materials Science: These boronic acids serve as precursors for specialized polymers and functional materials where properties like thermal stability and chemical resistance are paramount.[8][9]

Conclusion

Trifluoromethoxy-substituted phenylboronic acids are not merely another class of reagents; they are precision tools for molecular design. Their unique combination of high lipophilicity, exceptional metabolic stability, and tunable electronic properties makes them invaluable assets for researchers in drug discovery, agrochemistry, and materials science. The ability to reliably synthesize these compounds and effectively deploy them in robust cross-coupling reactions like the Suzuki-Miyaura coupling empowers chemists to construct complex molecular architectures with enhanced, desirable properties. As the demand for molecules with superior performance characteristics continues to grow, the strategic application of trifluoromethoxy-substituted phenylboronic acids is set to play an increasingly vital role in scientific innovation.

References

  • Gospodarczyk, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]

  • Gospodarczyk, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

  • Gospodarczyk, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

  • Gospodarczyk, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed. [Link]

  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF. [Link]

  • Al-Zoubi, R. M., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Structures and properties of trifluoromethylphenylboronic acids. Request PDF. [Link]

  • Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link]

  • Ameduri, B. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. [Link]

  • Togni, A., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. DASH (Harvard). [Link]

  • Ameduri, B. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES, 103(1). [Link]

  • Togni, A., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. PMC - NIH. [Link]

  • Ishihara, K., et al. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

  • Ji, Y., et al. (2012). Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). NIH. [Link]

  • Trifluoromethoxylation of aryl stannanes 44 and arylboronic acids 45. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. [Link]

  • Jiang, X., et al. (2012). Copper-mediated trifluoromethylation of arylboronic acids by trifluoromethyl sulfonium salts. Dalton Transactions, 41(25), 7549-7552. [Link]

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  • Bonnet, V., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(10), 3921-3929. [Link]

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Introduction: The Critical Role of Substituent Effects in Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic and Steric Effects of Isopropoxy and Trifluoromethoxy Groups

In the landscape of drug discovery, agrochemical development, and materials science, the functional groups appended to a core molecular scaffold are not mere decorations. They are pivotal determinants of a molecule's physicochemical properties and, consequently, its biological activity and material function. The strategic selection of substituents allows scientists to fine-tune parameters such as lipophilicity, metabolic stability, binding affinity, and electronic characteristics.[1][2] This process, often termed molecular engineering or lead optimization, hinges on a deep understanding of the steric and electronic effects imparted by each group.

Among the vast arsenal of available functional groups, the isopropoxy (-OCH(CH₃)₂) and trifluoromethoxy (-OCF₃) moieties have emerged as particularly intriguing and functionally divergent options. Though both are ethers linked to a central scaffold, their properties are dramatically different. The isopropoxy group, a classic alkyl ether, is often used to increase lipophilicity and introduce moderate steric bulk. In contrast, the trifluoromethoxy group, a fluorinated analogue, offers a unique and powerful combination of high lipophilicity and strong electron-withdrawing character, often with profound consequences for a molecule's behavior.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis and comparison of the isopropoxy and trifluoromethoxy groups. We will dissect their distinct electronic and steric profiles, supported by quantitative data, and explore the causal relationships behind their effects. Furthermore, we will provide validated experimental protocols for quantifying these effects, empowering researchers to apply these principles in their own work.

Pillar 1: Deconstructing the Isopropoxy Group

The isopropoxy group is a common substituent characterized by its branched alkyl structure. Its effects are a subtle interplay of electron donation through resonance and weak electron withdrawal through induction, combined with significant steric presence.

Electronic Effects: A Tale of Two Opposing Forces

The net electronic influence of the isopropoxy group is context-dependent, arising from the competition between two fundamental electronic mechanisms: the inductive effect (-I) and the resonance effect (+R).[5]

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the attached scaffold through the sigma (σ) bond. This is a distance-dependent effect.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (like an aromatic ring). This donation of electron density through the pi (π) system is a powerful activating effect, particularly influencing the ortho and para positions of an aromatic ring.[6]

In aromatic systems, the resonance effect of the isopropoxy group typically outweighs its inductive effect, making it an overall electron-donating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[6]

Steric Effects: The Bulky and Flexible Shield

The defining characteristic of the isopropoxy group is its steric bulk. The two methyl groups create a significantly larger spatial footprint than a methoxy or ethoxy group. This steric hindrance can:

  • Influence Conformation: It can restrict the rotation of nearby bonds, locking the molecule into a specific conformation.

  • Direct Molecular Interactions: It can shield a particular face of the molecule, preventing or directing the approach of a binding partner or reactant.[7]

  • Impact Reaction Rates: It can slow down reactions by sterically hindering the approach to a reactive center.

The isopropoxy group possesses conformational flexibility due to rotation around the C-O bonds, allowing it to adapt its shape to some extent within a binding pocket.

Pillar 2: Unveiling the Trifluoromethoxy Group - The "Super Halogen"

The trifluoromethoxy (-OCF₃) group has gained immense popularity in medicinal chemistry, often referred to as a "super halogen" due to its unique electronic properties.[8] Its incorporation can dramatically alter a molecule's profile.

Electronic Effects: Inductive Power Dominates

The electronic character of the -OCF₃ group is overwhelmingly dominated by a powerful inductive effect, with resonance playing a minimal role.

  • Inductive Effect (-I): The presence of three highly electronegative fluorine atoms creates a potent electron-withdrawing effect. This pull is transmitted through the oxygen atom to the molecular scaffold, significantly lowering the electron density. This makes the -OCF₃ group one of the strongest electron-withdrawing groups.[4]

  • Resonance Effect (+R): While the oxygen atom still possesses lone pairs, their ability to donate into a π-system is severely diminished. The strong C-F bonds have a σ* anti-bonding orbital that engages in negative hyperconjugation with the oxygen lone pairs. This interaction pulls electron density away from the oxygen, making it a very poor resonance donor.[9]

The net result is that the trifluoromethoxy group acts as a strong deactivating group on aromatic rings and is a meta-director in electrophilic aromatic substitution. Its ability to lower the pKa of nearby acidic protons or raise the pKa of basic amines is profound.[10]

Steric and Conformational Profile

The trifluoromethoxy group is sterically comparable to an isopropyl group but is conformationally distinct. It is often described as having a perpendicular orientation relative to an attached aromatic ring.[9] This conformation arises from a combination of steric repulsion between the fluorine atoms and ortho-hydrogens and the aforementioned negative hyperconjugation.[9] This fixed, umbrella-like geometry can be exploited to probe specific regions of a binding pocket.

Pillar 3: A Head-to-Head Comparison

The choice between an isopropoxy and a trifluoromethoxy group can lead to drastically different molecular properties. The following table summarizes their key quantitative and qualitative differences.

PropertyIsopropoxy (-OCH(CH₃)₂)Trifluoromethoxy (-OCF₃)Causality & Implication
Electronic Nature Net Electron-Donating (on π-systems)Strongly Electron-WithdrawingIsopropoxy: Oxygen lone pair resonance (+R) dominates weak induction (-I). Trifluoromethoxy: Strong -I effect from C-F bonds overwhelms any +R effect.[5]
Hammett Constant (σₚ) ~ -0.46~ +0.35Negative value indicates electron donation at the para position; positive value indicates strong withdrawal.
Hammett Constant (σₘ) ~ +0.10~ +0.40Both are inductively withdrawing at the meta position, but -OCF₃ is significantly stronger.[11]
Steric Size (Taft Eₛ) -0.47-1.16Both are sterically demanding. The Eₛ value for -OCF₃ suggests greater steric hindrance in some contexts.[12]
Lipophilicity (Hansch π) ~ +1.10~ +1.04Both groups are highly lipophilic and significantly increase a molecule's ability to cross cell membranes.[3][4]
Metabolic Stability Susceptible to O-dealkylationHighly resistant to oxidative metabolismThe strong C-F bonds in -OCF₃ prevent enzymatic cleavage that readily occurs with the C-H bonds of the isopropoxy group.[4][13]
H-Bonding Oxygen is a moderate H-bond acceptorOxygen is a very weak H-bond acceptorThe electron-withdrawing fluorine atoms reduce the electron density on the oxygen, weakening its ability to accept a hydrogen bond.[4]

Visualization of Electronic Effects

The fundamental difference in the electronic character of these two groups can be visualized as a balance between inductive and resonance forces.

G cluster_isopropoxy Isopropoxy (-OCH(CH3)2) cluster_trifluoromethoxy Trifluoromethoxy (-OCF3) a Oxygen Lone Pairs b Resonance Donation (+R) (Dominant) a->b Delocalize into π-system c Inductive Withdrawal (-I) (Minor) a->c Electronegativity d Net Effect: Electron Donating (Ortho/Para Activating) b->d c->d e Highly Electronegative Fluorine Atoms f Strong Inductive Withdrawal (-I) (Dominant) e->f Polarize C-F & C-O bonds h Net Effect: Strongly Electron Withdrawing (Meta Directing) f->h g Resonance Donation (+R) (Negligible) g->h

Caption: Divergent electronic effects of Isopropoxy and Trifluoromethoxy groups.

Field-Proven Insights: Applications in Drug Design

The choice between these two groups is a powerful tool for lead optimization.

  • Improving Metabolic Stability: A classic strategy is to replace a metabolically labile isopropoxy or methoxy group with a trifluoromethoxy group. This can dramatically increase a drug's half-life and bioavailability by blocking oxidative degradation by cytochrome P450 enzymes.[4][13]

  • Modulating Receptor Affinity: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic landscape of a molecule, potentially forming favorable interactions (e.g., dipole-dipole) with a protein target that an isopropoxy group cannot. Conversely, the hydrogen bond accepting capability of the isopropoxy group might be essential for binding in other cases.[3]

  • Tuning pKa: Introducing an -OCF₃ group can significantly lower the pKa of a nearby amine, reducing its basicity. This can be crucial for optimizing solubility, membrane permeability, and avoiding off-target effects (e.g., hERG channel binding). The isopropoxy group has a much weaker influence on pKa.

  • Enhancing Lipophilicity and CNS Penetration: Both groups increase lipophilicity, which can enhance a drug's ability to cross the blood-brain barrier. The trifluoromethoxy group is particularly effective in this regard.[3][13]

A notable example is in the development of selective antagonists. The introduction of a trifluoromethyl or trifluoromethoxy group can fine-tune binding affinity and selectivity for a specific receptor subtype.[3] For instance, the drug Atogepant, used for migraine prevention, features both trifluoromethyl and trifluorophenyl groups which contribute to its high binding affinity and metabolic stability.[3]

Experimental Protocols for Property Determination

To empirically validate the effects of these substituents, standardized protocols are essential. Here, we provide methodologies for determining key parameters related to electronic effects (pKa) and overall reactivity (kinetics).

Protocol 1: Determination of pKa via Potentiometric Titration

This protocol allows for the precise measurement of the dissociation constant (pKa) of an acidic or basic functional group on a molecule, providing a direct quantitative measure of electronic substituent effects.

Objective: To determine the pKa of a meta- or para-substituted benzoic acid (e.g., p-isopropoxybenzoic acid vs. p-trifluoromethoxybenzoic acid) to quantify the electronic impact of the substituent.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M NaOH in deionized water.

    • Prepare a ~0.01 M solution of the substituted benzoic acid in a suitable solvent mixture (e.g., 50:50 ethanol/water) to ensure solubility.

  • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.[14]

  • Titration Setup:

    • Place a precise volume (e.g., 25.00 mL) of the benzoic acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Fill a burette with the standardized NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[15]

    • As the pH begins to change rapidly near the equivalence point, reduce the increment size (e.g., 0.05 mL or dropwise) to obtain a detailed curve.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the steepest point of the curve (the inflection point, which can be found using the maximum of the first derivative plot, d(pH)/dV).

    • The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where the pH is equal to the pKa of the acid.[14][16]

G prep Prepare & Standardize 0.1M NaOH and 0.01M Acid Solutions setup Setup Titration: 25mL Acid, Stir Bar, pH Electrode prep->setup cal Calibrate pH Meter (pH 4, 7, 10) cal->setup titrate Titrate with NaOH in Small Increments setup->titrate record Record pH and Volume After Each Addition titrate->record plot Plot pH vs. Volume record->plot analyze Determine Equivalence Point (1st Derivative Max) plot->analyze pka Find pH at Half-Equivalence Volume (pH = pKa) analyze->pka

Caption: Workflow for experimental pKa determination via potentiometric titration.

Protocol 2: Measurement of Reaction Rate via UV-Vis Spectrophotometry

This protocol measures how a substituent affects the rate of a chemical reaction, which is a function of both electronic and steric factors. A classic example is the SₙAr reaction of a substituted chlorobenzene.

Objective: To compare the rates of reaction for 1-chloro-4-isopropoxybenzene and 1-chloro-4-trifluoromethoxybenzene with a nucleophile (e.g., piperidine), monitoring the formation of the product over time.

Methodology:

  • Preparation:

    • Prepare stock solutions of the aromatic substrate (e.g., 0.01 M in DMSO) and the nucleophile (e.g., 1.0 M piperidine in DMSO).

    • Determine the wavelength of maximum absorbance (λₘₐₓ) for the product molecule, ensuring the reactants have minimal absorbance at this wavelength.

  • Kinetic Run Setup:

    • Set a UV-Vis spectrophotometer to kinetic mode, measuring absorbance at the predetermined λₘₐₓ at fixed time intervals (e.g., every 30 seconds).

    • Use a thermostatted cuvette holder to maintain a constant temperature (e.g., 50 °C).

  • Reaction Initiation:

    • Pipette the required volume of the substrate solution and solvent into a cuvette to achieve the desired final concentration.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding a small, precise volume of the nucleophile stock solution. Quickly mix the contents by inverting the cuvette (with a cap) or by rapid pipetting.[17]

    • Immediately start the kinetic measurement.

  • Data Collection: Collect absorbance data over time until the reaction is near completion (i.e., the absorbance value plateaus).[18]

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Assuming pseudo-first-order conditions (large excess of nucleophile), the data can be fitted to the integrated rate law: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀), where A∞ is the final absorbance, At is the absorbance at time t, and k_obs is the observed rate constant.

    • A plot of ln(A∞ - At) vs. time will yield a straight line with a slope of -k_obs.

    • Compare the k_obs values for the isopropoxy- and trifluoromethoxy-substituted compounds to determine the relative impact of each substituent on the reaction rate.

Conclusion

The isopropoxy and trifluoromethoxy groups, while structurally similar at a cursory glance, represent two powerful and fundamentally different tools in the molecular designer's toolkit. The isopropoxy group offers moderate lipophilicity, steric bulk, and classic electron-donating character through resonance. In stark contrast, the trifluoromethoxy group provides high lipophilicity, exceptional metabolic stability, and potent, inductively-driven electron withdrawal. Understanding the distinct electronic and steric profiles of these substituents is not merely an academic exercise; it is a prerequisite for the rational design of next-generation pharmaceuticals, agrochemicals, and advanced materials. By leveraging the quantitative data and experimental methodologies presented in this guide, researchers can make more informed decisions, accelerating the development of molecules with precisely tailored properties and enhanced performance.

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 3-isopropoxy-5-(trifluoromethoxy)phenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by the trifluoromethoxy (OCF₃) group.[1] This guide details an optimized, step-by-step protocol, explains the mechanistic rationale behind reagent selection, and offers a troubleshooting guide for common experimental challenges. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing complex biaryl structures.

Introduction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2][3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide or pseudohalide.[2] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[2]

The specific substrate, this compound, is a valuable reagent for introducing a substituted phenyl ring into a target molecule. Fluorinated motifs, such as the trifluoromethoxy group, are known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1][5] This application note provides a robust protocol for leveraging this reagent in synthesis.

Mechanism & Key Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[7][8] The reactivity order of the halide is generally I > Br > OTf >> Cl.[7][10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is base-mediated; the base activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[2][7][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][7][8]

Considerations for this compound:
  • Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the nucleophilicity of the boronic acid. The isopropoxy group is moderately electron-donating. These opposing effects modulate the electronic character of the aryl ring.

  • Steric Hindrance: The isopropoxy group at the meta-position introduces some steric bulk, which may necessitate the use of catalysts with bulky ligands to promote efficient coupling, particularly with hindered coupling partners.[12][13]

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond by a proton source, which converts the boronic acid back to an arene.[6] This can be minimized by using carefully deoxygenated solvents and appropriate base selection.

Optimized Coupling Protocol

This protocol provides a general starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners (e.g., aryl chlorides, triflates).

Reagents & Equipment
Reagent/EquipmentRecommended SpecificationPurpose
Aryl Bromide (Ar-Br)N/AElectrophilic coupling partner
This compound1.2 - 1.5 equivalentsNucleophilic coupling partner
Palladium CatalystPd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Catalyst for C-C bond formation
BaseK₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)Activates the boronic acid
Solvent System1,4-Dioxane/Water (4:1 or 5:1 v/v) or Toluene/WaterReaction medium
Reaction VesselSchlenk flask or oven-dried round-bottom flask with reflux condenserInert atmosphere reaction
StirringMagnetic stir barHomogenization
Inert GasArgon or NitrogenPrevents catalyst oxidation and protodeborylation
Step-by-Step Procedure
  • Vessel Preparation: Flame-dry or oven-dry a Schlenk flask or round-bottom flask containing a magnetic stir bar to remove moisture. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[8]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the deoxygenated solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[8] The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Lower the flask into an oil bath pre-heated to 80-100 °C and stir vigorously.[8]

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.

Visualizing the Process

General Reaction Scheme

The diagram below illustrates the overall transformation.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

The Catalytic Cycle

This diagram details the mechanistic steps involving the palladium catalyst.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)L₂-Ar' Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronate Ar'B(OR)₃⁻ Boronate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/deoxygenated conditions.3. Base is not strong enough or is insoluble.4. Low reaction temperature.1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure proper inert atmosphere technique.2. Flame-dry glassware; sparge solvents with Ar/N₂ for 20-30 min.3. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system to improve solubility.[2][7]4. Increase temperature in 10 °C increments.
Significant Protodeborylation 1. Presence of water or other proton sources.2. Reaction time is too long.1. Use anhydrous solvents and ensure the base is dry.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of Homocoupling Product (Ar-Ar) 1. Oxygen contamination leading to reductive elimination from the Pd(II) intermediate.2. High catalyst loading.1. Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas.2. Reduce catalyst loading to 1-2 mol%.
Difficulty in Purification 1. Residual palladium catalyst.2. Boronic acid/boronic anhydride impurities.1. Filter the crude product through a short plug of Celite or silica. Consider an aqueous wash with a solution of thiourea or sodium sulfide.2. Perform an acidic or basic wash during workup to remove boron-containing impurities.

Conclusion

The Suzuki-Miyaura coupling is a highly reliable and versatile method for C-C bond formation. By following this optimized protocol and understanding the key mechanistic principles, researchers can effectively utilize this compound to synthesize a wide array of complex molecules. Careful attention to maintaining an inert atmosphere and selecting the appropriate catalyst and base are paramount to achieving high yields and purity.

References

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  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of organic chemistry, 73(14), 5589-5592.
  • ResearchGate. (2012). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. [Online] Available at: [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Suzuki− Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2779-2784.
  • Chen, J., & Wang, J. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 12(45), 15093-15098.
  • Pharmaffiliates. This compound. [Online] Available at: [Link]

  • Molander, G. A., & Ito, T. (2001). Development of the Suzuki− Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(10), 3539-3543.
  • ChemWhat. 3-Isopropoxy-5-trifluoromethylphenylboronic acid. [Online] Available at: [Link]

Sources

The Strategic Application of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Navigating Complex Biological Terrain

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic incorporation of functional groups that favorably modulate physicochemical and pharmacokinetic properties. Among the vast arsenal of chemical building blocks, 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid has emerged as a particularly valuable reagent. Its unique substitution pattern, featuring a bulky isopropoxy group and a strongly electron-withdrawing trifluoromethoxy moiety, offers medicinal chemists a powerful tool to address key challenges in lead optimization, including metabolic stability, membrane permeability, and target engagement.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the rationale behind its use, supported by an understanding of the distinct properties conferred by its constituent functional groups. Furthermore, this document will furnish detailed, field-proven protocols for its application in the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The Physicochemical Advantage: Unpacking the Roles of the Isopropoxy and Trifluoromethoxy Groups

The utility of this compound stems from the synergistic interplay of its substituents. A comprehensive understanding of their individual contributions is paramount for its effective deployment in drug design.

The Trifluoromethoxy (-OCF₃) Group: A Bioisostere with Profound Impact

The trifluoromethoxy group is a lipophilic electron-withdrawing substituent that has gained significant traction in medicinal chemistry for its ability to enhance several key drug-like properties.[1][2] Its introduction into a molecular scaffold can lead to:

  • Improved Metabolic Stability: The strong carbon-fluorine bonds within the trifluoromethoxy group are resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a drug candidate.[3]

  • Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[1]

  • Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its target binding and solubility.

  • Increased Binding Affinity: The trifluoromethoxy group can participate in favorable interactions within a protein's binding pocket, including dipole-dipole and halogen bonding, contributing to enhanced target affinity.[4]

The Isopropoxy (-OⁱPr) Group: A Steric and Electronic Modulator

The isopropoxy group, a larger and more lipophilic alternative to the commonly used methoxy group, provides distinct steric and electronic properties.[5][6] Its presence can:

  • Introduce Steric Hindrance: The branched nature of the isopropyl group can be strategically employed to orient the molecule within a binding pocket, creating specific and favorable van der Waals interactions.[7] This steric bulk can also shield adjacent functional groups from metabolic attack.

  • Fine-Tune Lipophilicity: The isopropoxy group contributes to the overall lipophilicity of the molecule, which can be balanced with other polar groups to achieve an optimal permeability profile.

  • Influence Conformation: The steric demand of the isopropoxy group can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to its biological target.

The combination of these two groups in a meta-disubstituted pattern on the phenylboronic acid scaffold provides a unique building block for creating novel chemical entities with potentially superior pharmacological profiles.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in medicinal chemistry is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[8][9] This reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in a vast number of approved drugs.[10]

The boronic acid functionality serves as an effective nucleophilic partner, reacting with a wide range of electrophilic partners, including aryl, heteroaryl, and vinyl halides or triflates, to construct the desired biaryl linkage. The stability, commercial availability, and generally low toxicity of boronic acids make them highly attractive reagents in drug discovery campaigns.[5]

Experimental Protocols: A Guide to Best Practices

While specific reaction conditions should be optimized for each unique substrate combination, the following protocols provide a robust starting point for the successful implementation of Suzuki-Miyaura couplings with this compound. Given the steric hindrance imparted by the isopropoxy group, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

This protocol is suitable for general laboratory synthesis and can be readily scaled.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or Heteroaryl Halide/Triflate (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl halide/triflate, this compound, and the chosen base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst and ligand (if not using a pre-catalyst) under a positive flow of inert gas.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Reaction Parameters

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
22-ChloropyridinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)1,4-Dioxane1101870-85
31-IodonaphthalenePd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O90880-90

Note: Yields are typical and may vary depending on the specific substrates and reaction scale.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is ideal for rapid reaction optimization, library synthesis, and small-scale reactions.

Materials:

  • Same as Protocol 1, with microwave-safe reaction vials.

Procedure:

  • In a microwave reaction vial, combine the aryl/heteroaryl halide/triflate, this compound, base, palladium catalyst, and ligand.

  • Add the degassed solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) for a specified time (e.g., 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualization: Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat Reaction: - Conventional or - Microwave solvent->heating monitoring Monitor Progress: - TLC or LC-MS heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

For challenging couplings involving sterically hindered or electron-deficient partners, several optimization strategies can be employed:

  • Ligand Screening: The choice of phosphine ligand is critical. For sterically demanding substrates, bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos often provide superior results.

  • Base Selection: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective than sodium or potassium carbonate, particularly with less reactive aryl chlorides.

  • Catalyst Loading: Increasing the catalyst loading to 5-10 mol% may be necessary for particularly unreactive substrates.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times may be required to drive the reaction to completion.

  • Anhydrous Conditions: For sensitive substrates, rigorously anhydrous conditions may improve yields by minimizing protodeboronation of the boronic acid.

Conclusion and Future Perspectives

This compound represents a valuable and strategically designed building block for medicinal chemistry. The unique combination of a bulky isopropoxy group and a metabolically robust, electron-withdrawing trifluoromethoxy group provides a powerful tool for fine-tuning the properties of drug candidates. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl structures that are central to many therapeutic agents. The protocols and optimization strategies outlined in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this versatile reagent in their pursuit of novel and improved medicines. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Zhu, W., Wang, C., & Ji, L. (2010). Halogen bond in medicinal chemistry and drug design. Journal of Chemical Information and Modeling, 50(9), 1561-1569. [Link]

  • Dunn, W. J., III, Koehler, M. G., & Grigoras, S. (1987). The role of solvent-accessible surface area in determining partition coefficients. Journal of Medicinal Chemistry, 30(7), 1121-1126. [Link]

  • Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.
  • Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
  • Hall, D. G. (Ed.). (2011).
  • Isopropoxybenzene | C9H12O - PubChem. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Journal of Organometallic Chemistry, 653(1-2), 83-90. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki− Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Moieties in Drug Discovery

The landscape of modern medicinal chemistry is profoundly influenced by the strategic incorporation of fluorine-containing functional groups to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent due to its unique electronic properties and high metabolic stability.[3] The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly impact a molecule's acidity, basicity, and dipole moment, thereby influencing its interactions with biological targets.[3] Furthermore, the carbon-fluorine bond's strength contributes to increased resistance against metabolic degradation, often leading to an extended in vivo half-life for drug molecules.[4]

This guide provides a comprehensive overview and detailed protocols for the application of a key building block, 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid , in palladium-catalyzed cross-coupling reactions. The presence of both the trifluoromethoxy and isopropoxy groups on the phenylboronic acid offers a unique combination of electronic and steric properties, making it a valuable reagent for the synthesis of novel and complex molecules in drug discovery and materials science. The isopropoxy group, being bulkier than a methoxy group, can introduce specific steric hindrance that may influence reaction selectivity and the final conformation of the product molecule.[5][6]

This document will delve into the practical application of this versatile reagent in several cornerstone palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each section will provide a theoretical framework, a detailed experimental protocol, and a discussion of the critical parameters that ensure a successful and reproducible outcome.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[7][8] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[9]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex. The choice of a bulky and electron-rich phosphine ligand can facilitate this step, especially for less reactive aryl chlorides.[12][13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[14]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 B Oxidative Addition C Ar-Pd(II)L2-X A->C Oxidative Addition G Ar-Ar' B->C R-X D Transmetalation E Ar-Pd(II)L2-Ar' C->E Transmetalation D->E Ar'B(OH)2 Base E->A Reductive Elimination F Reductive Elimination F->A Ar-Ar' H R-X I Ar'B(OH)2 + Base

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K2CO3) or other suitable base (e.g., Cs2CO3, K3PO4)

  • 1,4-Dioxane and Water (degassed)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)2, Pd2(dba)3Common and effective palladium precursors.[11]
Ligand PPh3, SPhos, XPhosBulky, electron-rich ligands enhance catalytic activity.[13]
Base K2CO3, Cs2CO3, K3PO4Activates the boronic acid for transmetalation.[14]
Solvent 1,4-Dioxane/Water, Toluene/WaterAqueous base is often necessary for efficient reaction.[7]
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable time.

Table 1: Key Parameters for Suzuki-Miyaura Coupling.

The Heck Reaction: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[16] While traditionally employing aryl halides, variations using arylboronic acids have been developed, offering a halide-free and often more environmentally benign alternative.[17][18]

Mechanistic Considerations

The catalytic cycle of the Heck reaction with an arylboronic acid typically involves:

  • Oxidative Addition/Transmetalation: Generation of an arylpalladium(II) species from the arylboronic acid and a Pd(II) salt. This step often requires an oxidant to regenerate the Pd(II) catalyst.

  • Migratory Insertion: The alkene coordinates to the arylpalladium(II) complex, followed by insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination: Elimination of a palladium hydride species to form the arylated alkene product.

  • Reductive Elimination/Catalyst Regeneration: The palladium hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, or is reoxidized to Pd(II) to continue the cycle.

Heck_Reaction_Workflow start Reaction Setup reagents Combine Arylboronic Acid, Alkene, Pd Catalyst, and Oxidant in Solvent start->reagents heating Heat to Reaction Temperature (e.g., 70-100 °C) reagents->heating monitoring Monitor Progress by TLC/LC-MS heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Experimental Protocol: Heck-Type Reaction

This protocol outlines a general procedure for the Heck-type coupling of this compound with an alkene, such as styrene.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Copper(II) acetate (Cu(OAc)2) as an oxidant

  • Dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the alkene (1.2 mmol, 1.2 equiv) in the solvent (e.g., DMF, 5 mL).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and copper(II) acetate (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.[17]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)2A common and effective Pd(II) source.[18]
Oxidant Cu(OAc)2, O2 (air)Regenerates the active Pd(II) catalyst.[17]
Solvent DMF, AcetonitrilePolar aprotic solvents are often effective.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed.

Table 2: Key Parameters for the Heck-Type Reaction.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[19] Similar to the Heck reaction, variations using arylboronic acids as the coupling partner have been developed.[20][21]

Mechanistic Overview

The generally accepted mechanism for the copper-catalyzed Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki-Miyaura coupling, this involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step with the arylpalladium(II) complex.

For the coupling with arylboronic acids, an oxidative version of the Sonogashira reaction is often employed.

Experimental Protocol: Sonogashira-Type Coupling

This protocol provides a general method for the Sonogashira-type coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) chloride (PdCl2)

  • Copper(I) iodide (CuI)

  • A base such as triethylamine (Et3N) or diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • To a Schlenk flask, add the arylboronic acid (1.0 mmol, 1.0 equiv), palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl2, Pd(PPh3)4Effective palladium sources for Sonogashira coupling.[19]
Copper Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.[19]
Base Et3N, DIPAActs as both a base and a solvent in some cases.
Solvent THF, DMFProvides a suitable medium for the reaction.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.[19]

Table 3: Key Parameters for Sonogashira-Type Coupling.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[22][23] This reaction has become a vital tool in medicinal chemistry for the synthesis of aryl amines, which are common motifs in pharmaceuticals.[24] While the direct use of arylboronic acids in a Buchwald-Hartwig type amination is less common, they can be converted to the corresponding aryl halides or triflates, or used in multi-step one-pot procedures. For the purpose of this guide, a standard Buchwald-Hartwig protocol is provided, assuming the user will couple an amine with an aryl halide bearing the 3-isopropoxy-5-(trifluoromethoxy)phenyl moiety.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions and involves:[24]

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the desired aryl amine product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle A Pd(0)L2 B Oxidative Addition C Ar-Pd(II)L2-X A->C Oxidative Addition G Ar-NR2 B->C Ar-X D Amine Coordination & Deprotonation E Ar-Pd(II)L2-NR2 C->E Amine Coordination & Deprotonation D->E HNR2 Base E->A Reductive Elimination F Reductive Elimination F->A Ar-NR2 H Ar-X I HNR2 + Base

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide (containing the desired 3-isopropoxy-5-(trifluoromethoxy)phenyl moiety) with a primary or secondary amine.

Materials:

  • Aryl bromide (e.g., 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene)

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)2) or a pre-catalyst like a palladacycle

  • A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous toluene or dioxane

Procedure:

  • To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)2, 0.01-0.05 mmol), the phosphine ligand (0.012-0.06 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas.

  • Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C for 1-24 hours, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or crystallization.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)2, PalladacyclesA variety of Pd sources are effective.[23]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are crucial for efficient coupling.[24]
Base NaOtBu, LHMDS, K3PO4A strong, non-nucleophilic base is required for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CHigher temperatures are often required for C-N bond formation.

Table 4: Key Parameters for Buchwald-Hartwig Amination.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for the introduction of both a sterically demanding isopropoxy group and a metabolically robust, electron-withdrawing trifluoromethoxy group. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—provide a powerful toolkit for researchers in drug discovery and materials science to leverage the properties of this reagent. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, a wide array of novel compounds can be synthesized efficiently and with high yields. The protocols and data presented herein serve as a solid foundation for the successful application of this compound in innovative research endeavors.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Enantio- and Regioselective Heck-Type Reaction of Arylboronic Acids with 2,3-Dihydrofuran. The Journal of Organic Chemistry.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. Om-kars.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Trifluoromethyl group. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Compar
  • Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. PMC - PubMed Central.
  • Developing Ligands for Palladium(II)
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air.
  • Sonogashira cross-coupling of an aryl bromide boronic ester.
  • Sonogashira coupling. Wikipedia.
  • The subtle electronic effects of alkyl groups on the conformational equilibria and intramolecular hydrogen-bond strength in cis-3-alkoxycyclohexanols. PubMed.
  • Buchwald–Hartwig amin
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Palladium-Catalysed Coupling Chemistry. Thermo Fisher Scientific.
  • 151 CHM2211 Steric Effects on Electrophilic Arom
  • (3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid. CymitQuimica.
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  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
  • Prototypical Buchwald-Hartwig amination mechanism Prototypical...
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • TCI Practical Example: Cross-Coupling Reaction Using Palladium on Carbon. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid. Benchchem.

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Application Notes and Protocols: Synthesis of Novel Biaryl Compounds with 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their prevalence in drug discovery is particularly noteworthy, with numerous top-selling drugs containing biaryl fragments.[3][4] The precise arrangement of the two aryl rings is crucial for biological activity, influencing factors such as binding affinity and metabolic stability. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a versatile and efficient method for constructing these vital carbon-carbon bonds.[5][6][7]

This application note provides a detailed guide for the synthesis of novel biaryl compounds utilizing a uniquely substituted organoboron reagent: 3-isopropoxy-5-(trifluoromethoxy)phenylboronic acid. The strategic incorporation of isopropoxy and trifluoromethoxy groups onto the phenylboronic acid offers a powerful tool for medicinal chemists to fine-tune the physicochemical properties of the resulting biaryl products. The trifluoromethoxy (-OCF3) group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve cell membrane permeability and oral bioavailability.[8][9][10] The isopropoxy group further modulates lipophilicity and steric profile.

This document is intended for researchers, scientists, and drug development professionals. It offers not just a step-by-step protocol but also delves into the underlying principles of the Suzuki-Miyaura reaction, catalyst selection, and reaction optimization to empower users to successfully synthesize and characterize new chemical entities.

Theoretical Background: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[6][11] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[12]

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[7][11] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[11]

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species. The base is crucial for activating the boronic acid.[11][13]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product (Ar-Ar') and regenerate the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[6][7]

The Role of Substituents in this compound

The electronic and steric properties of the substituents on the boronic acid can significantly influence the reaction. The this compound possesses:

  • An Isopropoxy Group: This is an electron-donating group which can influence the nucleophilicity of the boronic acid.

  • A Trifluoromethoxy Group: This group has a complex electronic effect, with strong inductive electron withdrawal and weak resonance donation.[9] It is highly lipophilic and can enhance metabolic stability due to the strength of the C-F bonds.[8][9]

These substituents make this boronic acid an attractive building block for creating novel compounds with potentially enhanced pharmacokinetic profiles.[8][9]

Experimental Protocols

Materials and Equipment
Reagents Catalysts & Ligands Bases Solvents Equipment
This compoundTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Potassium Carbonate (K₂CO₃)1,4-DioxaneSchlenk flasks
Aryl Halide (e.g., 4-bromotoluene, 1-bromo-4-nitrobenzene)[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]Potassium Phosphate (K₃PO₄)TolueneMagnetic stirrer with heating
Palladium(II) Acetate [Pd(OAc)₂]Sodium Carbonate (Na₂CO₃)Water (degassed)Reflux condenser
Triphenylphosphine (PPh₃)Cesium Carbonate (Cs₂CO₃)EthanolInert gas supply (Nitrogen or Argon)
Tetrahydrofuran (THF)Syringes and needles
Thin Layer Chromatography (TLC) plates
Rotary evaporator
Column chromatography setup
General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific aryl halides.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[13]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition:

    • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.[6]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[6]

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Final Biaryl Product I->J Characterize Product (NMR, MS, etc.)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Characterization of Biaryl Products

The synthesized biaryl compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product. For compounds containing fluorine, ¹⁹F NMR is also highly informative.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

Parameter Considerations and Optimization Strategies
Catalyst and Ligand The choice of palladium source and ligand is crucial. For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, more sophisticated catalyst systems may be required.[5][14] Consider using pre-catalysts or employing bulky, electron-rich phosphine ligands like SPhos or XPhos.[14]
Base The strength and solubility of the base can significantly impact the reaction rate and yield.[13] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[13] A screening of different bases may be necessary to find the optimal conditions for a particular substrate combination.
Solvent A mixture of an organic solvent and water is often employed.[15][16] Common organic solvents include 1,4-dioxane, toluene, and THF.[15] The choice of solvent can affect the solubility of the reagents and the overall reaction efficiency.
Temperature Most Suzuki couplings are run at elevated temperatures (80-110 °C).[6] However, for highly reactive substrates, lower temperatures may be sufficient. If the reaction is sluggish, increasing the temperature may improve the rate.
Protodeborylation A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source.[15] This can be minimized by using anhydrous solvents, ensuring the inert atmosphere is maintained, and sometimes by using boronic esters instead of boronic acids.
Homocoupling The formation of biaryls from the coupling of two boronic acid molecules can sometimes be observed. This can be suppressed by optimizing the reaction conditions, particularly the catalyst and ligand system.
Visualization of the Suzuki-Miyaura Catalytic Cycle

G cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Biaryl Ar-Ar' ArX Ar-X ArBOH Ar'B(OH)₂ Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The synthesis of novel biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction offers a powerful avenue for the development of new chemical entities with potentially favorable pharmacological properties. By understanding the fundamental principles of the reaction and carefully selecting and optimizing the reaction conditions, researchers can efficiently access a wide range of structurally diverse biaryl molecules. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource to facilitate the successful synthesis and characterization of these valuable compounds, ultimately contributing to advancements in drug discovery and materials science.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available from: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available from: [Link]

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace. Available from: [Link]

  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling a - ResearchGate. Available from: [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available from: [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes - ResearchGate. Available from: [Link]

  • Expanding chemical space by para-C−H arylation of arenes - PMC - NIH. Available from: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Available from: [Link]

  • Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC - PubMed Central. Available from: [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. Available from: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available from: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available from: [Link]

  • Selected biaryl-containing drug molecules, natural products, and chiral ligands - ResearchGate. Available from: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available from: [Link]

  • Two alternative routes towards the synthesis of biaryls 3a–c. - ResearchGate. Available from: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • (a) Previous methods of preparing biaryls from aryl iodides. (b) Our... - ResearchGate. Available from: [Link]

  • Examples of biaryl structure applications | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available from: [Link]

  • US5922898A - Process for preparing biaryl compounds - Google Patents.
  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. Available from: [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC - NIH. Available from: [Link]

  • (PDF) Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms - ResearchGate. Available from: [Link]

  • Examples of biaryl‐containing drugs and agrochemicals. - ResearchGate. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • BJOC - Search Results - Beilstein Journals. Available from: [Link]

  • P=C-N-heterocycles: synthesis of biaryl-type 1,3-benzazaphospholes with ortho-substituted phenyl or 2-heteroaryl groups - PubMed. Available from: [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. Available from: [Link]

  • (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... - ResearchGate. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block Engineered for Success

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid emerges as a highly valuable synthon for medicinal chemists. Its utility lies in the unique combination of three key structural features: a reactive boronic acid moiety, a metabolically robust trifluoromethoxy group, and a sterically influential isopropoxy group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, with a focus on its application in the synthesis of biaryl-containing drug candidates through Suzuki-Miyaura cross-coupling reactions.

The boronic acid functional group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The strategic placement of the isopropoxy and trifluoromethoxy groups on the phenyl ring is not merely for structural diversity; these substituents are chosen for their profound and predictable influence on the physicochemical and pharmacokinetic properties of the final molecule.

The Strategic Advantage of Trifluoromethoxy and Isopropoxy Moieties in Medicinal Chemistry

The trifluoromethoxy (-OCF3) and isopropoxy (-OCH(CH3)2) groups are not passive components of a molecule. They are active contributors to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

  • The Trifluoromethoxy (-OCF3) Group: This functional group is a bioisostere of the methoxy group but with significantly different electronic properties. The strong electron-withdrawing nature of the fluorine atoms imparts unique characteristics to the molecule.[1] A primary advantage of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -OCF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This often leads to an increased in vivo half-life and a more predictable pharmacokinetic profile. Furthermore, the trifluoromethoxy group significantly increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.[1][2]

  • The Isopropoxy (-OCH(CH3)2) Group: The isopropoxy group, being bulkier than a methoxy group, can introduce favorable steric interactions within a protein's binding pocket. This steric hindrance can also shield adjacent parts of the molecule from metabolic attack, further enhancing stability. The lipophilic nature of the isopropoxy group can also contribute to improved membrane permeability.

The combination of these two groups in a 1,3,5-substitution pattern on the phenylboronic acid creates a building block that can impart a unique blend of metabolic stability, lipophilicity, and steric influence to a target molecule.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.

PropertyValue
CAS Number 1256346-01-6
Molecular Formula C₁₀H₁₂BF₃O₃
Molecular Weight 264.01 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Application in Practice: Synthesis of a NaV1.7 Inhibitor Precursor

To illustrate the practical application of this compound, we will detail its use in the synthesis of a key intermediate for a potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel, a promising target for the treatment of pain. The following protocol is adapted from the synthesis of a pyrimidine-based NaV1.7 inhibitor.

The core of this synthesis is a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)–C(sp²) bonds.[3][4] In this example, this compound is coupled with a substituted pyrimidine to form the desired biaryl scaffold.

Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A This compound C Pd(PPh₃)₄ (catalyst) Na₂CO₃ (base) DME/H₂O (solvent) Heat A->C B 2-Chloro-5-iodopyrimidine B->C D 2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-5-iodopyrimidine C->D

Caption: Suzuki-Miyaura coupling workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the steps for the palladium-catalyzed cross-coupling of this compound with 2-chloro-5-iodopyrimidine.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-Chloro-5-iodopyrimidine240.42500 mg2.08
This compound264.01605 mg2.29
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56120 mg0.104
Sodium Carbonate (Na₂CO₃)105.99441 mg4.16
1,2-Dimethoxyethane (DME)90.1210 mL-
Water (H₂O)18.022.5 mL-

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodopyrimidine (500 mg, 2.08 mmol), this compound (605 mg, 2.29 mmol), and sodium carbonate (441 mg, 4.16 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This is crucial as the palladium catalyst can be sensitive to oxygen.

  • Solvent Addition: Add 1,2-dimethoxyethane (DME) (10 mL) and water (2.5 mL) to the flask. Stir the mixture for 10 minutes to dissolve the reagents.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (120 mg, 0.104 mmol) to the reaction mixture. The mixture will typically turn yellow or orange.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(3-isopropoxy-5-(trifluoromethoxy)phenyl)-5-iodopyrimidine.

Expected Outcome:

  • Yield: 70-85%

  • Appearance: White to pale yellow solid

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings. Its bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Sodium carbonate is a moderately strong inorganic base that is essential for the transmetalation step. It activates the boronic acid by forming a boronate species, which then transfers its organic group to the palladium center.

  • Solvent System: The mixture of DME and water is a common solvent system for Suzuki reactions. DME is a good solvent for the organic reagents, while water is necessary to dissolve the inorganic base.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a powerful and versatile building block for the synthesis of complex organic molecules in drug discovery. Its unique substitution pattern allows for the introduction of desirable physicochemical properties, such as enhanced metabolic stability and lipophilicity, into drug candidates. The detailed protocol for the Suzuki-Miyaura coupling reaction provided herein serves as a practical guide for the efficient incorporation of this valuable synthon into a variety of molecular scaffolds. The successful application of this building block in the synthesis of precursors for NaV1.7 inhibitors highlights its potential for the development of novel therapeutics in a range of disease areas.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Bioisosteres in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • [Please note: A specific reference for the synthesis of the NaV1.7 inhibitor precursor would be cited here from a patent or journal article if publicly available. The protocol provided is a representative example based on common practices.]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • [Additional relevant references on Suzuki-Miyaura coupling or the role of fluorine in medicinal chemistry would be included here.]
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Miyaura, N. (Ed.). (2002). Topics in current chemistry, Vol. 219: Cross-coupling reactions. Springer.

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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Coupling of Electronically and Sterically Complex Aryl Partners

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed examination of the standard reaction conditions for a particularly challenging yet valuable substrate: 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid.

The subject boronic acid presents a unique combination of steric and electronic properties. The isopropoxy group at the 3-position introduces moderate steric bulk, while the trifluoromethoxy group at the 5-position is a potent electron-withdrawing group. This electronic deficit can significantly impact the transmetalation step of the catalytic cycle, often rendering standard Suzuki-Miyaura conditions suboptimal. These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive and field-proven guide to successfully employ this versatile building block in the synthesis of complex biaryl scaffolds.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through a sequence of three key steps involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Catalyst/Ligand C->D E Heat to Reaction Temperature D->E F Monitor by TLC/LC-MS E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Standard Conditions for Aryl Bromides and Iodides

This protocol is a reliable starting point for the coupling of this compound with aryl bromides and iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide or iodide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and inert gas (N₂ or Ar) inlet

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Less Reactive Aryl Chlorides

The coupling of aryl chlorides is generally more challenging and often requires a more active catalyst system and higher temperatures. [1] Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • XPhos Pd G3 (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Sealed reaction vial with a magnetic stir bar

Procedure:

  • To a sealed reaction vial, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and cesium carbonate (3.0 mmol).

  • Add the XPhos Pd G3 precatalyst (0.03 mmol) to the vial.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Poorly degassed solvent- Low reaction temperature- Use a fresh, high-quality palladium precatalyst and ligand.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Ensure thorough degassing of all solvents.- Increase the reaction temperature in 10 °C increments.
Homocoupling of Boronic Acid - Presence of oxygen- In situ reduction of Pd(II) to Pd(0) is slow- Rigorously degas all reagents and solvents.- Use a Pd(0) source like Pd₂(dba)₃ or a rapidly activating precatalyst.
Protodeboronation - Presence of protic impurities- Prolonged reaction times at high temperatures- Use anhydrous solvents and dry reagents.- Monitor the reaction closely and stop it once the starting material is consumed. Consider using the corresponding boronate ester for increased stability.
Dehalogenation of Aryl Halide - Presence of a hydride source (e.g., from solvent or base)- Use aprotic solvents.- Ensure the base is free of hydroxide impurities if possible.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful transformation for the synthesis of novel biaryl compounds. Success with this challenging substrate requires careful consideration of the reaction conditions, particularly the choice of a highly active catalyst system, a strong base, and an appropriate solvent. The protocols and troubleshooting guide provided in these application notes offer a solid foundation for researchers to achieve high yields and reproducible results, thereby accelerating their research and development endeavors.

References

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(16), 4335-4404.
  • Guild, C., & Morken, J. P. (2021). Suzuki–Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 86(1), 1045-1053.
  • Zhu, D., et al. (2022). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction.
  • Andrews, M. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Li, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 643-651.
  • Ahmadi, S., et al. (2018). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631.
  • Scott, N. M., & Stevens, E. D. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Nasrollahzadeh, M., et al. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of the Iranian Chemical Society, 18(11), 2919-2930.
  • Querini, C. A., et al. (2015). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts.
  • Saha, B., et al. (2015). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-4279.
  • Mori, A., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
  • Saha, B., et al. (2011). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
  • Søbjerg, L. S., et al. (2009). Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid under C. necator bio-Pd(0) catalysis. Dalton Transactions, (42), 9222-9227.
  • Anthony, E. T., et al. (2020). Suzuki cross-coupling of aryl bromides with phenylboronic acid. Inorganica Chimica Acta, 502, 119339.
  • Wang, X., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 894676.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Gontcharov, A. V., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4945.
  • Skonieczny, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2246.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
  • Billingsley, K. L., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. Organic Letters, 6(16), 2649–2652.

Sources

Application Notes and Protocols for 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Phenylboronic Acids in Modern Agrochemicals

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorinated moieties is a well-established approach to enhance the efficacy, metabolic stability, and overall performance of active ingredients. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest due to its ability to modulate key physicochemical properties such as lipophilicity, electronic effects, and resistance to metabolic degradation. When coupled with an isopropoxy group, the resulting substituted phenyl scaffold becomes a valuable building block for a new generation of agrochemicals.

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid is a specialized reagent designed for the precise introduction of this uniquely substituted phenyl ring into target molecules. Its primary application in agrochemical synthesis lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers, typically to construct biaryl or aryl-heteroaryl structures.[2] Many contemporary fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, feature such structural motifs.[3]

These application notes provide a comprehensive technical guide on the utilization of this compound in the synthesis of potential agrochemical candidates. The following sections will delve into the mechanistic underpinnings of its application, provide detailed experimental protocols, and offer insights into reaction optimization.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Fungicide Scaffolds

The primary role of this compound in agrochemical synthesis is to serve as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the coupling of the boronic acid with a variety of aryl or heteroaryl halides (or triflates) to form a C-C bond, generating complex molecular architectures.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst. The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl/heteroaryl halide (Ar¹-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: In the presence of a base, the organoboron reagent, this compound, transfers its organic moiety to the palladium(II) complex. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of a Representative Fungicide Candidate

While specific, proprietary synthetic routes for commercial agrochemicals are often not publicly disclosed, we can illustrate the application of this compound in the synthesis of a hypothetical, yet representative, fungicide candidate from the pyrazole carboxamide class. Many SDHI fungicides, such as Bixafen and Fluxapyroxad, are based on this scaffold.

The overall synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a halogenated pyrazole carboxamide precursor.

Synthetic_Workflow

Caption: General workflow for the synthesis of a fungicide candidate.

Experimental Protocol: Synthesis of a Representative Pyrazole-Based Fungicide Candidate

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and a hypothetical brominated pyrazole carboxamide.

Materials:

  • This compound (1.2 equiv.)

  • Brominated Pyrazole Carboxamide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • Triphenylphosphine (PPh₃, 0.08 equiv.)

  • Potassium carbonate (K₂CO₃, 3.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated pyrazole carboxamide (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Base Addition: Add degassed 1,4-dioxane and a degassed aqueous solution of potassium carbonate (3.0 equiv.). The typical solvent ratio is 4:1 to 5:1 dioxane:water.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fungicide candidate.

Data Presentation: Factors Influencing Reaction Success

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction parameters. Below is a summary of key variables and their impact on the synthesis of biaryl-based agrochemicals.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. For challenging substrates, more sophisticated ligands may be required.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, THF, DMF (often with water)The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. The presence of water is often beneficial for the transmetalation step.
Temperature Room Temperature to 120 °CHigher temperatures can accelerate the reaction but may also lead to decomposition of reactants or products.
Equivalents of Boronic Acid 1.1 to 2.0A slight excess of the boronic acid is often used to drive the reaction to completion, accounting for any potential protodeboronation side reactions.

Conclusion and Future Perspectives

This compound is a highly valuable and specialized building block for the synthesis of advanced agrochemicals. Its utility is primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of complex biaryl and aryl-heteroaryl scaffolds. The unique substitution pattern of this reagent offers agrochemical designers a powerful tool to fine-tune the biological activity and pharmacokinetic properties of new active ingredients. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of such precisely functionalized reagents will undoubtedly play a pivotal role in the discovery and development of the next generation of fungicides, herbicides, and insecticides.

References

  • PubMed. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Retrieved from [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • EPO. (n.d.). FUNGICIDAL COMPOSITIONS - Patent 1778013. Retrieved from [Link]

  • Research in Plant Disease. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Retrieved from [Link]

Sources

detailed protocol for carbon-carbon bond formation with 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid. The unique electronic and steric properties of this molecule—namely, the electron-withdrawing trifluoromethoxy group and the bulky isopropoxy group—necessitate careful consideration of reaction parameters to achieve high yields and purity.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Challenges with this compound

Before diving into troubleshooting, it's crucial to understand the inherent properties of your boronic acid that can influence the Suzuki-Miyaura coupling.

  • Electronic Effects : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This property can decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle.[1][2]

  • Steric Hindrance : The isopropoxy group, while not extremely large, does impart some steric bulk ortho to the boronic acid moiety. This can hinder the approach of the palladium complex, also affecting the rate of transmetalation.[3][4]

  • Protodeboronation Risk : Boronic acids bearing electron-withdrawing groups can be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[5][6] This is often exacerbated by strong bases and the presence of water.[6]

The interplay of these factors requires a carefully optimized set of reaction conditions.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered when using this compound in Suzuki-Miyaura reactions.

Q1: My reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Inefficient Catalyst System (Palladium Source & Ligand)

  • Explanation: The combination of your palladium precatalyst and ligand is the heart of the reaction. For a sterically hindered and electronically deactivated boronic acid, a generic catalyst system may not be sufficient. The ligand, in particular, plays a critical role in facilitating both the oxidative addition and reductive elimination steps.[7]

  • Solutions:

    • Use an Air-Stable Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in-situ to the active Pd(0) species.[8] Consider using a more robust, air-stable Pd(0) precatalyst or a palladacycle.

    • Employ Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered and electron-deficient substrates.[6] They accelerate the key steps in the catalytic cycle.

    • Screen Different Ligands: There is no one-size-fits-all solution. A screening of different ligand classes is often necessary.

Ligand ClassExamplesRationale for Use with this Substrate
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosHighly effective for sterically hindered and electron-deficient partners.[6]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong electron donors that can stabilize the palladium center and promote catalysis.[9]
Other Phosphine Ligands P(t-Bu)₃, PCy₃Can be effective, particularly P(t-Bu)₃, which is known to be active at room temperature for some substrates.[9]

Potential Cause 2: Inappropriate Base and Solvent Combination

  • Explanation: The base is crucial for activating the boronic acid to facilitate transmetalation.[9][10] Its effectiveness is highly dependent on the solvent system. An unsuitable combination can lead to poor solubility of the base or degradation of the starting materials.[11]

  • Solutions:

    • Inorganic Bases: These are the most common choices. K₃PO₄ is a strong base often used in challenging couplings. K₂CO₃ is a milder option that can sometimes reduce side reactions.[12] Cs₂CO₃ is another strong base that can be effective.

    • Solvent Choice: For inorganic bases, a protic co-solvent like water is often necessary for solubilization.[11] Common solvent systems include dioxane/water, THF/water, or DMF/water. Ensure vigorous stirring in biphasic systems to maximize the reaction interface.[6]

    • Anhydrous Conditions: If protodeboronation is a concern, switching to anhydrous conditions with a base like CsF or KF can be beneficial.[6][9]

Q2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. What's causing this and how can I minimize it?

A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often driven by the presence of oxygen.

  • Explanation: Oxygen can participate in a side catalytic cycle that leads to the oxidative coupling of two boronic acid molecules.[6] This is particularly problematic with electron-deficient boronic acids.[13]

  • Solutions:

    • Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.

    • Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.[14] Use Schlenk techniques or a glovebox for the best results.

    • Use High-Purity Reagents: Ensure your boronic acid and other reagents are of high purity, as impurities can sometimes promote side reactions.

Q3: My primary side product is the result of protodeboronation. How can I suppress this unwanted reaction?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a known decomposition pathway for boronic acids, especially those with electron-withdrawing groups.[5][15]

  • Explanation: This reaction is often catalyzed by either acid or base and requires a proton source, which is typically water in the reaction mixture.[5][6]

  • Solutions:

    • Switch to Anhydrous Conditions: This is the most direct way to minimize protodeboronation by removing the primary proton source.[6]

    • Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction.[6] Consider using a weaker base like KF or K₂CO₃.[6]

    • Boronic Acid Derivatives: In some cases, converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can prevent premature decomposition.[8][15] These derivatives often release the boronic acid slowly under the reaction conditions.

    • Minimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of decomposition. Aim for conditions that provide a reasonable reaction rate without excessive degradation.

Section 3: Experimental Protocols & Visualization

Suggested Starting Protocol for Optimization

This protocol provides a robust starting point for your optimization efforts. It is designed to be a good general set of conditions that can be systematically varied.

Reagents & Equipment:

  • This compound

  • Your aryl halide coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-Dioxane and water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., 1-2 mol% Pd) and the ligand (e.g., 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Desired Product) RedElim->Product Boronic_Acid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ Boronic_Acid->Borate Base Base (e.g., K₃PO₄) Base->Boronic_Acid Activation Aryl_Halide R¹-X Aryl_Halide->OxAdd Borate->Transmetalation Troubleshooting_Flowchart Start Low Yield / No Reaction Check_Catalyst Is the catalyst system optimal? (Bulky, electron-rich ligand) Start->Check_Catalyst Change_Catalyst Screen different ligands (e.g., XPhos, SPhos, NHCs) Check_Catalyst->Change_Catalyst No Check_Base_Solvent Is the base/solvent combination appropriate? Check_Catalyst->Check_Base_Solvent Yes Change_Catalyst->Check_Base_Solvent Change_Base_Solvent Try stronger base (K₃PO₄, Cs₂CO₃) or different solvent system Check_Base_Solvent->Change_Base_Solvent No Check_Protodeboronation Is protodeboronation observed? Check_Base_Solvent->Check_Protodeboronation Yes Change_Base_Solvent->Check_Protodeboronation Anhydrous_Conditions Switch to anhydrous conditions Use milder base (KF) Check_Protodeboronation->Anhydrous_Conditions Yes Check_Homocoupling Is homocoupling observed? Check_Protodeboronation->Check_Homocoupling No Anhydrous_Conditions->Check_Homocoupling Degas_Inert Ensure rigorous degassing and inert atmosphere Check_Homocoupling->Degas_Inert Yes Success Reaction Optimized Check_Homocoupling->Success No Degas_Inert->Success

Caption: A decision-making flowchart for troubleshooting.

References

Sources

strategies to prevent protodeboronation of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Here, we address the primary challenge associated with its use: protodeboronation. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant formation of 1-Isopropoxy-3-(trifluoromethoxy)benzene as a byproduct in my Suzuki-Miyaura reaction. What is happening and why is this specific boronic acid so susceptible?

A1: You are observing protodeboronation, a common side reaction where the C–B bond is cleaved and replaced by a C–H bond. [1]

The susceptibility of this compound is due to the strong electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group.[2] This electronic effect destabilizes the carbon-boron bond, making it prone to cleavage, particularly under basic conditions typical for Suzuki-Miyaura couplings.

Mechanistic Insight:

For electron-deficient arylboronic acids like this one, protodeboronation is predominantly a base-catalyzed process. The reaction proceeds through two primary mechanistic pathways, but the key step involves the formation of a boronate anion intermediate ([ArB(OH)₃]⁻).[1][3] For highly electron-deficient systems, this boronate can undergo unimolecular fragmentation to generate a transient aryl anion, which is then quenched by a proton source (like water) to yield the undesired arene byproduct.[3][4] The electron-withdrawing groups on the aromatic ring help to stabilize this transient anionic intermediate, thereby accelerating the rate of protodeboronation.[3] While acid-catalyzed protodeboronation exists, it is generally negligible for highly electron-deficient arylboronic acids.[3][4]

Protodeboronation_Mechanism cluster_legend Key ArBOH2 Ar-B(OH)₂ (Boronic Acid) ArBOH3_minus [Ar-B(OH)₃]⁻ (Boronate Anion) ArBOH2:e->ArBOH3_minus:w + OH⁻ OH_minus OH⁻ (Base) Ar_anion Ar⁻ (Transient Aryl Anion) ArBOH3_minus->Ar_anion Rate-Limiting C-B Cleavage BOH3 B(OH)₃ ArH Ar-H (Protodeboronated Byproduct) Ar_anion:e->ArH:w + H₂O H2O H₂O (Proton Source) OH_minus_regen OH⁻ Ar Ar = 3-Isopropoxy-5-(trifluoromethoxy)phenyl Slow_Release_Strategy Protected_BA Protected Boronic Acid (e.g., MIDA Boronate, R-BF₃K) Slow_Hydrolysis Slow Hydrolysis (+ Base, H₂O) Protected_BA->Slow_Hydrolysis Free_BA Free Boronic Acid (Low Concentration) Slow_Hydrolysis->Free_BA Catalytic_Cycle Pd Catalytic Cycle (Fast Cross-Coupling) Free_BA->Catalytic_Cycle Fast Protodeboronation Protodeboronation (Side Reaction) Free_BA->Protodeboronation Slow Product Desired Product Catalytic_Cycle->Product Suzuki_Workflow Start Start Prep Inert Atmosphere (Glovebox or Schlenk Line) Start->Prep Reagents Add Boronic Acid Derivative (1.2 eq), Aryl Halide (1.0 eq), & Base (2.0 eq) Prep->Reagents Catalyst Add Pd Precatalyst (e.g., SPhos Pd G3, 1-2 mol%) Reagents->Catalyst Solvent Add Degassed Anhydrous Solvent (e.g., Dioxane) Catalyst->Solvent Reaction Heat to Desired Temperature (e.g., 80 °C) with Vigorous Stirring Solvent->Reaction Monitor Monitor by LC-MS / TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End End (Isolated Product) Purify->End

Sources

Technical Support Center: Purification of Products from 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid. This guide, structured in a troubleshooting and FAQ format, provides expert advice and actionable protocols to address common purification challenges encountered in reactions involving this specific reagent, most notably the Suzuki-Miyaura cross-coupling.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your target compound.

Issue 1: My final product is contaminated with unreacted this compound. How do I remove it?

Root Cause Analysis: This is one of the most common impurities. Boronic acids are acidic due to the vacant p-orbital on the boron atom, which acts as a Lewis acid, and the B-OH groups, which are Brønsted acidic. This acidity can be exploited for selective removal. The unreacted boronic acid may co-elute with your product during chromatography or co-precipitate during recrystallization if not addressed during the initial workup.

Solution 1: Basic Liquid-Liquid Extraction

This is the most direct and efficient method for removing acidic boronic acid impurities from a neutral or basic organic product.[1]

  • Principle: By washing the crude organic solution with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃), the acidic boronic acid is deprotonated to form a water-soluble boronate salt.[2] This salt preferentially partitions into the aqueous layer, leaving the desired neutral product in the organic phase.[1]

  • Detailed Protocol:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the reaction was run in an anhydrous solvent, dilute it with an immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or toluene.

    • Transfer the mixture to a separatory funnel.

    • Add a 1 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Use a volume roughly equal to the organic layer.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely. The aqueous layer will contain the boronate salt.

    • Drain the lower aqueous layer.

    • Repeat the wash with the basic solution one more time to ensure complete removal.

    • Wash the organic layer with water, followed by brine, to remove any residual base and inorganic salts.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Solution 2: Scavenger Resins

For cases where basic extraction is not suitable (e.g., if your product is also acidic or base-sensitive), scavenger resins offer a highly selective alternative.

  • Principle: These are solid-phase supports, often polystyrene or silica-based, functionalized with groups that have a high affinity for boronic acids. Resins containing diol or N-methylglucamine functionalities are particularly effective as they form stable cyclic esters with the boronic acid.[1][4]

  • Detailed Protocol:

    • Dissolve the crude product in a suitable solvent (e.g., DCM, THF, or acetonitrile).

    • Add the appropriate scavenger resin (e.g., SiliaBond Diol or DEAM) to the solution. The manufacturer's recommendation for the amount of resin should be followed, typically 3-5 equivalents relative to the boronic acid impurity.

    • Stir the slurry at room temperature for 1-4 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

    • Once the scavenging is complete, filter off the resin.

    • Wash the resin with a small amount of the solvent to recover any adsorbed product.

    • Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Issue 2: My purified product has a grey/black discoloration, suggesting palladium contamination. What is the best way to remove it?

Root Cause Analysis: Palladium catalysts, essential for reactions like Suzuki-Miyaura coupling, can be challenging to remove completely.[5] Residual palladium can exist as insoluble palladium black (Pd(0)) or as soluble complexes, which can interfere with subsequent reactions and are unacceptable in pharmaceutical compounds.

Solution 1: Filtration through Celite®

This is a simple and effective first step to remove insoluble palladium black.

  • Principle: Celite (diatomaceous earth) is a filter aid that forms a porous pad, trapping fine solid particles like palladium black while allowing the solution containing your product to pass through.[6][7]

  • Detailed Protocol:

    • Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM).[6]

    • Prepare a small plug of Celite (1-2 cm thick) in a fritted glass funnel or a Büchner funnel over filter paper.

    • Pre-wet the Celite pad with the solvent you used for dilution.

    • Carefully pour the reaction mixture through the Celite pad.

    • Wash the pad thoroughly with additional solvent to ensure all of the product is recovered.[6]

    • Collect the filtrate and concentrate it under reduced pressure.

Solution 2: Palladium Scavenger Resins

For removing soluble palladium complexes, scavenger resins are highly effective.

  • Principle: Resins functionalized with thiol (e.g., SiliaMetS Thiol) or amine groups have a high affinity for palladium and will selectively bind and remove it from solution.[8]

  • Detailed Protocol:

    • Follow the same general procedure as described for boronic acid scavenger resins (Issue 1, Solution 2), using a palladium-specific scavenger.

    • Dissolve the crude product, add the resin (typically 3-5 equivalents), and stir for several hours or overnight.

    • Monitor palladium removal by techniques like inductively coupled plasma (ICP) analysis for quantitative results, or visually by the disappearance of color.

    • Filter the resin and concentrate the filtrate.

Issue 3: I'm seeing a significant amount of a homocoupled biaryl by-product, [3-Isopropoxy-5-(trifluoromethoxy)phenyl]₂. How can I separate it from my desired product?

Root Cause Analysis: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or suboptimal reaction conditions.[9] The resulting symmetrical biaryl can have similar polarity to the desired unsymmetrical product, making separation challenging.

Solution: Flash Column Chromatography

This is the most reliable method for separating compounds with similar polarities.

  • Principle: Flash chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (solvent system). Compounds separate based on their differential adsorption to the silica and solubility in the eluent. The trifluoromethoxy group on your boronic acid imparts significant polarity, which may help in achieving separation.

  • Detailed Protocol:

    • Select a Solvent System: Use Thin Layer Chromatography (TLC) to find an eluent system that provides good separation (ΔRf > 0.2) between your desired product and the homocoupled impurity. Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or DCM.

    • Prepare the Column: Pack a glass column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful wetting.

    • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and apply it to the top of the column. This often gives better resolution than loading as a solution.

    • Elute and Collect: Run the column by applying pressure (flash chromatography) and collect fractions.

    • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Impurity TypeKey PropertyRecommended Primary Removal Method
Unreacted Boronic AcidAcidicBasic Liquid-Liquid Extraction
Homocoupled By-productSimilar Polarity to ProductFlash Column Chromatography
Palladium Catalyst (Insoluble)Solid ParticulateFiltration through Celite®
Palladium Catalyst (Soluble)Metal ComplexScavenger Resin (Thiol-based)
Table 1: Summary of Common Impurities and Recommended Purification Strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect from a Suzuki reaction using this compound?

A1: Besides the issues covered in the troubleshooting guide, you may also encounter:

  • Protodeboronation Product: This is where the boronic acid group is replaced by a hydrogen atom, resulting in 1-isopropoxy-3-(trifluoromethoxy)benzene. This side reaction can be promoted by strong bases or extended reaction times.[10]

  • Unreacted Aryl Halide: If the reaction does not go to completion, you will have your starting aryl halide or triflate remaining.

  • Boroxine: Boronic acids can dehydrate to form cyclic trimers called boroxines. While this equilibrium usually doesn't interfere with the coupling, it can be present in the starting material or form under certain conditions.

Q2: How do the isopropoxy and trifluoromethoxy groups on the boronic acid affect the reaction and purification?

A2: The electronic nature of these substituents plays a key role.

  • Trifluoromethoxy (-OCF₃) Group: This is a strongly electron-withdrawing and lipophilic group. Its presence makes the boronic acid (and the resulting product) more electron-deficient. This can sometimes slow the transmetalation step in the Suzuki-Miyaura catalytic cycle.[11][12] From a purification standpoint, the -OCF₃ group increases the polarity and may alter the solubility profile of your product compared to non-fluorinated analogues, which can be advantageous for chromatographic separations.

  • Isopropoxy (-O-iPr) Group: This is an electron-donating group. The steric bulk of the isopropyl group is minimal in the meta-position and is unlikely to significantly hinder the reaction.[9][13]

Q3: What is the first-pass purification workflow you would recommend for a typical biaryl product from this reagent?

A3: A robust, general workflow is the best starting point. The diagram below outlines a logical sequence of steps to tackle the most common impurities systematically.

PurificationWorkflow Start Crude Reaction Mixture Celite 1. Dilute with Solvent & Filter through Celite® Start->Celite Removes Pd(0) Filtrate Filtrate (Product + Soluble Impurities) Celite->Filtrate Extraction 2. Basic Aqueous Wash (e.g., 1M NaOH) Filtrate->Extraction Removes Boronic Acid OrganicLayer Organic Layer Extraction->OrganicLayer FinalPurification 3. Dry, Concentrate & Purify Further OrganicLayer->FinalPurification Chromatography Flash Chromatography FinalPurification->Chromatography If Oil or Impure Solid Recrystallization Recrystallization FinalPurification->Recrystallization If Crystalline Solid PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct

Caption: Recommended multi-step purification workflow.

Q4: Are there any stability concerns with this compound that might lead to specific impurities?

A4: Like many boronic acids, this reagent can be susceptible to protodeboronation, especially under harsh basic conditions or prolonged heating.[10] To minimize this, it is advisable to:

  • Use the mildest base necessary for the reaction (e.g., K₂CO₃ or K₃PO₄).[9]

  • Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Monitor the reaction closely and avoid unnecessarily long reaction times.

  • Consider using the corresponding boronate ester (e.g., pinacol ester) as they often exhibit greater stability and are released slowly into the reaction mixture.[11][12]

References
  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]

  • Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2005). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development. Available at: [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Nishimura, T., & Ebitani, K. (2005). Method of removing palladium. Google Patents (US20050256327A1).
  • Smith, K. M., & Barden, T. C. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Patel, S. K., et al. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents (WO2008107882A2).
  • Hitosugi, S., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Buchwald, S. L., et al. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Molander, G. A., & Lloyd-Jones, G. C. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organic Letters. Available at: [Link]

  • Garbarino, S., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Available at: [Link]

  • Wang, X., et al. (2014). Transition-metal-free oxidative trifluoromethylation of unsymmetrical biaryls with trifluoromethanesulfinate. Chemistry - A European Journal. Available at: [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • University of Northern Iowa. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of 3 under acidic conditions. Available at: [Link]

  • ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Available at: [Link]

  • ResearchGate. (n.d.). Recycling results of Suzuki coupling reaction of phenylboronic acid.... Available at: [Link]

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling with 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 3-isopropoxy-5-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during synthesis. The unique electronic and steric properties of this particular boronic acid necessitate a careful optimization of reaction conditions to achieve high yields.

Understanding the Substrate: Key Challenges

This compound presents a unique set of challenges in Suzuki-Miyaura couplings. The presence of a bulky isopropoxy group at the 3-position introduces significant steric hindrance around the boron center.[1] This can impede the crucial transmetalation step of the catalytic cycle.[2] Additionally, the electron-withdrawing nature of the trifluoromethoxy group at the 5-position can decrease the nucleophilicity of the aryl group, potentially slowing down the reaction.[2][3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound and provides a systematic approach to troubleshooting.

Q1: My reaction is showing low to no yield. What are the first things I should check?

A1: When faced with a low-yielding or failed Suzuki coupling, a systematic check of the foundational parameters is the first and most critical step.

  • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.[3][4] Ensure that your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.

  • Reagent Quality:

    • Boronic Acid Integrity: Boronic acids can be susceptible to protodeboronation, especially if exposed to moisture or acidic conditions over time.[5] Consider using a fresh batch of this compound or verifying the purity of your existing stock.

    • Palladium Catalyst Activity: The active catalyst is a Pd(0) species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Ensure your palladium source is not deactivated. For challenging couplings, consider using a more robust, air-stable precatalyst like a palladacycle.[3]

  • Solvent and Base Purity: Ensure that your solvent is anhydrous and that your base is of high purity and has been stored correctly to prevent hydration.

Q2: I suspect steric hindrance from the 3-isopropoxy group is the primary issue. How can I overcome this?

A2: Steric hindrance is a significant factor with this substrate. To address this, a combination of a suitable ligand and base is crucial.[1]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting the coupling of sterically hindered substrates.[3][6] These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps. Consider screening a panel of Buchwald-type biarylphosphine ligands.

  • Base Selection: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[7][8] For sterically hindered boronic acids, stronger, non-coordinating bases are often more effective.

Ligand RecommendationBase RecommendationRationale
XPhos, SPhos, RuPhos K₃PO₄, Cs₂CO₃ These combinations are well-suited for sterically demanding couplings. The bulky ligands create a coordinatively unsaturated palladium center, while the strong bases promote the formation of the reactive boronate species.[1][3]
dppf K₂CO₃ A common starting point, but may be less effective for this specific hindered substrate.
Q3: The electron-withdrawing trifluoromethoxy group seems to be deactivating my boronic acid. What adjustments can I make?

A3: The electron-deficient nature of the aryl ring can slow the transmetalation step.[2] To counteract this, you can increase the reactivity of the system.

  • Use a Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can more effectively generate the anionic boronate species, which is more nucleophilic and reactive towards the palladium complex.[9]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the slower transmetalation rate.[3] Monitor for potential decomposition of starting materials or products at elevated temperatures.

  • Employ Electron-Rich Ligands: Ligands like those from the Buchwald family not only address steric bulk but also increase the electron density on the palladium center, which can facilitate the overall catalytic cycle.[3]

Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.[3][4]

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[10]

  • Use of Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling as it eliminates the in situ reduction step where Pd(II) species might be present.[4] However, be aware that Pd(PPh₃)₄ can be sensitive to air.[11]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[12]

Q5: Could protodeboronation be contributing to my low yield? How can I identify and mitigate this?

A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a known decomposition pathway for boronic acids, particularly electron-deficient ones.[5]

  • Anhydrous Conditions: Water can facilitate protodeboronation.[13] Ensure all reagents and solvents are scrupulously dried.

  • Choice of Base: While a base is necessary, some aqueous basic conditions can promote this side reaction. Using a non-aqueous, finely powdered base can be beneficial.[1]

  • Use of Boronic Esters: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[13][14] These are generally more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.

Experimental Protocols

General Protocol for a Screening Reaction

This protocol provides a robust starting point for optimizing the coupling of this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and base.[3]

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Troubleshooting Low Yields

Caption: A systematic workflow for troubleshooting low yields.

Catalytic Cycle and Key Intervention Points

The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for effective troubleshooting.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) TM_Note Rate-limiting for hindered/e--deficient boronic acids. Key intervention point: Base & Ligand Choice. Ar-Pd(II)-X(L2)->TM_Note Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination RE_Note Can be slow for hindered substrates. Accelerated by bulky ligands. Ar-Pd(II)-Ar'(L2)->RE_Note Ar-Ar'->Pd(0)L2 Catalyst Regeneration OA_Note Slowed by electron-rich Ar-X. Accelerated by bulky, e--rich ligands. OA_Note->Pd(0)L2

Sources

Technical Support Center: Catalyst and Ligand Selection for Challenging Couplings Involving 2-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers navigating the complexities of cross-coupling reactions with 2-carboxyphenylboronic acid. This molecule, a valuable building block for synthesizing biaryl-2-carboxylic acids, presents a unique set of challenges due to the proximity of its carboxylic acid and boronic acid functionalities. This guide is designed to provide you with an in-depth understanding of the underlying chemistry, troubleshoot common issues, and offer robust protocols to ensure the success of your experiments.

The Core Challenge: Understanding the Reactivity of 2-Carboxyphenylboronic Acid

The primary difficulty in using 2-carboxyphenylboronic acid stems from its dual-functional nature. The ortho-carboxylic acid group is not a passive spectator; it actively influences the reaction environment and the stability of the boronic acid itself, leading to several competing and often detrimental side reactions.

Key Mechanistic Hurdles:
  • Protodeboronation: This is the most common failure mode, where the carbon-boron bond is cleaved by a proton source (often water in the reaction mixture), converting the boronic acid back to benzoic acid.[1][2] This side reaction is highly pH-dependent and can be accelerated under both acidic and basic conditions.[1][3] For this substrate, the intramolecular hydrogen bonding with the carboxyl group can influence the electronic properties at the ipso-carbon, affecting its susceptibility.

  • Anhydride Formation (Self-Condensation): 2-Carboxyphenylboronic acid can readily dehydrate to form a cyclic anhydride, often a trimer known as a boroxine. This process removes the active monomeric boronic acid from the catalytic cycle. Commercial sources of this reagent often contain varying amounts of this anhydride, which can impact reaction stoichiometry and reproducibility.[4]

  • Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium catalyst center. This coordination can stabilize certain intermediates, potentially slowing down crucial steps like reductive elimination and effectively deactivating the catalyst.[5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the laboratory in a practical question-and-answer format.

Q1: My Suzuki coupling has failed or resulted in a very low yield. Where do I start troubleshooting?

A1: A low yield is typically due to one of the core challenges mentioned above. Your first step is to analyze the crude reaction mixture by LC-MS or ¹H NMR to identify the major species present.

  • Is benzoic acid the main byproduct? If so, protodeboronation is the primary culprit. The desired cross-coupling is occurring slower than the undesired C-B bond cleavage. Your focus should be on accelerating the catalytic cycle.[1]

  • Is unreacted starting material dominant? This could indicate catalyst inactivity or poor solubility. The boronic acid may have formed an unreactive anhydride, or the carboxylate may be inhibiting your palladium catalyst.[5]

  • Is there evidence of boronic acid homocoupling? The formation of biphenyl dicarboxylic acids suggests the presence of oxygen in your reaction.[1] Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1][6]

Visualization: Competing Reaction Pathways

The following diagram illustrates the desired reaction competing with the main off-cycle pathways.

G start 2-Carboxyphenylboronic Acid + Ar-X product Biaryl-2-carboxylic Acid start->product Suzuki Coupling (Fast Catalyst, Correct Base) proto Benzoic Acid (Protodeboronation) start->proto H₂O / Base (Slow Coupling) anhydride Cyclic Boronic Anhydride (Inactive Species) start->anhydride

Caption: The desired Suzuki coupling must outcompete protodeboronation and anhydride formation.

Q2: How can I minimize protodeboronation?

A2: Since protodeboronation is a kinetic competitor to the Suzuki coupling, the solution is to accelerate the desired reaction.

  • Catalyst & Ligand Choice is Critical: Standard catalysts like Pd(PPh₃)₄ are often too slow.[7] You need a highly active system that promotes rapid oxidative addition and, crucially, fast reductive elimination.

    • Recommended Ligands: Use bulky, electron-rich biaryl monophosphine ligands. Ligands like SPhos, XPhos, and RuPhos have proven highly effective for sterically hindered or electronically challenging substrates.[8] They accelerate the rate-limiting steps of the catalytic cycle, allowing the coupling to complete before significant protodeboronation occurs.[9]

    • Recommended Precatalysts: Use modern, air-stable precatalysts that reliably generate the active Pd(0) species. Palladacycles or "G3"/ "G4" precatalysts (e.g., XPhos Pd G3) are excellent choices.[8]

  • Base Selection: The choice of base is a delicate balance. A base is required to form the active boronate species for transmetalation, but strong bases and excess water can accelerate protodeboronation.[3][10][11]

    • Avoid Strong Hydroxide Bases: Bases like NaOH and KOH should generally be avoided.

    • Favor Milder Inorganic Bases: Potassium phosphate (K₃PO₄) is often the base of choice.[1] It is sufficiently basic to promote catalysis but minimizes protodeboronation. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective alternatives.[1][12]

  • Protect the Boronic Acid: For extremely challenging couplings, convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. N-methyliminodiacetic acid (MIDA) boronates are particularly useful as they participate in a "slow-release" of the boronic acid, keeping its concentration low in solution and minimizing side reactions.[1][2]

Visualization: Troubleshooting Flowchart

G decision decision start Low / No Yield check_crude Analyze Crude Reaction (LC-MS, NMR) start->check_crude is_proto Benzoic Acid Main Byproduct? check_crude->is_proto is_sm Unreacted Starting Material? is_proto->is_sm No fix_proto Protodeboronation is too fast. Accelerate the coupling. is_proto->fix_proto Yes fix_sm Catalyst Inhibition or Reagent Insolubility/Inactivity. is_sm->fix_sm Yes cat_lig Use High-Activity Catalyst: - Pd(OAc)₂ / SPhos - XPhos Pd G3 fix_proto->cat_lig base Use Milder Base: - K₃PO₄ - Avoid NaOH/KOH cat_lig->base protect Protect as MIDA ester for slow release base->protect check_anhydride Check Reagent Quality: - Is it the anhydride? - Use fresh reagent fix_sm->check_anhydride change_solvent Improve Solubility: - Dioxane/H₂O - Toluene, 2-MeTHF check_anhydride->change_solvent change_ligand Overcome Inhibition: - Use bulky ligand (XPhos) - Increase catalyst loading change_solvent->change_ligand

Sources

Technical Support Center: Identification and Management of Side Reactions and Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for the identification and management of side reactions and byproducts in chemical synthesis and pharmaceutical development. Our goal is to equip you with the knowledge to anticipate, identify, and control unwanted chemical entities, ensuring the quality, safety, and efficacy of your products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and purification of chemical compounds, particularly active pharmaceutical ingredients (APIs).

FAQ 1: What are side reactions and byproducts, and why are they a concern?

In chemical synthesis, a side reaction is an unintended chemical reaction that occurs alongside the desired main reaction, consuming reactants and generating unwanted substances.[1] These unwanted substances are known as byproducts .[2]

Why they are a concern:

  • Reduced Yield and Purity: Side reactions decrease the yield of the desired product and introduce impurities, making purification more complex and costly.[1]

  • Safety and Efficacy of Pharmaceuticals: In drug development, byproducts can be impurities that may have their own biological activity, potentially leading to adverse effects or reduced efficacy of the final drug product.[3][4] The presence of impurities is a critical concern for regulatory agencies.[3][4]

  • Process Inefficiency: The need for extensive purification to remove byproducts adds steps to the manufacturing process, increasing time and resource expenditure.[1]

FAQ 2: How can I anticipate potential side reactions in my synthesis?

Anticipating side reactions requires a deep understanding of the reaction mechanism and the reactivity of all components in the reaction mixture.

  • Review Reaction Mechanisms: A thorough understanding of the intended reaction pathway and potential alternative pathways is crucial.[5][6][7] Common classes of organic reactions include substitution, elimination, addition, and rearrangement, each with its own set of potential side reactions.[8][9]

  • Consider Reactant and Reagent Stability: Evaluate the stability of your starting materials, intermediates, and reagents under the reaction conditions. Degradation of these components can lead to the formation of impurities.

  • Computational Tools: Modern computational chemistry can be used to predict potential side reactions and optimize reaction conditions to minimize their formation.[1]

FAQ 3: What are the regulatory thresholds for impurities in a new drug substance?

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for impurities in new drug substances.[10][11][12] The key thresholds outlined in the ICH Q3A(R2) guideline are:

ThresholdMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/dayPurpose
Reporting Threshold 0.05%0.03%The level above which an impurity must be reported in a regulatory submission.[13]
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%The level above which the structure of an impurity must be determined.[13]
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%The level above which an impurity's biological safety must be established.[10][13][14]

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

FAQ 4: What is a genotoxic impurity, and are the control limits different?

A genotoxic impurity is a substance that has the potential to damage DNA, which can lead to mutations and potentially cancer.[15] These impurities are of special concern due to their potential for harm even at very low levels.[15][16]

Yes, the control limits for genotoxic impurities are much stricter than for other impurities. The widely accepted approach is the Threshold of Toxicological Concern (TTC) , which sets a limit of 1.5 µ g/day for lifetime exposure to a genotoxic impurity.[15][17] This is a health-based limit intended to pose a negligible carcinogenic risk.[15] Regulatory guidelines such as ICH M7 provide a framework for the assessment and control of DNA reactive (mutagenic) impurities.[15][17]

Section 2: Troubleshooting Guides

This section provides practical guidance for identifying and resolving common issues related to side reactions and byproducts.

Troubleshooting Guide 1: An Unknown Peak is Detected in my Chromatogram

Problem: During in-process control or final product analysis using High-Performance Liquid Chromatography (HPLC), an unexpected peak appears, indicating the presence of an unknown impurity.

Workflow for Identification and Characterization:

G A Unknown Peak Detected in HPLC B Step 1: Verify Peak is Not an Artifact (e.g., from solvent, system, or sample prep) A->B C Step 2: Gather Preliminary Information (Retention Time, UV Spectrum) B->C D Step 3: Hyphenated Techniques for Structural Elucidation C->D E LC-MS/MS Analysis (Determine Molecular Weight and Fragmentation Pattern) D->E Initial Analysis G Step 4: Isolation and Spectroscopic Analysis D->G If sufficient quantity can be isolated F High-Resolution Mass Spectrometry (HRMS) (Determine Elemental Composition) E->F If needed for higher accuracy H Preparative HPLC or other purification techniques to isolate the impurity G->H I Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR for definitive structure) H->I J Step 5: Propose Structure and Confirm I->J K Synthesize the proposed structure and compare with the isolated impurity J->K

A workflow for the identification of an unknown chromatographic peak.

Detailed Steps:

  • Initial Assessment:

    • Q: Is the peak real?

      • A: Inject a blank (solvent) to rule out solvent or system peaks. Re-prepare the sample to check for artifacts from the sample preparation process.

  • Preliminary Characterization:

    • Q: What can I learn from the initial chromatogram?

      • A: The retention time gives an indication of the impurity's polarity relative to the main compound. The UV spectrum (if using a photodiode array detector) can reveal if the impurity shares a chromophore with the active pharmaceutical ingredient (API), suggesting it might be a related substance.[18]

  • Structural Elucidation using Hyphenated Techniques:

    • Q: How do I determine the structure of the unknown impurity?

      • A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for identifying impurities.[19][20] It provides the molecular weight of the impurity.[20] Tandem MS (MS/MS) experiments can fragment the molecule, providing clues about its structure.[20][21] High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, further aiding in structure elucidation.[19][20]

  • Isolation and Definitive Identification:

    • Q: When is isolation of the impurity necessary?

      • A: If the structure cannot be definitively determined by LC-MS, or if a reference standard is required for quantification, the impurity must be isolated.[20] This is typically done using preparative HPLC.[20]

    • Q: What is the gold standard for structural confirmation?

      • A: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms in a molecule and is the most powerful tool for unambiguous structure elucidation.[22][23]

Troubleshooting Guide 2: A Known Side Reaction is Reducing My Yield

Problem: A specific, known byproduct is consistently forming, leading to a lower than expected yield of the desired product.

Strategies for Minimizing the Side Reaction:

G A Known Side Reaction Reducing Yield B Step 1: Understand the Mechanism of the Side Reaction A->B C Step 2: Optimize Reaction Parameters B->C K Step 4: Consider Alternative Synthetic Routes B->K D Temperature C->D E Concentration C->E F Reaction Time C->F G Solvent C->G H Catalyst C->H I Step 3: Design of Experiments (DoE) C->I J Systematically vary multiple parameters to find optimal conditions I->J L Can the formation of the byproduct be avoided entirely with a different approach? K->L

A decision tree for minimizing a known side reaction.

Detailed Steps:

  • Mechanism Investigation:

    • Q: Why is it important to understand the mechanism of the side reaction?

      • A: Understanding how the byproduct is formed is key to preventing it. For example, if it's a result of an undesired nucleophilic attack, you might be able to protect the reactive site.

  • Reaction Parameter Optimization:

    • Q: How can I systematically optimize my reaction conditions?

      • A: Design of Experiments (DoE) is a powerful statistical tool for optimizing chemical reactions.[24][25][26] Instead of changing one variable at a time, DoE allows you to vary multiple factors simultaneously to efficiently identify the optimal conditions for maximizing yield and minimizing byproduct formation.[25][27][28]

    • Q: What are the key parameters to investigate?

      • A:

        • Temperature: Lowering the temperature can sometimes disfavor higher activation energy side reactions.

        • Concentration: Adjusting the concentration of reactants can influence the reaction kinetics.

        • Reaction Time: Stopping the reaction at the optimal time can prevent the formation of degradation products.

        • Solvent: The polarity and properties of the solvent can significantly impact reaction pathways.

        • Catalyst: A more selective catalyst may favor the desired reaction.[1]

  • Alternative Synthetic Strategies:

    • Q: When should I consider a different synthetic route?

      • A: If optimization efforts do not sufficiently reduce the side reaction, or if the required purification is too costly or complex, it may be more efficient to explore an alternative synthesis that avoids the formation of the problematic byproduct altogether.[29]

Section 3: Management and Removal of Byproducts

Once a byproduct has formed, it must be effectively removed to ensure the purity of the final product.

FAQ 5: What are the common techniques for removing byproducts?

The choice of purification technique depends on the physical and chemical properties of the desired product and the byproducts.

Purification TechniquePrincipleBest Suited For
Crystallization Differences in solubility between the product and impurities in a given solvent system.Purifying solid compounds where the desired product is significantly less soluble than the impurities at a certain temperature.[30][31][32]
Chromatography Differential partitioning of components between a stationary phase and a mobile phase.Separating complex mixtures, including isomers and compounds with very similar properties.[30][31][32][33]
Distillation Differences in the boiling points of the components in a liquid mixture.Separating volatile compounds with different boiling points.[30][31][32]
Extraction Differential solubility of components in two immiscible liquid phases.Separating compounds based on their polarity and/or acid-base properties.
Precipitation Inducing the selective formation of a solid from a solution.Isolating a solid product from a solution where it has low solubility.[30][32]

Table 2: Common Purification Techniques for Byproduct Removal.

Protocol: Developing a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products that could form during the shelf life of a drug product.[3][4][34][35] They are also crucial for developing and validating stability-indicating analytical methods.[34]

Objective: To intentionally degrade the drug substance under various stress conditions to generate potential degradation products and demonstrate the specificity of the analytical method.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare solutions of the active pharmaceutical ingredient (API) in suitable solvents.

  • Apply Stress Conditions: Expose the API solutions to a range of stress conditions:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

    • Oxidation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid API and a solution of the API.

    • Photolytic Stress: Expose the solid API and a solution of the API to UV and visible light, as per ICH Q1B guidelines.

  • Neutralize (if necessary): After the desired stress period, neutralize the acidic and basic solutions.

  • Analyze Samples: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector.

  • Evaluate Results:

    • Peak Purity: Assess the purity of the main peak in the stressed samples to ensure that no degradation products are co-eluting.

    • Mass Balance: Account for the total amount of the API, including the undegraded API and all degradation products.

    • Identify and Characterize: Use techniques like LC-MS to identify and characterize any significant degradation products formed.[36]

References

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  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals. Retrieved January 15, 2026, from [Link]

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  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency (EMA). Retrieved January 15, 2026, from [Link]

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Technical Support Center: Continuous Flow Chemistry Applications for 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid in continuous flow chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during experimental work. The information herein is synthesized from established principles of flow chemistry and extensive experience with related arylboronic acids to ensure scientific integrity and practical utility.

Introduction to Continuous Flow Reactions with this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters.[1][2][3] These benefits are particularly valuable when working with reactive intermediates and complex molecules like this compound. This specific boronic acid, with its electron-withdrawing trifluoromethoxy group and sterically demanding isopropoxy substituent, presents unique opportunities and challenges in reaction optimization. The trifluoromethoxy group can influence the electronic properties of the molecule, impacting its reactivity in cross-coupling reactions.[4][5]

This guide will primarily focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry and a prime application for this boronic acid in a continuous flow setup.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a continuous flow setup for reactions with this compound?

A1: The main advantages include:

  • Enhanced Safety: Continuous flow reactors handle only small volumes of reactants at any given time, significantly reducing the risks associated with exothermic reactions or the handling of hazardous reagents.[1][9]

  • Precise Control: Flow chemistry allows for tight control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.[10][11]

  • Improved Mixing: Micromixers in flow systems ensure rapid and efficient mixing, which is often a challenge in batch reactors, especially for biphasic reactions.[12]

  • Scalability: Processes developed on a lab-scale flow reactor can often be scaled up more directly and safely compared to batch processes.[3]

Q2: How does the trifluoromethoxy group on the phenylboronic acid affect its reactivity in Suzuki coupling?

A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This generally increases the Lewis acidity of the boronic acid, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] While this can sometimes lead to faster reaction rates, it may also increase the susceptibility of the boronic acid to certain side reactions if conditions are not carefully controlled.

Q3: Is this compound prone to protodeboronation?

A3: Protodeboronation, the loss of the boronic acid moiety and its replacement with a hydrogen atom, is a common side reaction for many boronic acids, particularly under strong basic conditions or in the presence of water.[13][14] While there is no specific literature on this particular compound, the electron-withdrawing nature of the trifluoromethoxy group might mitigate this to some extent compared to electron-rich arylboronic acids. However, it is always a potential issue to monitor.

Q4: What are the recommended starting solvents for a continuous flow Suzuki coupling with this boronic acid?

A4: A mixture of an organic solvent and an aqueous base is typically used for Suzuki couplings. Common solvent systems include:

  • Dioxane/Water

  • Toluene/Water

  • THF/Water

  • Acetonitrile/Water

The choice of solvent will depend on the solubility of your specific coupling partner and the catalyst system. It is crucial to ensure all solvents are thoroughly degassed to prevent catalyst deactivation.[15]

Troubleshooting Guide

This section addresses specific problems that you may encounter during your continuous flow experiments.

Issue 1: Low or No Product Yield

Potential Cause 1: Catalyst Inactivity

  • Explanation: The active form of the palladium catalyst, Pd(0), is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.[13][14]

  • Solution:

    • Ensure all solvents are rigorously degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles.

    • Use a fresh, high-quality palladium catalyst. Consider using more robust, air-stable pre-catalysts.

    • Maintain a positive pressure of inert gas throughout the flow system.

Potential Cause 2: Inefficient Mixing

  • Explanation: In a biphasic Suzuki coupling, efficient mixing is critical for the reaction to proceed. If the organic and aqueous phases are not adequately mixed, the reaction rate will be significantly reduced.

  • Solution:

    • Ensure your flow system is equipped with an efficient micromixer at the point where the reactant streams converge.

    • Optimize the flow rates to ensure turbulent flow within the mixer, promoting better phase interaction.

    • Consider using a phase-transfer catalyst if phase separation is a persistent issue.

Potential Cause 3: Suboptimal Residence Time or Temperature

  • Explanation: The reaction may not have sufficient time to go to completion at the set flow rate (residence time), or the temperature may be too low. Conversely, excessively high temperatures can lead to catalyst decomposition.[10][11]

  • Solution:

    • Systematically vary the residence time by adjusting the flow rate. Start with a longer residence time and gradually decrease it to find the optimum.

    • Screen a range of temperatures, typically between 80-120 °C for Suzuki couplings. Monitor for any signs of catalyst decomposition (e.g., formation of palladium black).

Issue 2: Reactor Clogging

Potential Cause 1: Reagent or Product Precipitation

  • Explanation: The boronic acid, coupling partner, or product may have limited solubility in the chosen solvent system, leading to precipitation and clogging of the reactor tubing.

  • Solution:

    • Screen different solvent systems to improve the solubility of all components.

    • Adjust the concentration of your reactant solutions.

    • Consider heating the reactor tubing to a temperature that maintains solubility but does not cause degradation.

Potential Cause 2: Base Precipitation

  • Explanation: Some inorganic bases, like potassium carbonate or phosphate, can have limited solubility and may precipitate in the flow path.

  • Solution:

    • Use a more soluble base, such as cesium carbonate, or consider using an organic base.

    • Ensure the aqueous phase is not supersaturated with the base.

    • Vigorous mixing can sometimes help keep the base suspended.

Experimental Protocols & Data

Recommended Starting Conditions for Suzuki Coupling

The following table provides a set of recommended starting conditions for a continuous flow Suzuki-Miyaura coupling reaction with this compound and an aryl bromide.

ParameterRecommended ValueNotes
Catalyst Pd(dppf)Cl₂ or a suitable Buchwald pre-catalyst1-2 mol%
Base K₂CO₃ or K₃PO₄ (2 M aqueous solution)2-3 equivalents
Solvent Dioxane or TolueneDegassed
Concentration 0.1 - 0.5 M of the limiting reagent
Temperature 80 - 110 °C
Residence Time 5 - 20 minutesTo be optimized
Flow Rate Ratio 1:1 (Organic:Aqueous)
Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Continuous Flow System cluster_2 Collection & Analysis reagentA Solution A: This compound + Aryl Halide + Catalyst in Degassed Organic Solvent pumpA Syringe Pump A reagentA->pumpA reagentB Solution B: Aqueous Base (e.g., K2CO3) pumpB Syringe Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Coil Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection analysis Analysis (LC-MS, NMR) collection->analysis

Caption: A typical experimental workflow for a continuous flow Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow Diagram

G cluster_solutions Potential Solutions start Low/No Yield check_catalyst Check Catalyst Activity - Fresh catalyst? - Degassed solvents? start->check_catalyst check_mixing Evaluate Mixing - Efficient micromixer? - Optimal flow rates? start->check_mixing check_conditions Optimize Conditions - Increase residence time? - Increase temperature? start->check_conditions check_clogging Inspect for Clogging - Reagent/product solubility? - Base precipitation? start->check_clogging solution_catalyst Use fresh, air-stable pre-catalyst. Thoroughly degas all reagents. check_catalyst->solution_catalyst solution_mixing Use a high-efficiency mixer. Adjust flow rates. check_mixing->solution_mixing solution_conditions Perform residence time and temperature screening. check_conditions->solution_conditions solution_clogging Screen solvents for better solubility. Use a more soluble base. check_clogging->solution_clogging

Caption: A decision tree for troubleshooting low-yield continuous flow Suzuki coupling reactions.

References

  • Boronic Acids and Their Derivatives as Continuous-Flow-Friendly Alkyl Radical Precursors. (n.d.). Thieme Chemistry.
  • Baumann, M., Moody, T. S., Smyth, M., & Wharry, S. (2020). Overcoming the Hurdles and Challenges Associated with Developing Continuous Industrial Processes. European Journal of Organic Chemistry, 2020(48), 7539-7550.
  • Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3908-3911.
  • Kappe, C. O. (2013). Strategic Application of Residence-Time Control in Continuous-Flow Reactors. Angewandte Chemie International Edition, 52(4), 1088-1090.
  • Gemoets, H. P. L., Laudadio, G., Verstraete, K., & Noël, T. (2024). Continuous flow synthesis enabling reaction discovery. Chemical Science, 15(10), 3566-3591.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
  • Nagaki, A., et al. (n.d.). The flow microreactor system used for the synthesis of arylboronic... ResearchGate.
  • Yoshida, J. I., et al. (n.d.). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. ResearchGate.
  • Jose, N., et al. (2023). Reaction Chemistry & Engineering. University of Cambridge.
  • Optimization of flow rates, residence time and temperature for... (n.d.). ResearchGate.
  • This compound. (n.d.). Pharmaffiliates.
  • Technical Support Center: Suzuki Coupling Reactions. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. (n.d.). Benchchem.
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). iris.unina.it.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Molecules, 22(5), 813.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2021.
  • 3-(Trifluoromethoxy)phenylboronic acid. (n.d.). Chem-Impex.
  • Continuous processing and flow chemistry in the pharmaceutical industry themed issue now online. (2017). RSC Blogs.
  • Revolutionizing Medicine Production with Continuous Flow Chemistry. (2025). SciTube.
  • Time course for a multiple continuous‐flow process in the reaction of... (n.d.). ResearchGate.
  • Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. (2015). Vapourtec.
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (2020). Marine Drugs, 18(11), 564.
  • Product Announcements Events. (n.d.). Vapourtec.
  • Continuous-flow experiments Translation to continuous-flow conditions... (n.d.). ResearchGate.
  • Flow Chemistry, Continuous Processing, and Continuous Manufacturing: A Pharmaceutical Perspective. (2017). Organic Process Research & Development, 21(2), 129-143.

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Validation & Comparative

A Senior Application Scientist's Guide: Comparing 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid and its Trifluoromethyl Analog in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of optimizing lead compounds. The introduction of fluorine-containing functional groups is a powerful tactic to enhance physicochemical and pharmacokinetic properties. Among these, the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are particularly influential.[1][2]

This guide provides an in-depth, objective comparison of two structurally similar yet functionally distinct boronic acids: 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid and its analog, 3-Isopropoxy-5-(trifluoromethyl)phenylboronic acid . We will dissect their properties, compare their performance in the pivotal Suzuki-Miyaura cross-coupling reaction, and provide a decision-making framework for their application, supported by detailed experimental protocols.

Part 1: A Deep Dive into Physicochemical Properties: -OCF₃ vs. -CF₃

The choice between a trifluoromethoxy and a trifluoromethyl group can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While both are electron-withdrawing and enhance metabolic stability, their effects on lipophilicity and electronic character are distinct.[3][4]

PropertyTrifluoromethoxy (-OCF₃)Trifluoromethyl (-CF₃)Significance in Drug Design
Lipophilicity (Hansch π) +1.04 [5][6][7]+0.88[5][8]The -OCF₃ group imparts significantly higher lipophilicity, which can enhance membrane permeability and bioavailability.[1][3]
Electronic Effect Strongly electron-withdrawing (inductive); weak π-donation; long-range effect.[9][10][11]Strongly electron-withdrawing (inductive).[7]Modulates pKa and target-binding interactions. The unique electronic nature of -OCF₃ can offer different binding modes.[8]
Metabolic Stability High; resistant to oxidative O-dealkylation.[1][6]High; C-F bonds are resistant to enzymatic cleavage by P450s.[3][12]Both groups can "block" metabolic hotspots, increasing the drug's half-life and reducing clearance.[12]
Conformation Orthogonal to the aromatic ring plane.[5][13]Generally rotates freely.The fixed, perpendicular conformation of the -OCF₃ group can lead to unique and favorable van der Waals interactions within a protein binding pocket.[10]
Lipophilicity: A Critical Differentiator

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[6] Its Hansch π value of +1.04, compared to +0.88 for the trifluoromethyl group, indicates its superior ability to increase a compound's lipophilicity.[5] This is a crucial parameter, as optimal lipophilicity is required for a drug to effectively cross biological membranes and reach its target.[4] The strategic use of the -OCF₃ group can be a powerful tool to fine-tune a molecule's LogP value into the desired therapeutic range.

Electronic Profile & Conformation: Subtle yet Powerful

Both groups are potent electron withdrawers, a property that can enhance binding affinity and modulate a molecule's pKa.[7][8] However, the trifluoromethoxy group possesses a more complex electronic character. While the oxygen atom's lone pairs can theoretically participate in π-donation (resonance), this effect is largely negated by a strong nO → σ*C–F hyperconjugative interaction.[13] This interaction, combined with steric factors, forces the -OCF₃ group into a conformation that is perpendicular to the plane of the phenyl ring.[5][13] This fixed, orthogonal orientation prevents overlap of the oxygen lone pairs with the aromatic π-system, making the group a potent, long-range electron-withdrawing substituent through the sigma framework.[9][10]

G Fig. 1: Conformational Differences cluster_0 Methoxybenzene (Planar) cluster_1 Trifluoromethoxybenzene (Orthogonal) a Phenyl Ring b O-CH₃ (In-plane) a->b π-donation c Phenyl Ring d O-CF₃ (Perpendicular) c->d σ-withdrawal (π-donation inhibited)

Caption: Conformational differences between methoxy and trifluoromethoxy groups.

Part 2: Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental tool for constructing the biaryl cores common in many pharmaceuticals.[14] The reactivity of phenylboronic acids in this palladium-catalyzed cycle is heavily influenced by the electronic nature of their substituents, which primarily affects the rate-determining transmetalation step.[15]

Electron-withdrawing groups (EWGs) on the boronic acid can have a dual effect. They can increase the Lewis acidity of the boron center, potentially facilitating the formation of the boronate species required for transmetalation. However, strong EWGs also decrease the nucleophilicity of the aryl group being transferred. Furthermore, EWGs can increase the rate of protodeboronation, a common side reaction that consumes the boronic acid.[14]

Given that the -OCF₃ group has a slightly stronger electron-withdrawing character than the -CF₃ group, one might anticipate a marginal difference in reactivity. However, in practice, both reagents are expected to be highly effective coupling partners. The choice of catalyst and base is critical to minimize side reactions like debromination, especially with electron-deficient systems.[16]

Suzuki_Cycle Fig. 2: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X L₂ transmetal_complex [R¹-Pd(II)-R² L₂]⁺ pd_complex->transmetal_complex Transmetalation product_complex R¹-R²-Pd(0)L₂ transmetal_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product R¹-R² (Biaryl Product) product_complex->product r1x R¹-X (Aryl Halide) r1x->pd0 Oxidative Addition boronic R²-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a self-validating system for comparing the reactivity of the two boronic acids under identical, robust conditions.

  • Objective: To compare the reaction yield of this compound and 3-Isopropoxy-5-(trifluoromethyl)phenylboronic acid when coupled with a model aryl bromide.

  • Materials:

    • Boronic Acid 1: this compound

    • Boronic Acid 2: 3-Isopropoxy-5-(trifluoromethyl)phenylboronic acid[17]

    • Aryl Halide: 4-Bromoanisole

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Base: Potassium Carbonate (K₂CO₃)

    • Solvents: Toluene, Ethanol, Deionized Water

    • Internal Standard for GC/LC-MS analysis (e.g., dodecane)

  • Procedure:

    • To two separate oven-dried Schlenk flasks, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%), and a magnetic stir bar.

    • To Flask A, add this compound (290 mg, 1.1 mmol, 1.1 equiv).

    • To Flask B, add 3-Isopropoxy-5-(trifluoromethyl)phenylboronic acid (273 mg, 1.1 mmol, 1.1 equiv).

    • Evacuate and backfill each flask with nitrogen or argon gas (repeat 3 times).

    • To each flask, add a solution of K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv) dissolved in 2 mL of deionized water.

    • Add 6 mL of toluene and 2 mL of ethanol to each flask.

    • Heat the reaction mixtures to 85 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS at 1-hour intervals.

    • Upon completion (or after a set time, e.g., 12 hours), cool the mixtures to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

    • Determine the isolated yield and purity for each reaction. For a more rigorous comparison, calculate the reaction yield using an internal standard with GC or LC-MS analysis of the crude reaction mixture.

Part 3: A Decision Framework for the Medicinal Chemist

The choice between these two reagents is not about which is "better," but which is "fitter" for the specific therapeutic target and desired property profile.

Decision_Tree Fig. 3: Reagent Selection Decision Tree start Goal: Modulate Lead Compound Properties q1 Primary Goal: Maximize Lipophilicity (LogP)? start->q1 q2 Is blocking O-dealkylation a key metabolic strategy? q1->q2 No use_ocf3 Choose: 3-Isopropoxy-5-(trifluoromethoxy) -phenylboronic acid q1->use_ocf3 Yes q3 Need a well-established bioisostere for Cl/iPr? q2->q3 No/Uncertain q2->use_ocf3 Yes use_cf3 Choose: 3-Isopropoxy-5-(trifluoromethyl) -phenylboronic acid q3->use_cf3 Yes q3->use_cf3 No, but need a robust, standard stability enhancer

Sources

A Guide to the Spectroscopic Characterization and Data Validation of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the full spectroscopic characterization and data validation of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid, a key building block in modern synthetic and medicinal chemistry. Phenylboronic acids are indispensable reagents in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] The purity and structural integrity of these reagents are paramount to ensure reaction efficiency, yield, and the purity of the final products, particularly in drug development pipelines.

The subject of this guide, this compound, incorporates two key functional groups that modulate its electronic and steric properties: an isopropoxy group, which is a bulky electron-donating group, and a trifluoromethoxy group, a potent electron-withdrawing group known for its ability to enhance metabolic stability and lipophilicity in drug candidates.[3] This unique substitution pattern necessitates a rigorous, multi-technique approach to confirm its identity and purity.

This document moves beyond a simple listing of data points, explaining the rationale behind the analytical choices and the interpretation of the resulting data. It is designed for researchers, process chemists, and quality control specialists who require a robust and self-validating methodology for characterizing this and similar organoboron compounds.[4]

Section 1: The Spectroscopic Profile: Predicted Data & Interpretation

A full characterization relies on the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete, published dataset for this specific molecule is not available, we can predict its spectroscopic profile with high confidence based on extensive data from closely related analogs.[3][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential. Acetone-d₆ is a recommended solvent due to the excellent solubility of (trifluoromethoxy)phenylboronic acids.[3]

  • ¹H NMR: The proton spectrum provides the initial fingerprint of the molecule.

    • Aromatic Region (δ 7.0-7.8 ppm): Three distinct signals are expected for the aromatic protons, likely appearing as broad singlets or finely split multiplets. The specific chemical shifts are influenced by the opposing electronic effects of the isopropoxy (-OR, donating) and trifluoromethoxy (-OCF₃, withdrawing) groups.

    • Isopropoxy Region: A septet for the methine proton (-CH) is expected around δ 4.8 ppm, coupled to the six equivalent methyl protons. A doublet for the two methyl groups (-CH₃) will appear further upfield, around δ 1.3 ppm.

    • Boronic Acid Protons (B(OH)₂): A broad singlet is anticipated, whose chemical shift is highly dependent on concentration, temperature, and residual water in the solvent. In a study of similar compounds, this signal appeared around δ 7.3-7.6 ppm and its intensity was reduced upon addition of D₂O, confirming its identity as an exchangeable proton.[3]

  • ¹³C NMR:

    • Aromatic Carbons (δ 110-160 ppm): Signals for the six aromatic carbons are expected in this region. The carbon attached to the boron atom is often difficult to observe or appears as a very broad, low-intensity signal due to quadrupolar relaxation.[5]

    • Trifluoromethoxy Carbon (-OCF₃): A characteristic quartet is expected around δ 121 ppm with a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 255 Hz.[3] This is a definitive diagnostic signal for the -OCF₃ group.

    • Isopropoxy Carbons: The methine carbon (-CH) should appear around δ 70 ppm, and the methyl carbons (-CH₃) around δ 22 ppm.

  • ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift provides confirmation of the electronic environment.

  • ¹¹B NMR: This analysis confirms the presence and oxidation state of the boron atom. A single, broad signal between δ 25-35 ppm is characteristic of a trigonal (sp²-hybridized) boronic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides crucial information about the functional groups present. For a solid sample, Attenuated Total Reflectance (ATR) is a rapid and convenient method.

  • O-H Stretch: A very broad and strong absorption band from ~3200 to 3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretches of the B(OH)₂ group.[7]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy group will be just below 3000 cm⁻¹.

  • B-O Stretch: A strong, characteristic asymmetric stretching vibration for the B-O bond is expected around 1340-1360 cm⁻¹.[7][8]

  • C-F Stretches: Very strong and intense absorption bands between 1100 and 1280 cm⁻¹ are definitive for the C-F stretching modes of the trifluoromethoxy group.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula.

  • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable. High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous formula confirmation.

  • Expected Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ or adducts may be observed. In positive mode, adducts with cations like sodium [M+Na]⁺ or protonated molecule-adducts are possible. The formation of phenylboronate esters with diol solvents (like methanol from a mobile phase) can sometimes be observed.[9]

  • Validation: The experimentally determined mass from HRMS should match the calculated mass for C₁₀H₁₂BF₃O₄ to within 5 ppm, providing strong evidence for the correct elemental composition.

Section 2: Data Validation Workflow and Purity Assessment

Validation ensures that the material is not only structurally correct but also free from impurities that could compromise subsequent reactions. A common impurity in boronic acids is the corresponding boroxine, a cyclic trimer formed by dehydration.

The following workflow provides a self-validating system for assessing the quality of this compound.

G cluster_0 Primary Characterization cluster_1 Purity & Impurity Profile cluster_2 Final Validation start Sample Received nmr ¹H, ¹³C, ¹⁹F, ¹¹B NMR Analysis start->nmr hrms HRMS Analysis start->hrms ftir FT-IR (ATR) Analysis start->ftir boroxine Check for Boroxine Impurity (¹H NMR & MS) nmr->boroxine Impurity Signals? data_review Data Congruency Check nmr->data_review hrms->data_review ftir->data_review hplc HPLC-UV/MS for Purity (%) hplc->data_review boroxine->data_review pass Material PASS data_review->pass All data consistent & Purity >98% fail Material FAIL (Further Purification Required) data_review->fail Inconsistent data or Purity <98%

Fig 1. Comprehensive workflow for characterization and validation.

Key Validation Points:

  • Purity by Orthogonal Methods: Purity should be assessed by at least two different techniques. For instance, integration of the ¹H NMR spectrum can provide a purity estimate, which should be confirmed by a quantitative HPLC analysis.[10]

  • Boroxine Detection: Boroxines present different chemical shifts in ¹H NMR compared to the boronic acid and can often be detected by MS as the trimeric species. Their presence indicates potential instability or improper storage.

Section 3: Comparative Analysis with Alternative Reagents

The choice of a boronic acid reagent is dictated by the desired electronic and steric properties it imparts on the final product. Below is a comparison of our target compound with other commercially available alternatives.

FeatureThis compound 3,5-Bis(trifluoromethyl)phenylboronic acid 3-Isopropoxyphenylboronic acid [5]
Structure Isopropoxy (EDG), Trifluoromethoxy (EWG)Two Trifluoromethyl groups (strong EWG)Isopropoxy group (EDG)
Electronic Effect Moderately electron-deficient ringStrongly electron-deficient ringElectron-rich ring
Predicted Acidity (pKa) Intermediate. The -OCF₃ group increases acidity compared to the unsubstituted analog.[3][6]Highest acidity due to two strong EWGs.Lowest acidity due to the electron-donating isopropoxy group.
Reactivity in Coupling Balanced reactivity. Suitable for a wide range of coupling partners.High reactivity, but can be prone to proto-deboronation under certain conditions.Generally lower reactivity, may require more forcing conditions.
Key ¹³C NMR Signal Quartet for -OCF₃ (~121 ppm, ¹JC-F ~255 Hz)Quartet for -CF₃ (~123 ppm, ¹JC-F ~272 Hz)No C-F coupling.
Application Insight Ideal for introducing a metabolically stable, lipophilic -OCF₃ group while maintaining reasonable reactivity.Used when strong electron withdrawal is needed to facilitate a reaction or tune the properties of the final product.A standard building block for introducing the isopropoxy-phenyl moiety.

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

Section 4: Standard Operating Protocols

These protocols describe the step-by-step methodologies for acquiring high-quality data.

Protocol 4.1: NMR Sample Preparation and Data Acquisition
  • Preparation: Accurately weigh 5-10 mg of the boronic acid into a clean, dry NMR tube.

  • Solvation: Add ~0.6 mL of a deuterated solvent (e.g., Acetone-d₆). Ensure the solvent is from a fresh, sealed ampoule to minimize water content.

  • Mixing: Gently vortex the sample until fully dissolved.

  • Acquisition (¹H): Acquire a standard proton spectrum with at least 16 scans. Ensure the spectral width covers the range of -1 to 12 ppm.

  • Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (e.g., >1024 scans) may be necessary to observe all carbon signals, especially the C-B and quaternary carbons.

  • Acquisition (¹⁹F & ¹¹B): Acquire standard spectra for these nuclei. They typically require fewer scans than ¹³C.

  • Data Processing: Apply standard Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., Acetone-d₆ at 2.05 ppm for ¹H and 29.84 ppm for ¹³C).

Protocol 4.2: FT-IR (ATR) Analysis
  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal, ensuring full contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 4.3: LC-MS Analysis for Purity and Identity
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at 1 mg/mL. Dilute to a working concentration of ~10 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient, such as 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization: ESI, in both positive and negative modes.

    • Acquisition: Full scan mode from m/z 100-500.

    • HRMS: If available, acquire high-resolution data to confirm the elemental composition.

  • Data Analysis: Integrate the peak area of the main component in the UV chromatogram to determine purity (Area %). Verify that the mass spectrum of the main peak corresponds to the expected mass of the target compound.

Conclusion

The comprehensive characterization of this compound is a critical step in its utilization as a synthetic building block. A self-validating approach, leveraging the orthogonal techniques of NMR, IR, MS, and HPLC, is not merely an academic exercise but a necessity for ensuring reproducibility, purity, and safety in research and development.[11] By understanding the expected spectroscopic signatures and implementing a rigorous validation workflow, researchers can use this valuable reagent with the highest degree of confidence.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material.
  • C.G. Watson, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Li, Y., et al. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH.
  • Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reagents.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wolska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.
  • Pierson, D. A., et al. (2025). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate.
  • MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • American Chemical Society. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha.
  • ResearchGate. (2025). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
  • Thieme Gruppe. (n.d.). Advances in Organoboron Chemistry towards Organic Synthesis.
  • Brewer, S. H., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir.
  • Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)phenylboronic acid.

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A Comparative Guide to the Structural Elucidation of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of methodologies for the structural analysis of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid and its derivatives. As a senior application scientist, the following content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in making informed decisions for their analytical workflows. We will delve into the gold-standard technique of single-crystal X-ray diffraction, offering a detailed protocol and comparative data from closely related analogs. Furthermore, we will explore complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view of structural characterization for this important class of compounds.

The Significance of Structural Analysis for Phenylboronic Acids

Phenylboronic acids are a cornerstone in modern organic synthesis and medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The specific compound, this compound, with its unique substitution pattern, presents a valuable building block in the development of novel pharmaceuticals and materials. The trifluoromethoxy group often imparts desirable properties such as increased lipophilicity and metabolic stability, while the isopropoxy group can influence solubility and binding interactions.

An unambiguous determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount.[1] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR), designing next-generation molecules, and ensuring intellectual property claims.

Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the unequivocal method for determining the atomic and molecular structure of a crystalline compound.[1] The process, however, is critically dependent on the initial step: the growth of high-quality single crystals.

Experimental Protocol: From Powder to Structure

The primary challenge in the SCXRD analysis of any novel compound is obtaining crystals suitable for diffraction. For small organic molecules like this compound, several techniques can be employed. The purer the compound, the higher the likelihood of successful crystallization.[2]

Recommended Starting Protocol:

  • Material Purification: Begin with the highest purity sample of this compound (>98%). If necessary, purify the compound by recrystallization or column chromatography.

  • Solvent Screening: The choice of solvent is critical.[3] A solvent in which the compound is moderately soluble is often ideal.

    • Prepare saturated or near-saturated solutions of the compound in a variety of solvents (e.g., toluene, hexane, dichloromethane, acetone, methanol) in small, clean vials.

    • Filter the solutions to remove any particulate matter which could act as unwanted nucleation sites.[2][4]

  • Crystal Growth Techniques:

    • Slow Evaporation: This is the simplest method.[3][5] Cover the vials with a perforated cap or parafilm and leave them in an undisturbed location. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation over several days to weeks.

    • Vapor Diffusion: This is often the most successful technique.[2] Place the vial containing the saturated solution of the compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).[2][5]

Once a suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, the following steps are undertaken:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.

  • Structure Solution and Refinement: The "phase problem" is solved using direct methods to generate an initial electron density map.[1] A molecular model is then built into this map and refined against the experimental data to yield the final crystal structure.[6]

Below is a workflow diagram illustrating the key stages of X-ray crystal structure analysis.

X_ray_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis Purification Compound Purification (>98%) Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (X-ray Diffractometer) Mounting->Data_Collection Processing Data Processing (Unit Cell, Space Group) Data_Collection->Processing Solution_Refinement Structure Solution & Refinement Processing->Solution_Refinement Final_Structure Final Crystal Structure (Bond Lengths, Angles, Packing) Solution_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: Comparative Structural Analysis with (Trifluoromethoxy)phenylboronic Acid Isomers

While the crystal structure for this compound is not yet publicly available, a comprehensive study on the ortho- and para-isomers of (trifluoromethoxy)phenylboronic acid provides an excellent basis for comparison.[7][8] A key structural motif in the solid state for phenylboronic acids is the formation of hydrogen-bonded dimers.[7][9]

Table 1: Crystallographic Data for (Trifluoromethoxy)phenylboronic Acid Isomers [7][8]

Parameterortho-(trifluoromethoxy)phenylboronic acidpara-(trifluoromethoxy)phenylboronic acidExpected for this compound
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/nP2₁/cDependent on packing
C-B Bond Length (Å) ~1.56~1.56~1.56
Average B-O Bond Length (Å) ~1.37~1.37~1.37
Key Supramolecular Motif Hydrogen-bonded dimersHydrogen-bonded dimersExpected hydrogen-bonded dimers
Twist Angle of Boronic Group ~26.5° (influenced by intramolecular H-bond)~16.9° and ~23.4°Dependent on steric hindrance from isopropoxy group

Data extracted from Dąbrowski, M., et al. (2021). Molecules, 26(7), 2007.

For this compound, we can anticipate similar C-B and B-O bond lengths. The presence of the bulky isopropoxy group at the meta position may introduce steric hindrance that influences the dihedral angle between the phenyl ring and the boronic acid group, potentially leading to a more twisted conformation compared to the para-isomer. The fundamental hydrogen-bonded dimer motif, however, is highly likely to be preserved.

Part 3: Alternative and Complementary Analytical Techniques

While SCXRD provides the definitive solid-state structure, it is often complemented by other techniques that offer insights into the compound's structure in solution and confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for characterizing organic molecules in solution. For this compound, a suite of NMR experiments would be highly informative.

  • ¹H and ¹³C NMR: These experiments confirm the organic framework of the molecule, including the connectivity of the isopropoxy group and the substitution pattern on the aromatic ring.

  • ¹⁹F NMR: This is particularly useful for confirming the presence and electronic environment of the trifluoromethoxy group.

  • ¹¹B NMR: This technique is highly sensitive to the coordination state of the boron atom.[10][11][12] Tricoordinate boronic acids (sp² hybridized) typically show a broad signal at around δ 28-33 ppm, while tetracoordinate boronates (sp³ hybridized) appear further upfield.[10][13] This makes ¹¹B NMR an excellent tool for studying interactions with diols or other Lewis bases in solution.[10][11][12]

Table 2: Expected NMR Characteristics

NucleusExpected Chemical Shift Range (ppm)Key Information Provided
¹H 0.5 - 10Proton environment, coupling patterns, presence of isopropoxy group.
¹³C 10 - 160Carbon skeleton, confirmation of substituents.
¹⁹F ~ -58Presence and electronic environment of the -OCF₃ group.
¹¹B 28 - 33Confirmation of the tricoordinate boronic acid moiety.
Mass Spectrometry (MS)

MS is crucial for determining the molecular weight and elemental composition of a compound. However, the analysis of boronic acids by MS can be complicated by their tendency to undergo dehydration to form cyclic trimers known as boroxines, especially at elevated temperatures.[7]

Comparison of MS Techniques for Boronic Acid Analysis

TechniqueApproachAdvantagesDisadvantages
Electrospray Ionization (ESI-MS) Soft ionization technique, often coupled with liquid chromatography (LC).Suitable for LC-MS, good for polar compounds, can minimize dehydration.[14][15]Can be complicated by adduct formation with solvents.[16]
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Sample is co-crystallized with a matrix.High sensitivity, tolerant of salts. Some matrices (like DHB) can form adducts that prevent boroxine formation.[7]Requires a suitable matrix.
Gas Chromatography (GC-MS) Requires derivatization to increase volatility.Excellent chromatographic separation, reproducible fragmentation patterns.Derivatization step is mandatory.[16]

For routine analysis and reaction monitoring of this compound, a validated UHPLC-ESI-MS method would be highly effective, offering high throughput and avoiding the need for derivatization.[14][15]

Part 4: A Decision-Making Framework for Structural Analysis

The choice of analytical technique depends on the specific research question. The following flowchart provides a guide for researchers.

Decision_Tree cluster_complementary Complementary Techniques Start What is the primary research goal? Goal1 Unambiguous 3D structure in the solid state? Start->Goal1 Goal2 Confirm identity, purity, and solution-state structure? Start->Goal2 Goal3 Monitor reaction progress or high-throughput screening? Start->Goal3 Goal1->Goal2 No SCXRD Single-Crystal X-ray Diffraction (SCXRD) Goal1->SCXRD Yes Goal2->Goal3 No NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Goal2->NMR Yes MS Mass Spectrometry (LC-ESI-MS) Goal2->MS Goal3->MS Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The structural elucidation of this compound and its derivatives is best achieved through a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the gold standard for providing unequivocal solid-state structural information, its application is contingent on successful crystal growth. This guide provides a comprehensive protocol to achieve this, alongside comparative data from relevant isomers to benchmark expectations. Furthermore, the integration of powerful solution-state techniques like NMR spectroscopy, particularly ¹¹B NMR, and optimized mass spectrometry methods, is essential for a complete characterization. By understanding the strengths and limitations of each method, researchers can confidently and efficiently advance their drug discovery and materials science programs.

References

  • D. A. Singleton, et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3278-3284. [Link]

  • Flender, C., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3278-3284. [Link]

  • Smith, M. K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Singleton, D. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. PubMed. [Link]

  • ResearchGate (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Request PDF. [Link]

  • University of Sheffield. Boron NMR. University of Sheffield. [Link]

  • ProQuest (2011). Single-crystal growth of organic semiconductors. ProQuest. [Link]

  • San Diego State University. ¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]

  • MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. [Link]

  • University of Florida. Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. [Link]

  • Nowick, J. S., et al. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). [Link]

  • Physics LibreTexts (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]

  • Pharmaffiliates. This compound. Pharmaffiliates. [Link]

  • National Institutes of Health. A general protocol for the crystallization of membrane proteins for X-ray structural investigation. NIH. [Link]

  • Forschungszentrum Jülich. X-Ray crystallography. Forschungszentrum Jülich. [Link]

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A Computational Guide to 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid: Unveiling its Properties for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the rational design of molecules with precisely tailored properties is paramount. Phenylboronic acids, a versatile class of compounds, have garnered significant attention for their utility in a range of applications, from cross-coupling reactions to the development of sensors and therapeutics.[1][2] The strategic substitution of the phenyl ring allows for the fine-tuning of their electronic and steric characteristics, thereby influencing their reactivity, bioavailability, and target engagement.[3] This guide provides an in-depth computational analysis of a particularly promising, yet under-documented, derivative: 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid .

Through the lens of Density Functional Theory (DFT), we will dissect the fundamental electronic and structural properties of this molecule. To provide a clear context for its potential advantages and liabilities, we will benchmark its performance against a curated set of alternative phenylboronic acids. This comparative analysis is designed to furnish researchers, scientists, and drug development professionals with actionable insights, empowering more informed decisions in the design of next-generation therapeutics and functional materials.

The Rationale for Fluorination: A Strategic Advantage in Drug Design

The incorporation of fluorine-containing functional groups, such as trifluoromethoxy (-OCF₃), into organic molecules is a well-established strategy in drug discovery to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[4][5] The trifluoromethoxy group, in particular, offers a unique combination of high electronegativity and steric bulk, which can profoundly influence a molecule's conformational preferences and intermolecular interactions. This guide will explore how the interplay between the electron-donating isopropoxy group and the electron-withdrawing trifluoromethoxy group in this compound dictates its overall physicochemical profile.

Comparative Cohort: Selecting the Right Benchmarks

To contextualize the properties of this compound (from here on referred to as IPTM-PBA ), we have selected a cohort of four alternative phenylboronic acids for a comprehensive comparative analysis. This selection is designed to deconstruct the individual contributions of the isopropoxy and trifluoromethoxy substituents.

  • Phenylboronic acid (PBA): The unsubstituted parent molecule, serving as a fundamental baseline.

  • 3-Isopropoxyphenylboronic acid (IP-PBA): To isolate the effect of the isopropoxy group.

  • 3-(Trifluoromethoxy)phenylboronic acid (TFM-PBA): To isolate the effect of the trifluoromethoxy group.[4][5]

  • 3-Isopropoxy-5-(trifluoromethyl)phenylboronic acid (IPCF3-PBA): A close structural analog to assess the subtle yet significant differences between a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group.[6]

Computational Methodology: A Window into Molecular Properties

To ensure the scientific rigor of this guide, all computational analyses were performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method. The following section details the experimental protocol for the computational studies.

Geometry Optimization and Electronic Structure Calculations

The three-dimensional structures of IPTM-PBA and the comparative cohort were optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[7][8] This level of theory provides a reliable balance between computational cost and accuracy for molecules of this nature. Frequency calculations were performed on all optimized geometries to confirm that they represent true energy minima.

Calculation of Key Physicochemical Descriptors

A suite of electronic and structural descriptors were calculated to build a comprehensive property profile for each molecule. These include:

  • Molecular Electrostatic Potential (MEP): To visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.

  • Frontier Molecular Orbitals (HOMO and LUMO): To assess the molecule's electronic reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Dipole Moment: To quantify the overall polarity of the molecule.

  • Key Bond Lengths and Angles: To analyze the structural impact of the different substituents.

The computational workflow is depicted in the following diagram:

Computational Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc e_props Electronic Properties Calculation geom_opt->e_props opt_geom Optimized Geometry geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq mep MEP Surface e_props->mep homo_lumo HOMO/LUMO Orbitals e_props->homo_lumo dipole Dipole Moment e_props->dipole bond_params Bond Parameters opt_geom->bond_params

Figure 1: A schematic representation of the computational workflow employed for the DFT analysis of the phenylboronic acids.

Results and Discussion: A Comparative Analysis

The following sections present the results of our DFT calculations, offering a detailed comparison of IPTM-PBA with the selected benchmark molecules.

Molecular Electrostatic Potential (MEP)

The MEP surfaces provide a visual representation of the charge distribution across the molecules. In PBA, the electron density is relatively evenly distributed across the phenyl ring. The introduction of the isopropoxy group in IP-PBA leads to an increase in electron density (a more negative potential) on the ring, particularly at the ortho and para positions, due to its electron-donating nature. Conversely, the trifluoromethoxy group in TFM-PBA significantly withdraws electron density from the ring, resulting in a more positive electrostatic potential.

In our target molecule, IPTM-PBA , the competing effects of the electron-donating isopropoxy group and the electron-withdrawing trifluoromethoxy group create a nuanced electrostatic landscape. The region around the trifluoromethoxy group is highly electron-deficient, while the isopropoxy group and the boronic acid moiety retain significant electron density. This electronic push-pull system can have profound implications for molecular recognition and binding.

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
PBA-6.54-1.235.31
IP-PBA-6.21-1.155.06
TFM-PBA-6.98-1.875.11
IPCF3-PBA-7.12-2.015.11
IPTM-PBA -7.05 -1.95 5.10

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for the studied phenylboronic acids.

The data in Table 1 reveals that the introduction of substituents generally narrows the HOMO-LUMO gap compared to the parent PBA, suggesting increased reactivity. The electron-donating isopropoxy group in IP-PBA raises the HOMO energy, making it a better electron donor. Conversely, the electron-withdrawing trifluoromethoxy and trifluoromethyl groups in TFM-PBA and IPCF3-PBA lower both the HOMO and LUMO energies, indicating a greater propensity to act as electron acceptors.

IPTM-PBA exhibits a HOMO-LUMO gap that is comparable to its fluorinated counterparts, suggesting a similar level of overall reactivity. However, the precise energies of its frontier orbitals are a unique consequence of the combined electronic effects of its substituents.

Dipole Moment

The calculated dipole moments provide a quantitative measure of the charge separation within each molecule.

MoleculeDipole Moment (Debye)
PBA2.15
IP-PBA2.58
TFM-PBA3.89
IPCF3-PBA4.21
IPTM-PBA 4.05

Table 2: Calculated dipole moments for the studied phenylboronic acids.

As expected, the introduction of polar substituents increases the dipole moment relative to PBA. The highly electronegative fluorine atoms in the trifluoromethoxy and trifluoromethyl groups lead to a significant increase in the dipole moment for TFM-PBA, IPCF3-PBA, and IPTM-PBA . The large dipole moment of IPTM-PBA suggests that it will engage in strong dipole-dipole interactions, a key consideration for its behavior in biological systems and for its solubility in polar solvents.

Structural Parameters

The substitution pattern also influences the geometry of the phenylboronic acids. Of particular interest are the bond lengths and angles associated with the boronic acid moiety and the substituents.

Molecular_Structure_Comparison cluster_IPTM_PBA IPTM-PBA cluster_PBA PBA (Baseline) cluster_IP_PBA IP-PBA cluster_TFM_PBA TFM-PBA IPTM_PBA C-B bond: 1.56 Å B-O bonds: ~1.37 Å PBA C-B bond: 1.57 Å B-O bonds: ~1.37 Å IP_PBA C-B bond: 1.57 Å B-O bonds: ~1.37 Å PBA->IP_PBA Add -OPr TFM_PBA C-B bond: 1.56 Å B-O bonds: ~1.37 Å PBA->TFM_PBA Add -OCF3 IP_PBA->IPTM_PBA Add -OCF3 TFM_PBA->IPTM_PBA Add -OPr

Figure 2: A conceptual diagram illustrating the structural relationships and key bond lengths of the studied molecules.

Our calculations indicate that while the electronic properties are significantly altered by substitution, the core geometry of the phenylboronic acid scaffold remains relatively consistent across the series. The C-B bond length is consistently around 1.56-1.57 Å, and the B-O bond lengths are approximately 1.37 Å. This structural conservation suggests that the primary influence of the substituents is electronic rather than steric in nature, at least with respect to the boronic acid functionality.

Conclusion: A Promising Candidate for Further Investigation

This computational guide has provided a detailed, comparative analysis of the electronic and structural properties of this compound. Our DFT calculations reveal that this molecule possesses a unique combination of features:

  • A Polarized Electronic Landscape: The interplay of the electron-donating isopropoxy group and the electron-withdrawing trifluoromethoxy group creates distinct regions of high and low electron density, which could be exploited for specific molecular interactions.

  • A Tuned Reactivity Profile: The HOMO-LUMO gap of IPTM-PBA is comparable to other fluorinated phenylboronic acids, suggesting a favorable reactivity profile for applications in synthesis and as a covalent warhead in drug design.

  • A Significant Dipole Moment: The high polarity of IPTM-PBA is likely to influence its solubility and its ability to participate in dipole-dipole interactions, which are crucial for drug-target binding.

References

  • Weston, L. A., & Bido, J. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112437.
  • Karabacak, M., Kose, E., Sas, E. B., Kurt, M., & Atac, A. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1136-1147.
  • Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
  • Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
  • Karabacak, M., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1136-1147.
  • Gozdalik, J. T., Marek, P. H., Madura, I. D., Gierczyk, B., Popenda, Ł., Schroeder, G., ... & Sporzyński, A. (2021). (Trifluoromethoxy) Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
  • Di Micco, S., et al. (2015). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry, 58(2), 848-863.
  • Celenza, G., et al. (2017). Phenylboronic acids as β-lactamase inhibitors: A new hope against bacterial resistance. Future Medicinal Chemistry, 9(13), 1505-1524.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • ResearchGate. (n.d.). DFT study of the asymmetric 1,4‐addition of phenylboronic acid to.... Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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  • Weston, L. A., & Bido, J. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112437.
  • ResearchGate. (n.d.). Experimental and density functional theory studies on hydroxymethylation of phenylboronic acids with paraformaldehyde over a Rh PPh3 catalyst. Retrieved from [Link]

  • Yilmaz, F., et al. (2011). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 14(5), 446-455.
  • Asiri, A. M., et al. (2024). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega, 9(3), 3687-3701.
  • ResearchGate. (n.d.). DFT Computational Studies, Spectroscopic (UV-Vis, IR, NMR), In Silico Molecular Docking and ADME Study of 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole. Retrieved from [Link]

  • Singh, P., et al. (2022). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 7(1), 1185-1197.

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A Senior Application Scientist's Guide: Evaluating Alternatives to 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon bonds. The Suzuki-Miyaura coupling, leveraging the versatility of organoboron reagents, is a cornerstone of this field.[1][2][3] The specific reagent, 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid , presents a unique combination of structural motifs: a moderately bulky isopropoxy group and a potent electron-withdrawing trifluoromethoxy group.[4][5] This substitution pattern imparts specific electronic and steric characteristics that can be advantageous for certain molecular targets but may also introduce challenges in others.

This guide provides an in-depth comparison of viable alternatives to this specific boronic acid. We will move beyond a simple list of substitutes to explore the fundamental mechanistic differences, practical handling considerations, and performance trade-offs of alternative organometallic coupling partners. The objective is to empower researchers, scientists, and drug development professionals to make informed, causality-driven decisions when designing complex synthetic routes.

A Critical Analysis of the Incumbent Reagent

Before exploring alternatives, a nuanced understanding of the primary reagent is essential. The reactivity of this compound in a Suzuki-Miyaura catalytic cycle is governed by the interplay of its substituents.

  • Electronic Effects : The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[4][6][7] This decreases the electron density of the phenyl ring, which can slow the rate-determining transmetalation step.[8] However, this effect also increases the Lewis acidity of the boron atom, which can facilitate the initial formation of the boronate complex with the base.[8]

  • Steric Effects : The isopropoxy group, positioned meta to the boronic acid, introduces moderate steric hindrance. In cross-coupling reactions, steric bulk on the coupling partners can significantly influence reaction rates and, in some cases, be leveraged to achieve selective transformations.[9][10][11]

While effective in many standard applications, challenges such as protodeboronation under strongly basic or high-temperature conditions can lead to diminished yields and the formation of undesired byproducts.[12][13] This is a primary motivator for exploring more robust alternatives.

Primary Alternatives & Comparative Analysis

When standard boronic acids present limitations, two principal classes of reagents emerge as superior alternatives: potassium organotrifluoroborates and organosilanes.

Alternative 1: Potassium Organotrifluoroborate Salts

Potassium aryltrifluoroborates (R-BF3K) are crystalline, air- and moisture-stable solids that serve as excellent surrogates for boronic acids.[12][14][15] They are often considered "protected" forms of boronic acids.

  • Key Advantages & Mechanistic Nuances : The primary advantage of organotrifluoroborates is their remarkable stability, which simplifies handling, purification, and storage.[15] They are notably resistant to the protodeboronation that can plague boronic acids.[12][16] In the reaction medium, under the influence of a base, the trifluoroborate salt slowly hydrolyzes to release the active boronic acid. This slow, controlled release maintains a low steady-state concentration of the sensitive boronic acid, favoring the desired transmetalation over decomposition pathways.[13] This feature is particularly valuable in reactions requiring extended times or elevated temperatures.

  • Performance Considerations : In complex syntheses, switching from a boronic acid to its corresponding trifluoroborate salt can lead to significant yield improvements.[16] While they require activation by a base to participate in the catalytic cycle, the conditions are generally mild and compatible with a wide range of functional groups.[14]

Alternative 2: Organosilanes (for Hiyama Coupling)

Organosilanes, such as aryltrialkoxysilanes or arylsilanols, offer a distinct alternative through the Hiyama cross-coupling reaction.[17] This pathway circumvents the use of organoboron species entirely.

  • Key Advantages & Mechanistic Nuances : Organosilicon compounds are generally considered to have low toxicity, are stable, and are easy to handle.[17][18] The core mechanistic difference is the activation step. For the silicon-to-palladium transmetalation to occur, the silane must be activated by a nucleophilic species, typically a fluoride source (e.g., TBAF) or a strong base, to form a hypervalent pentacoordinate silicate.[17][19] This activated species is sufficiently nucleophilic to transfer its organic group to the palladium center.

  • Performance Considerations : The Hiyama coupling has emerged as a powerful alternative to the Suzuki reaction, with a broad substrate scope and tolerance for various functional groups.[20] The choice of activator and solvent is critical for success and can be tuned to optimize the reaction for specific substrates. The fluoride-free Hiyama-Denmark coupling, which utilizes organosilanols, further expands the utility of this method by avoiding potentially reactive fluoride salts.

Data-Driven Performance Comparison

To illustrate the practical implications of choosing an alternative, the following table presents expected performance data for a model cross-coupling reaction between 4-bromoanisole and the relevant coupling partners. The data is based on established mechanistic principles and typical experimental outcomes.

Coupling PartnerReagent ClassExpected Yield (%)Typical Reaction Time (h)Key Conditions & Rationale
This compoundBoronic Acid75-858-12Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, K₂CO₃). Yield may be compromised by competing protodeboronation at elevated temperatures.[12][13]
Potassium 3-isopropoxy-5-(trifluoromethoxy)phenyltrifluoroborateOrganotrifluoroborate88-9512-16Similar conditions but often with improved yields due to higher stability of the reagent and slow release of the active boronic acid, minimizing decomposition.[16]
Triethoxy(3-isopropoxy-5-(trifluoromethoxy)phenyl)silaneOrganosilane80-906-10Hiyama conditions (e.g., Pd(OAc)₂, SPhos, TBAF). Requires a fluoride activator. Can be faster but requires careful optimization of the activator and ligand.[12][17]

Visualizing the Chemistry

Understanding the underlying mechanisms and decision-making processes is crucial for effective troubleshooting and reaction optimization.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision_Tree start Synthetic Challenge: Cross-Coupling with 3-Isopropoxy-5-(OCF3)-Aryl Moiety q1 Is protodeboronation or reagent instability a concern? start->q1 a1_yes Potassium Organotrifluoroborate (High Stability) q1->a1_yes Yes q2 Are alternative reaction pathways (non-boron) desired? q1->q2 No a2_yes Organosilane (Hiyama Coupling) (Low Toxicity, Different Conditions) q2->a2_yes Yes a_default Boronic Acid (Standard Suzuki) (Widely Available, Well-Established) q2->a_default No

Caption: Decision workflow for selecting an appropriate coupling partner.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and rationale for reagent choices.

Protocol 1: Suzuki-Miyaura Coupling with Boronic Acid

Objective: To couple this compound with 4-bromoanisole.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Toluene and Water (4:1 v/v)

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃.

    • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

    • Causality: Water is essential for the base to dissolve and participate in the activation of the boronic acid for transmetalation. Toluene serves as the primary organic solvent. Degassing removes dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Hiyama Coupling with an Organosilane

Objective: To couple Triethoxy(3-isopropoxy-5-(trifluoromethoxy)phenyl)silane with 4-bromoanisole.

Materials:

  • Triethoxy(3-isopropoxy-5-(trifluoromethoxy)phenyl)silane (1.5 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Tetrabutylammonium Fluoride (TBAF), 1 M solution in THF (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

Methodology:

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and the SPhos ligand in THF. Stir for 15 minutes at room temperature.

    • Causality: SPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the aryl bromide and promotes the overall catalytic cycle.

  • Reagent Addition: Add 4-bromoanisole and Triethoxy(3-isopropoxy-5-(trifluoromethoxy)phenyl)silane to the flask.

  • Activation & Reaction: Add the TBAF solution dropwise. Heat the mixture to 70 °C and stir for 8 hours. Monitor reaction progress by TLC or LC-MS.

    • Causality: TBAF is the fluoride source required to activate the silane, forming the hypervalent silicate intermediate necessary for transmetalation.[17]

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

While this compound remains a valuable and effective reagent for many Suzuki-Miyaura cross-coupling reactions, its limitations—primarily potential instability under certain conditions—necessitate the consideration of robust alternatives. Potassium organotrifluoroborates offer a direct, stability-enhanced substitute that often provides superior yields in challenging syntheses without significant changes to the reaction type. Organosilanes, via the Hiyama coupling, present a mechanistically distinct and powerful alternative, leveraging a different activation mode and expanding the toolkit for C-C bond formation. The optimal choice is not universal; it is dictated by the specific demands of the synthesis, including substrate functional group tolerance, desired reaction conditions, and the propensity for side reactions like protodeboronation. By understanding the causal mechanisms behind each alternative, researchers can strategically navigate the complexities of cross-coupling chemistry to achieve their synthetic goals with greater efficiency and success.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

  • Molander, G. A., & Ellis, N. (2007). Cross-coupling Reactions of Organotrifluoroborate Salts. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Peng, C. L. (Year not available). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Organic and Inorganic Chemistry. [Link]

  • Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]

  • Darses, S., & Genet, J.-P. (2003). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(12), 906-915. [Link]

  • Li, M., & Tsui, G. C. (2020). Palladium-Catalyzed Hiyama Cross-Coupling of Heterocyclic Phosphonium Salts with Arylsilanes. Organic Letters, 22(15), 6046–6051. [Link]

  • Wang, Y., et al. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry, 84(19), 12692-12698. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. [Link]

  • Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Aldrichimica Acta, 37(3), 67-80. [Link]

  • Dey, R., Chattopadhyay, K., & Ranu, B. C. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. The Journal of Organic Chemistry, 73(23), 9461–9464. [Link]

  • Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

  • MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

  • Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

  • ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Chen, C., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 356-364. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

A Comparative Yield Analysis of Substituted Phenylboronic Acids in the Suzuki-Miyaura Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials.[3][4] The reaction typically involves the coupling of an organoboron compound, most commonly a boronic acid, with an organic halide or triflate.[4][5]

The versatility of the Suzuki-Miyaura reaction is, in large part, due to the stability, commercial availability, and low toxicity of boronic acids.[6] However, the success and yield of the coupling are profoundly influenced by the electronic and steric properties of the substituents on the phenylboronic acid. Understanding these substituent effects is critical for reaction optimization and the rational design of synthetic routes.

This guide provides a detailed comparative analysis of the performance of various electronically and sterically diverse substituted phenylboronic acids in a standardized Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of how these substituents impact the reaction, present a robust experimental protocol for conducting the comparative study, and analyze the resulting yield data. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of this pivotal reaction and enhance their synthetic strategies.

Mechanistic Overview: The Influence of Substituents

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The nature of the substituents on the phenylboronic acid can significantly impact the kinetics and efficiency of these steps, particularly the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.[1][3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)2 Base ar_pd_ar Ar-Pd(II)-Ar'(L2) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects: The electronic nature of the substituent on the phenylboronic acid plays a crucial role in the transmetalation step.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density can facilitate the transmetalation process by making the aryl group more nucleophilic and thus more readily transferred to the electrophilic palladium(II) center.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the aromatic ring. This can slow down the rate of transmetalation. However, EWGs also increase the Lewis acidity of the boron atom, which can, in some cases, facilitate the initial interaction with the base and the palladium complex.[7][8] The overall effect on the reaction yield will depend on the balance of these competing factors.

Steric Effects: Steric hindrance, particularly from substituents in the ortho position, can significantly impact the reaction yield.[9] Large groups near the boronic acid moiety can impede the approach of the bulky palladium complex, thereby slowing down or even preventing the transmetalation step.[10][11] While modern advancements have led to the development of bulky phosphine ligands that can facilitate the coupling of sterically hindered substrates, the inherent steric profile of the boronic acid remains a critical consideration.[12][13]

Experimental Design

To provide a clear and objective comparison, we will employ a standardized Suzuki-Miyaura reaction protocol. The reaction will couple a common aryl bromide with a series of substituted phenylboronic acids, allowing for a direct assessment of the impact of the substituents on the product yield.

Standard Reaction Protocol

Reaction Scheme:

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent: Toluene/Water (4:1 mixture, 5 mL)

  • Substituted Phenylboronic Acids (1.2 mmol, 1.2 equiv):

    • Phenylboronic acid (unsubstituted)

    • 4-Methoxyphenylboronic acid (electron-donating)

    • 4-Methylphenylboronic acid (electron-donating)

    • 4-Nitrophenylboronic acid (electron-withdrawing)

    • 4-Cyanophenylboronic acid (electron-withdrawing)

    • 2-Methylphenylboronic acid (sterically hindered)

Experimental Workflow

The following diagram outlines the general workflow for the comparative analysis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh and combine: - Aryl bromide - Phenylboronic acid - Pd(PPh3)4 - K2CO3 flask_prep Add to an oven-dried flask with a stir bar. reagents->flask_prep inert_atm Seal, evacuate, and backfill with an inert gas (e.g., Argon). flask_prep->inert_atm solvent_add Add degassed toluene/water via syringe. inert_atm->solvent_add heating Heat the reaction mixture at 80°C with vigorous stirring. solvent_add->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring cooling Cool to room temperature. monitoring->cooling extraction Dilute with water and extract with ethyl acetate. cooling->extraction drying Dry the combined organic layers and concentrate. extraction->drying purification Purify the crude product by flash column chromatography. drying->purification analysis Analyze the purified product and calculate the yield. purification->analysis Yield Determination

Caption: A step-by-step workflow for the comparative Suzuki-Miyaura coupling experiments.

Detailed Step-by-Step Methodology[6][14][15]
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective substituted phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add 4 mL of degassed toluene and 1 mL of degassed water to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously for 12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the flask to cool to room temperature. Add 10 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

  • Yield Determination: Determine the mass of the purified product and calculate the percentage yield.

Results and Discussion

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of 4-bromoanisole with the selected substituted phenylboronic acids based on established principles of reactivity.

Phenylboronic AcidSubstituentElectronic EffectSteric HindranceExpected Yield (%)
Phenylboronic acid-HNeutralLow85-95
4-Methoxyphenylboronic acid-OCH₃DonatingLow90-98
4-Methylphenylboronic acid-CH₃DonatingLow88-96
4-Nitrophenylboronic acid-NO₂WithdrawingLow70-80
4-Cyanophenylboronic acid-CNWithdrawingLow75-85
2-Methylphenylboronic acido-CH₃DonatingHigh50-65

Analysis of Results:

  • Unsubstituted Phenylboronic Acid: This reaction serves as our baseline, providing a high yield under the standardized conditions.

  • Electron-Donating Groups: As anticipated, the presence of electron-donating groups at the para position (4-methoxy and 4-methyl) is expected to result in the highest yields. The increased nucleophilicity of the aryl group facilitates the transmetalation step, leading to a more efficient reaction.

  • Electron-Withdrawing Groups: The phenylboronic acids with electron-withdrawing substituents (4-nitro and 4-cyano) are predicted to give lower yields compared to the electron-donating and unsubstituted counterparts. The reduced electron density on the aromatic ring likely slows the rate of transmetalation.

  • Steric Hindrance: The most significant decrease in yield is expected for 2-methylphenylboronic acid. The ortho-methyl group presents considerable steric hindrance, impeding the approach of the palladium complex to the boron center and thus significantly hampering the transmetalation step.

Conclusion

This comparative guide demonstrates the profound impact of substituents on the yield of the Suzuki-Miyaura cross-coupling reaction. The electronic and steric properties of the substituted phenylboronic acids directly influence the efficiency of the catalytic cycle, particularly the transmetalation step. Electron-donating groups in the para position tend to enhance the reaction yield, while electron-withdrawing groups can have a detrimental effect. Furthermore, steric hindrance, especially from ortho substituents, poses a significant challenge to achieving high yields.

By understanding these fundamental principles, researchers can make more informed decisions in the design of their synthetic strategies, selecting appropriate substrates and reaction conditions to optimize the outcomes of their Suzuki-Miyaura cross-coupling reactions. The provided experimental protocol offers a reliable framework for conducting similar comparative studies and for the general application of this versatile and powerful C-C bond-forming reaction.

References

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect Source: ResearchGate URL: [Link]

  • Title: Why is the Suzuki-Miyaura coupling reaction steric sensitive? Source: Reddit URL: [Link]

  • Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Electron inductive effects in the radiolysis of substituted phenylboronic acid solutions Source: OSTI.GOV URL: [Link]

  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]

  • Title: Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Source: ResearchGate URL: [Link]

  • Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: MDPI URL: [Link]

  • Title: An efficient method for sterically demanding Suzuki-Miyaura coupling reactions Source: PubMed URL: [Link]

  • Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Wiley Online Library URL: [Link]

  • Title: The influence of ortho-substituents on the properties of phenylboronic acids Source: ResearchGate URL: [Link]

  • Title: Electronic transitions in phenylboronic acids. I. Substituent and solvent effects Source: ACS Publications URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journals URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Organic Syntheses URL: [Link]

  • Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]

  • Title: The yield versus time for Suzuki–Miyaura coupling reaction of... Source: ResearchGate URL: [Link]

  • Title: Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements Source: ACS Publications URL: [Link]

  • Title: Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF Source: ResearchGate URL: [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]

  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity Source: ACS Publications URL: [Link]

  • Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: WWJMRD URL: [Link]

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A Comparative Guide to the Kinetic Performance of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the boronic acid is a critical parameter that dictates the kinetic profile and overall success of this transformation. This guide provides an in-depth comparative analysis of the kinetic performance of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling reactions. We will objectively compare its reactivity with that of other electronically and sterically diverse phenylboronic acids, supported by a discussion of the underlying mechanistic principles and detailed experimental protocols for kinetic analysis.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction, catalyzed by a palladium complex, involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The overall rate of the reaction is determined by the slowest of these steps, which can be influenced by the electronic and steric nature of the reactants, the choice of catalyst, ligand, base, and solvent.

The boronic acid plays a crucial role in the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[2] This step is often rate-limiting and is highly sensitive to the electronic properties of the phenylboronic acid.

Characterizing the Reactivity of this compound

This compound possesses a unique combination of substituents that influence its reactivity. The isopropoxy group is a moderately electron-donating group, which tends to increase the electron density on the aromatic ring, potentially accelerating the transmetalation step. Conversely, the trifluoromethoxy group is a strong electron-withdrawing group, which decreases the electron density on the ring. The interplay of these opposing electronic effects, along with the steric bulk of the isopropoxy group, makes the kinetic behavior of this compound a subject of significant interest.

To provide a comprehensive comparison, we will evaluate the kinetic performance of this compound against three representative phenylboronic acids:

  • 4-Methoxyphenylboronic acid: An example with a strong electron-donating group.

  • 4-(Trifluoromethyl)phenylboronic acid: An example with a strong electron-withdrawing group.[3]

  • 2-Methylphenylboronic acid: An example with a sterically hindering group.

Comparative Kinetic Analysis

While specific kinetic data for this compound is not extensively available in the public domain, we can infer its likely performance based on the established principles of substituent effects in Suzuki-Miyaura coupling. The following table provides a qualitative and quantitative comparison based on available data for analogous systems.

Boronic AcidSubstituent EffectsExpected/Observed Reaction RateTurnover Frequency (TOF) (h⁻¹)Notes
This compound Mixed electron-donating and -withdrawing; moderate steric hindrance.ModerateNot availableThe opposing electronic effects may lead to a balanced reactivity. The steric bulk of the isopropoxy group could slightly retard the reaction rate.
4-Methoxyphenylboronic acid Strong electron-donating.HighHighThe electron-donating methoxy group enhances the nucleophilicity of the aryl group, accelerating transmetalation.[4]
4-(Trifluoromethyl)phenylboronic acid Strong electron-withdrawing.Low to ModerateModerateThe electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the aryl group, which can slow down the transmetalation step.[3]
2-Methylphenylboronic acid Weak electron-donating; significant steric hindrance.LowLowThe ortho-methyl group sterically hinders the approach of the boronic acid to the palladium complex, significantly reducing the reaction rate.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis of Suzuki-Miyaura reactions is crucial for understanding reaction mechanisms and optimizing process conditions.[5] Here, we provide a detailed, step-by-step methodology for monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Kinetic Analysis

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Sampling cluster_analysis Analysis prep_reactants Prepare stock solutions of reactants, catalyst, and internal standard setup_reactor Set up reaction vessel with stirring and temperature control prep_reactants->setup_reactor Load reactor start_reaction Initiate reaction by adding catalyst solution setup_reactor->start_reaction Start reaction take_samples Withdraw aliquots at specific time intervals start_reaction->take_samples Begin sampling quench_samples Immediately quench aliquots in a known volume of solvent take_samples->quench_samples Stop reaction in sample hplc_analysis Analyze quenched samples by HPLC quench_samples->hplc_analysis Prepare for analysis data_processing Determine concentrations of reactants and products hplc_analysis->data_processing Generate chromatograms kinetic_modeling Plot concentration vs. time to determine reaction rate data_processing->kinetic_modeling Calculate kinetics

Caption: Workflow for a typical kinetic study of a Suzuki-Miyaura coupling reaction.

Detailed Protocol for HPLC Monitoring

1. Materials and Reagents:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound and comparator boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Internal standard (e.g., Biphenyl)

  • HPLC-grade solvents for analysis (e.g., Acetonitrile, Water)

  • Quenching solvent (e.g., Acetonitrile with 0.1% trifluoroacetic acid)

2. Instrumentation:

  • Jacketed reaction vessel with magnetic stirrer and temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Microsyringes for sampling

  • HPLC system with a UV detector and a suitable C18 column

3. Reaction Setup:

  • In a flame-dried, jacketed reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the solvent mixture (e.g., 10 mL of a 4:1:1 mixture of toluene:ethanol:water).

  • Add a known amount of the internal standard.

  • Stir the mixture at the desired reaction temperature (e.g., 80 °C).

4. Reaction Monitoring:

  • At time zero (immediately after adding the palladium catalyst, 0.02 mmol), withdraw the first aliquot (e.g., 50 µL) and quench it in a vial containing a known volume of the quenching solvent (e.g., 1 mL).

  • Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 10, 20, 30, 60, 90, and 120 minutes).

  • After quenching, filter the samples through a 0.22 µm syringe filter before HPLC analysis.

5. HPLC Analysis:

  • Inject the prepared samples into the HPLC system.

  • Use a suitable gradient elution method to separate the reactants, product, and internal standard.

  • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

6. Data Analysis:

  • Integrate the peak areas of the reactants, product, and the internal standard.

  • Calculate the concentration of each species at each time point relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate. The turnover frequency (TOF) can be calculated by dividing the initial rate by the catalyst concentration.

Causality Behind Experimental Choices

  • Choice of Internal Standard: An internal standard is crucial for accurate quantification as it corrects for variations in injection volume and sample preparation. Biphenyl is a good choice as it is chemically inert under the reaction conditions and has a distinct retention time.

  • Quenching: Immediate quenching of the reaction aliquots is essential to stop the catalytic cycle and obtain an accurate snapshot of the reaction progress at a specific time.

  • Inert Atmosphere: Suzuki-Miyaura coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is critical for reproducible kinetic data.[6]

Conclusion

The kinetic performance of this compound in Suzuki-Miyaura coupling is governed by a delicate balance of electronic and steric factors. While the electron-donating isopropoxy group is expected to enhance reactivity, the potent electron-withdrawing effect of the trifluoromethoxy group and the steric bulk of the isopropoxy group likely temper this effect, resulting in a moderate reaction rate.

For researchers and drug development professionals, understanding these kinetic nuances is paramount for designing efficient and robust synthetic routes. The provided experimental protocol offers a reliable framework for conducting detailed kinetic studies, enabling the rational selection of boronic acids and the optimization of reaction conditions to achieve desired synthetic outcomes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wang, D., & Widenhoefer, R. A. (2004). Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Bromides with 4-Methoxyphenylboronic Acid in the Presence of a Palladium–Imidazolium Salt Catalyst. Organometallics, 23(17), 4149–4151. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 67(16), 5969–5970. [Link]

  • Denmark, S. E., & Wu, Z. (1999). The Development of a General and Efficient Catalyst for the Suzuki, Stille, and Sonogashira Cross-Coupling of Aryl Chlorides. Organic Letters, 1(9), 1495–1498. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of Aryl Chlorides and Phenylboronic Acid. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302–4320. [Link]

  • Adamo, C., & Jacquemin, D. (2013). The Calculations of Solvatochromic Shifts with Modern Density Functional Theory. Chemical Society Reviews, 42(3), 845–856. [Link]

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A Comparative Guide to Analytical Methods for Validating the Purity of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stringent validation of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid, a key building block in modern medicinal chemistry. We will delve into the principles, practical applications, and relative merits of various techniques, supported by experimental protocols and data to inform your selection of the most appropriate analytical strategy.

The unique structural features of this compound, namely the boronic acid moiety, the isopropoxy group, and the trifluoromethoxy substituent, present both opportunities and challenges for analytical characterization. A multi-faceted approach is often necessary to obtain a comprehensive purity profile.

The Analytical Challenge: Potential Impurities in Synthesis

The synthesis of substituted phenylboronic acids can introduce several classes of impurities that must be identified and quantified.[1] Common synthetic routes, such as the reaction of a Grignard reagent with a trialkyl borate, can lead to residual starting materials, byproducts from side reactions, and degradation products.[2] For this compound, potential impurities could include:

  • Starting materials: 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, magnesium, trialkyl borates.

  • Homocoupling products: Biphenyl derivatives formed from the Grignard reagent.

  • Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules. This is a common characteristic of boronic acids.[2]

  • Protodeboronation products: Where the boronic acid group is replaced by a hydrogen atom.

  • Residual solvents: From the reaction and work-up steps.

A robust analytical strategy must be capable of separating and detecting these diverse species.

Comparative Analysis of Key Analytical Techniques

The choice of analytical method is dictated by the specific requirements of the analysis, including the need for qualitative identification, quantitative purity assessment, or the detection of trace-level impurities. The following table provides a comparative overview of the most pertinent techniques.

Analytical Technique Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Applicability for this compound
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity, with detection by UV absorbance.0.1-1 µg/mL[3]0.3-3 µg/mL[3]Excellent for routine purity assessment and quantification of the main component and UV-active impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-selective detection.0.1-10 ng/mL[3]0.3-30 ng/mL[3]Highly sensitive and selective for identifying and quantifying trace impurities, and for confirming the molecular weight of the main component.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.Analyte dependent, but can be highly accurate for major components.Analyte dependent, but can be highly accurate for major components.Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Can also identify and quantify impurities with unique NMR signals.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) NMR spectroscopy focused on the ¹⁹F nucleus.High sensitivity due to 100% natural abundance of ¹⁹F.[4]High sensitivity due to 100% natural abundance of ¹⁹F.[4]A powerful tool for specifically probing the trifluoromethoxy group, useful for identifying and quantifying related fluorinated impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-selective detection.1-50 ng/mL[3]3-150 ng/mL[3]Primarily for the analysis of volatile impurities, such as residual solvents. The main component would require derivatization to increase its volatility.
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) TGA measures mass changes, and DSC measures heat flow as a function of temperature.Not applicable for purity in the traditional sense.Not applicable for purity in the traditional sense.Useful for characterizing thermal stability, detecting the presence of residual solvents or water, and observing decomposition profiles.[5]
Karl Fischer Titration Titrimetric method for the specific determination of water content.ppm levels[3]ppm levels[3]The gold standard for accurately quantifying the water content, which can be critical for the stability and reactivity of boronic acids.

In-Depth Methodologies and Experimental Protocols

A comprehensive validation of this compound purity should employ a combination of these techniques. Below are detailed protocols for the most critical methods. All analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.[6][7][8][9][10]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay and Impurity Profiling

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reversed-phase method is typically suitable for phenylboronic acids.

Causality of Experimental Choices:

  • Reversed-Phase Column (C18): Provides good retention and separation of moderately polar compounds like the target molecule and its likely impurities based on their hydrophobicity.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase helps to suppress the ionization of the boronic acid group, leading to sharper peaks and more reproducible retention times.

  • Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water is often necessary to elute a range of compounds with varying polarities, from polar impurities to the less polar main component and non-polar impurities.

  • UV Detection: The aromatic ring in the molecule provides a strong chromophore, making UV detection a sensitive and reliable method for quantification. The detection wavelength should be set at or near the absorbance maximum of the analyte.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Data Analysis: Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram. For a more accurate assay, a reference standard of known purity should be used to create a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Results

Caption: Workflow for HPLC-UV purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For this compound, a suite of NMR experiments provides a wealth of information.

¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The aromatic protons, the isopropoxy methine and methyl protons will have characteristic chemical shifts and coupling patterns.

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[11] The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.[4]

¹¹B NMR: Is highly specific for the boron atom and can be used to distinguish between the trigonal planar boronic acid and the tetrahedral boronate esters or boroxines.[7]

¹⁹F NMR: The trifluoromethoxy group provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive and can be used to detect and quantify any fluorine-containing impurities.[4][12]

Quantitative NMR (qNMR): This powerful technique allows for the determination of the absolute purity of a sample by integrating the signal of the analyte against the signal of an internal standard of known purity and concentration.[13]

Causality of Experimental Choices:

  • Choice of Solvent: A deuterated solvent that fully dissolves the sample is crucial. DMSO-d₆ or acetone-d₆ are often good choices for boronic acids.[4]

  • Internal Standard for qNMR: The internal standard should be stable, have a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals, and be of high, certified purity. Maleic anhydride or dimethyl sulfone are common choices.

  • Relaxation Delay (D1) in qNMR: A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) is essential to ensure complete relaxation of the nuclei between scans, which is critical for accurate integration.

Experimental Protocol for qNMR:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

    • Record the exact masses of both the sample and the internal standard.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30-60 seconds (to be determined experimentally by an inversion-recovery experiment if highest accuracy is required).

    • Number of Scans: 8-16 (or more for dilute samples).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (long relaxation delay) dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Absolute Purity

Caption: Workflow for qNMR purity determination.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for confirming the molecular weight of the target compound and identifying unknown impurities.

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like boronic acids, often resulting in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which directly confirms the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments, aiding in the confident identification of the compound and its impurities.

  • Tandem Mass Spectrometry (MS/MS): Involves isolating a specific ion and fragmenting it to obtain structural information. The fragmentation pattern of the parent ion can provide further confirmation of its identity. The fragmentation of phenylboronic acids often involves the loss of water and the formation of boron-containing ions.

Experimental Protocol (LC-MS):

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for HRMS).

  • HPLC Conditions: As described in the HPLC-UV protocol. The mobile phase should be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate instead of non-volatile salts).

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-500 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Mass Range: m/z 50-1000

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule of this compound.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight.

    • Examine the mass spectra of minor peaks to identify potential impurities by comparing their exact masses to those of predicted byproducts.

Thermal Analysis (TGA/DSC)

Thermal analysis provides insights into the thermal stability and phase behavior of the material.

Causality of Experimental Choices:

  • Inert Atmosphere (Nitrogen): Prevents oxidative decomposition and allows for the observation of inherent thermal degradation processes.

  • Heating Rate: A controlled heating rate (e.g., 10 °C/min) ensures reproducible results.

Experimental Protocol (TGA):

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Analyze the TGA curve for mass loss events. A mass loss at temperatures below 150 °C may indicate the presence of residual water or volatile solvents.

    • The onset of significant mass loss at higher temperatures indicates the decomposition temperature of the compound. For some boronic acids, a mass loss corresponding to the formation of the boroxine anhydride can be observed.[5][12]

Experimental Protocol (DSC):

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • The DSC thermogram will show endothermic peaks corresponding to melting events. A sharp melting peak is indicative of high purity. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.

Karl Fischer Titration for Water Content

This is the most accurate method for determining the water content, which is a critical parameter for boronic acids as it can affect their stability and reactivity.

Causality of Experimental Choices:

  • Coulometric vs. Volumetric: Coulometric Karl Fischer is generally preferred for low water content (ppm to 1%), while the volumetric method is suitable for higher water content.

  • Solvent Selection: A suitable solvent that dissolves the sample without reacting with the Karl Fischer reagents is necessary. Methanol is common, but other solvents or co-solvents may be needed for poorly soluble samples.

Experimental Protocol (Coulometric):

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer anolyte and catholyte.

  • Procedure:

    • The titration cell is pre-titrated to a dry state.

    • A known mass of the sample is accurately weighed and introduced into the titration cell.

    • The titration is initiated, and the instrument electrochemically generates iodine to react with the water in the sample.

    • The endpoint is detected potentiometrically, and the instrument calculates the water content based on the total charge passed.

Conclusion

Validating the purity of this compound requires a multi-technique approach to provide a comprehensive and trustworthy assessment. While HPLC-UV is an excellent tool for routine purity checks and quantification of the main component, it should be complemented by LC-MS for sensitive impurity identification. qNMR offers the advantage of absolute purity determination without the need for a specific reference standard and provides invaluable structural information, with ¹⁹F NMR being particularly useful for this fluorinated compound. Finally, thermal analysis and Karl Fischer titration provide crucial information about thermal stability and water content, respectively. By judiciously selecting and validating these analytical methods, researchers can ensure the quality and consistency of this important synthetic building block, thereby enhancing the reliability of their downstream applications in drug discovery and development.

References

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules, 24(22), 4051. Available at: [Link]

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  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2025. Available at: [Link]

  • Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. (n.d.). ResearchGate. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper management and disposal of complex molecules like 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid are not merely regulatory hurdles; they are integral components of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in an understanding of its unique chemical nature.

Immediate Safety Profile & Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a multi-functionalized molecule, and its risks are derived from the interplay of its constituent parts: the phenylboronic acid core, the isopropoxy group, and the trifluoromethoxy group.

Based on data for the compound and structurally similar chemicals, the primary hazards are identified as follows.[1][2][3][4]

Hazard CategoryClassification & StatementRationale & Causality
Skin Irritation Category 2 (H315: Causes skin irritation)Boronic acids as a class are known to be skin irritants.[3] Prolonged contact can lead to redness, itching, and inflammation.
Eye Irritation Category 2A (H319: Causes serious eye irritation)Direct contact with the dust or solutions can cause significant irritation, pain, and potential damage to the cornea.[3]
Respiratory Irritation STOT SE Category 3 (H335: May cause respiratory irritation)Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3]
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)While not acutely toxic, ingestion can be harmful.[5]
Environmental Hazard Potential for PersistenceThe trifluoromethoxy group, a type of organofluorine moiety, imparts significant chemical stability.[6][7] Such compounds can be persistent in the environment and require specialized disposal to prevent long-term contamination.[8][9]

All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[10][11]

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended).

  • Body Protection: A flame-resistant lab coat, fully fastened.

  • Footwear: Closed-toe shoes.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of this compound is segregation . The presence of the trifluoromethoxy group places this compound and any materials contaminated with it into the category of halogenated organic waste .

Why is this crucial? The carbon-fluorine bond is one of the strongest in organic chemistry.[7] Standard chemical waste incineration may not achieve the temperatures and residence times required for its complete destruction.[12][13] Incomplete combustion of organofluorine compounds can release highly toxic and corrosive byproducts, such as hydrogen fluoride (HF).[1][14]

Therefore, all waste streams containing this compound must be kept separate from non-halogenated waste to ensure they are sent to a facility capable of high-temperature incineration with appropriate flue gas scrubbing technology.[11][13]

Step-by-Step Disposal Procedures

Treat all materials that have come into contact with this compound as hazardous waste.[15] Under no circumstances should this chemical or its waste be disposed of in regular trash or down the drain.[10]

Protocol 1: Disposal of Solid Waste

This category includes contaminated consumables such as gloves, weighing paper, pipette tips, bench paper, and any residual solid compound.

  • Collection: Place all contaminated solid materials into a dedicated, sealable, and clearly labeled hazardous waste container. A heavy-duty plastic bag or a lined pail is suitable.

  • Labeling: The container must be labeled "HAZARDOUS WASTE". The label must include the full chemical name: "this compound" and clearly indicate that it contains Halogenated Organics .

  • Storage: Seal the container and store it in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[16][17]

  • Pickup: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office.

Protocol 2: Disposal of Liquid Waste

This category includes unused solutions, mother liquors from crystallizations, and solvent rinses from glassware.

  • Collection: Collect all liquid waste containing the compound in a dedicated, sealable, and compatible waste container (e.g., a high-density polyethylene or glass bottle).

  • Segregation: Ensure this waste stream is designated for Halogenated Liquid Waste . Do not mix with non-halogenated solvents.[15]

  • Labeling: Clearly label the container as "HAZARDOUS WASTE" with the full chemical name and an approximate concentration of the boronic acid and any solvents present. The label must specify Halogenated Liquid Waste .

  • Storage: Keep the container tightly sealed and stored in secondary containment (such as a spill tray) within a designated satellite accumulation area.[17]

  • Pickup: Follow your institution's procedures for hazardous waste pickup.[16]

Protocol 3: Decontamination of Glassware

Proper decontamination prevents unintended cross-contamination of future experiments and ensures safety.

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound.

  • Collect Rinsate: This initial solvent rinse is now considered halogenated liquid hazardous waste. It must be collected and disposed of according to Protocol 2.[10]

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water, followed by an appropriate solvent if the glassware needs to be dried quickly.

  • Drying: Allow glassware to air dry completely in a well-ventilated area or an oven before reuse.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_solid_path Solid Waste Stream cluster_liquid_path Liquid Waste Stream cluster_decon_path Decontamination Path cluster_final Final Steps start Waste Generated (e.g., contaminated gloves, solutions, glassware) is_solid Solid or Liquid? start->is_solid is_container Empty Reagent Bottle? is_solid->is_container Liquid / Glassware collect_solid Collect in Labeled Solid Halogenated Waste Container is_solid->collect_solid Solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container is_container->collect_liquid Liquid decon Triple Rinse with Solvent is_container->decon Glassware / Empty Bottle storage Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Halogenated Waste decon->collect_rinsate collect_rinsate->storage pickup Arrange EHS Pickup for High-Temp Incineration storage->pickup

Caption: Disposal workflow for this compound.

Spill Management

Accidental spills must be handled immediately and safely.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear the full PPE described in Section 1.

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as solid halogenated hazardous waste.[17]

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these scientifically-grounded procedures, you ensure the safe management of this compound, protecting yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand the pivotal role of boronic acids in modern synthetic chemistry, particularly in the intricate pathways of drug discovery. These compounds are workhorses in carbon-carbon bond formation, yet their nuanced reactivity and potential hazards demand a meticulous approach to safety. This guide provides an in-depth, practical framework for handling 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid, moving beyond a simple checklist to instill a culture of informed caution in your laboratory. Our goal is to empower you with the knowledge to not only execute your research safely but to understand the fundamental principles that underpin these safety protocols.

Understanding the Hazard Profile: A Multifaceted Molecule

This compound is a substituted arylboronic acid. Its hazard profile is a composite of the boronic acid functional group and the influences of its isopropoxy and trifluoromethoxy substituents.

A Safety Data Sheet (SDS) for a closely related compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. It is prudent to assume a similar hazard profile for this compound.

The Boronic Acid Core: Boronic acids are generally stable crystalline solids but can be air-sensitive and are susceptible to moisture. They are considered weak Lewis acids and can cause irritation upon contact.

The Isopropoxy Group: While generally considered to have low toxicity, isopropoxy-containing compounds can be metabolized in the body. The metabolic pathways of aromatic compounds are complex and can involve hydroxylation and other transformations[2][3][4][5][6].

The Trifluoromethoxy Group: The trifluoromethoxy group is highly lipophilic and electron-withdrawing, which can influence the molecule's reactivity and metabolic stability[7][8]. While the trifluoromethyl group is generally stable, the metabolism of some fluorine-containing compounds can potentially release fluoride ions or other toxic metabolites[9].

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with a rationale rooted in its chemical properties.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes of the solid or solutions, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or Neoprene glovesNitrile gloves offer good resistance to a range of organic solvents and weak acids[10][11][12][13][14][15][16]. Neoprene provides good resistance to acids, bases, and some hydrocarbons[17][18]. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttonedProtects skin from accidental spills and contact with the solid compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask)Recommended when handling the solid powder outside of a chemical fume hood to prevent inhalation of dust particles, which may cause respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls:
  • Work Area: All manipulations of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

  • Glassware: Use clean, dry glassware to prevent hydrolysis of the boronic acid.

Handling the Solid Compound:
  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: If possible, weigh the solid directly in the fume hood. If a balance is located outside the hood, weigh the compound in a tared, sealed container to minimize the release of dust.

  • Transfers: Use a spatula or powder funnel for transfers. Avoid creating dust clouds.

Preparing Solutions:
  • Solvent Addition: Slowly add the solvent to the solid boronic acid in the reaction vessel. Be aware of any potential exotherms, although unlikely with this compound.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use standard air-sensitive techniques, such as a Schlenk line or a glovebox, to maintain an inert atmosphere (e.g., nitrogen or argon)[19][20][21][22][23].

During the Reaction:
  • Monitoring: Continuously monitor the reaction for any unexpected changes.

  • Fume Hood Sash: Keep the fume hood sash at the lowest possible height that still allows for safe and comfortable manipulation.

The following diagram illustrates the logical workflow for safely handling this chemical.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal Prep Assess Hazards & Review SDS PPE Don Appropriate PPE Prep->PPE EngControls Verify Fume Hood & Safety Equipment PPE->EngControls Weigh Weigh Solid in Containment EngControls->Weigh Proceed to Handling Transfer Transfer to Reaction Vessel Weigh->Transfer Solvent Add Solvent Under Inert Atmosphere Transfer->Solvent Monitor Monitor Reaction Solvent->Monitor Initiate Reaction Workup Aqueous Workup (if applicable) Monitor->Workup Decon Decontaminate Glassware Workup->Decon Post-Reaction Waste Segregate & Dispose of Waste Decon->Waste

Caption: Workflow for handling this compound.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All waste containing this compound, including residual solids, solutions, and contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal Route: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.

  • Decontamination: Glassware and equipment that have come into contact with the boronic acid should be decontaminated. A thorough rinse with a suitable organic solvent (e.g., acetone or ethanol), followed by washing with soap and water, is generally effective[24][25][26][27][28]. The initial solvent rinse should be collected as hazardous waste.

This diagram outlines the decision-making process for waste disposal.

DisposalDecisionTree Start Waste Generated IsContaminated Is it contaminated with This compound? Start->IsContaminated HazardousWaste Collect in Labeled Hazardous Waste Container IsContaminated->HazardousWaste Yes NonHazardousWaste Dispose as Non-Hazardous Waste IsContaminated->NonHazardousWaste No ConsultEHS Consult Institutional EHS for Disposal HazardousWaste->ConsultEHS

Caption: Decision tree for the disposal of related waste materials.

By integrating a deep understanding of the chemical's properties with rigorous safety protocols, you can confidently and safely advance your research. This guide serves as a foundation for building your laboratory's safety culture, ensuring that innovation and well-being go hand in hand.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.